molecular formula C9H17NO4 B558089 (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid CAS No. 132696-45-8

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid

Cat. No.: B558089
CAS No.: 132696-45-8
M. Wt: 203.24 g/mol
InChI Key: GDQRNRYMFXDGMS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRNRYMFXDGMS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453010
Record name (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132696-45-8
Record name (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic Acid: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, also known as Boc-(R)-β-aminoisobutyric acid, is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for its strategic incorporation into complex molecules, while the stereochemistry at the C2 position influences the conformational properties of the resulting compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological relevance of this compound, with a focus on its precursor, β-aminoisobutyric acid (BAIBA), a myokine with emerging roles in metabolic regulation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₉H₁₇NO₄[1]
Molecular Weight 203.24 g/mol [1]
CAS Number 132696-45-8[1]
IUPAC Name (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid[1]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Synthesis

The synthesis of this compound is typically achieved through the protection of the amino group of (R)-3-amino-2-methylpropanoic acid with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Representative Experimental Protocol: Boc Protection of (R)-3-amino-2-methylpropanoic acid

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

  • (R)-3-amino-2-methylpropanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl, 1N)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve (R)-3-amino-2-methylpropanoic acid in a mixture of dioxane (or THF) and water.

  • Basification: Add a suitable base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group. The pH should be adjusted to approximately 9-10.

  • Reaction with (Boc)₂O: Cool the reaction mixture in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate in dioxane (or THF) to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Wash the remaining aqueous solution with a non-polar solvent, such as hexane, to remove any unreacted (Boc)₂O.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow

G Synthesis Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start (R)-3-amino-2-methylpropanoic acid reaction Boc Protection Reaction start->reaction reagents Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., NaOH, Et₃N) Solvent (e.g., Dioxane/Water) reagents->reaction workup Aqueous Work-up and Acidification reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for confirming the structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Below are the expected chemical shifts for this class of compounds.

¹H NMR (Proton NMR):

ProtonsExpected Chemical Shift (ppm)
-C(CH₃)₃ (Boc)~1.4
-CH₃ (methyl on backbone)~1.1-1.3
-CH- (methine on backbone)~2.5-2.8
-CH₂- (methylene on backbone)~3.1-3.4
-NH- (amide)Broad signal, variable
-COOH (carboxylic acid)Broad signal, >10

¹³C NMR (Carbon-13 NMR):

The PubChem entry for this compound indicates the availability of 13C NMR data.[1] Generally, the expected chemical shifts are as follows:

CarbonExpected Chemical Shift (ppm)
-C(CH₃)₃ (Boc)~28
-CH₃ (methyl on backbone)~15-20
-CH- (methine on backbone)~40-45
-CH₂- (methylene on backbone)~45-50
-C(CH₃)₃ (Boc quaternary)~80
C=O (Boc)~156
C=O (acid)~175-180
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching vibration
N-H (Amide)3300-3500 (sharp to broad)Stretching vibration
C-H (Alkyl)2850-3000Stretching vibration
C=O (Carboxylic Acid)~1710Stretching vibration
C=O (Boc)~1690Stretching vibration
C-N1000-1200Stretching vibration
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The PubChem entry indicates the availability of GC-MS data.[1] In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its deprotonated molecule [M-H]⁻ in negative ion mode or as its protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ in positive ion mode.

IonExpected m/z
[M+H]⁺204.12
[M+Na]⁺226.10
[M-H]⁻202.11

Biological Relevance and Signaling Pathway

While this compound is primarily a synthetic building block, its deprotected form, (R)-3-amino-2-methylpropanoic acid (also known as (R)-β-aminoisobutyric acid or BAIBA), is an endogenous myokine. BAIBA is released from muscle tissue during exercise and has been shown to play a role in metabolic regulation.[2][3]

BAIBA is a catabolite of the amino acid valine and the pyrimidine base thymine.[4] It has been identified as a signaling molecule that can induce the "browning" of white adipose tissue and increase hepatic fatty acid oxidation.[2] These effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[2][4] The activation of PPARα leads to the upregulation of genes involved in thermogenesis and fatty acid metabolism, such as uncoupling protein 1 (UCP1) and carnitine palmitoyltransferase 1 (CPT1).[2] This pathway contributes to improved glucose tolerance and reduced body fat gain.[5]

BAIBA Signaling Pathway

G BAIBA Signaling Pathway in Adipocytes and Hepatocytes cluster_stimulus Stimulus cluster_source Source cluster_molecule Signaling Molecule cluster_target Target Tissues cluster_receptor Receptor/Target cluster_effects Biological Effects exercise Exercise muscle Skeletal Muscle exercise->muscle baiba β-aminoisobutyric acid (BAIBA) muscle->baiba releases wat White Adipose Tissue (WAT) baiba->wat liver Liver baiba->liver ppara PPARα wat->ppara activates liver->ppara activates browning WAT Browning (↑ UCP1 expression) ppara->browning fa_oxidation ↑ Fatty Acid Oxidation (↑ CPT1, ACADs expression) ppara->fa_oxidation glucose_tolerance Improved Glucose Tolerance browning->glucose_tolerance fa_oxidation->glucose_tolerance

Caption: BAIBA's role in metabolic regulation.

Applications in Drug Development and Research

This compound is a valuable tool for researchers in several areas:

  • Peptide Synthesis: As a protected β-amino acid, it can be incorporated into peptidomimetics to create more stable and conformationally constrained analogues of natural peptides. The methyl group at the α-position can influence the secondary structure of the peptide chain.

  • Medicinal Chemistry: It serves as a chiral starting material for the synthesis of complex organic molecules with potential therapeutic applications. The stereochemistry is often crucial for biological activity.

  • Metabolic Research: As a stable, protected form of the myokine BAIBA, it can be used in studies to investigate the downstream effects of BAIBA signaling in various cell types and tissues.

Conclusion

This compound is a key chiral building block with significant applications in synthetic and medicinal chemistry. Its synthesis is straightforward, and its properties are well-characterized. The biological relevance of its deprotected form, BAIBA, as a signaling molecule in metabolic pathways, adds another layer of interest for researchers in the fields of physiology and drug discovery. This technical guide provides a foundational understanding of this compound for professionals engaged in scientific research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-(R)-β-methylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-tert-butoxycarbonyl-(R)-3-aminobutanoic acid, a chiral non-proteinogenic β-amino acid derivative of significant interest in medicinal chemistry and peptide research. This document details its structural and physical characteristics, experimental protocols for their determination, and its relevance in the field of drug development.

Core Physicochemical Properties

Boc-(R)-β-methylalanine, systematically named (R)-3-((tert-butoxycarbonyl)amino)butanoic acid and also known as Boc-D-β-homoalanine, is a white to off-white powder.[1] Its fundamental physicochemical properties are summarized in the tables below.

Identification and Structural Data
IdentifierValue
Systematic Name (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[1]
Common Names Boc-(R)-β-methylalanine, (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, Boc-D-β-homoalanine, (R)-N-BOC-3-AMINOBUTYRIC ACID[1]
CAS Number 159991-23-8[1]
Molecular Formula C₉H₁₇NO₄[1]
Molecular Weight 203.24 g/mol [1]
Canonical SMILES C--INVALID-LINK--NC(=O)OC(C)(C)C[2]
InChI Key PYNDHEONPQYIAN-ZCFIWIBFSA-N[1]
Physical and Chemical Properties
PropertyValue
Appearance Off-white powder[1]
Melting Point 104-107 °C[1][3]
Boiling Point 339.5 ± 25.0 °C (Predicted)[1][3]
Density 1.101 ± 0.060 g/cm³ (Predicted)[1]
Solubility Information on specific solubility values in various solvents is not readily available. General solubility is expected in polar organic solvents.
Optical Rotation A specific value for optical rotation is not consistently reported in the literature. It is expected to be optically active due to the chiral center.
Storage Store at 2-8 °C in a dry, sealed container[1][3]

Synthesis of Boc-(R)-β-methylalanine

A common method for the synthesis of Boc-(R)-β-methylalanine involves the protection of the amino group of (R)-3-aminobutanoic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

A general synthetic scheme is as follows: (R)-3-aminobutanoic acid is suspended in a mixture of dioxane and water. Triethylamine is added to create a basic solution, which is then cooled. Boc anhydride is added, and the reaction proceeds at room temperature. Following the reaction, the product is isolated through a series of extraction and acidification steps, yielding (R)-3-((tert-butoxycarbonyl)amino)butyric acid as a solid.[4]

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product R_AminoAcid (R)-3-aminobutanoic acid Reaction Stirring at 0°C to Room Temperature R_AminoAcid->Reaction BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->Reaction Base Triethylamine (TEA) Base->Reaction Solvent Dioxane/Water Solvent->Reaction Workup1 Partition between Water and Ethyl Acetate Reaction->Workup1 Reaction Mixture Workup2 Acidification with KHSO₄ Workup1->Workup2 Workup3 Extraction with Ethyl Acetate Workup2->Workup3 Workup4 Drying and Concentration Workup3->Workup4 Product Boc-(R)-β-methylalanine Workup4->Product Purified Solid MeltingPoint A Sample Preparation: Dry and grind the sample. B Load a small amount of the sample into a capillary tube (2-3 mm height). A->B C Place the capillary tube in a melting point apparatus. B->C D Heat rapidly to determine an approximate melting point. C->D G Heat slowly (1-2 °C/min) when nearing the approximate melting point. E Cool the apparatus. D->E F Prepare a new sample. E->F F->C H Record the temperature range from the onset of melting to complete liquefaction. G->H I Repeat for accuracy. H->I Solubility A Place a small, measured amount of the compound (e.g., 25 mg) into a test tube. B Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions. A->B F Repeat the process with a range of solvents (e.g., water, ethanol, dichloromethane, ethyl acetate). A->F Start with new sample C Vigorously shake or vortex the tube after each addition. B->C D Observe for dissolution (a clear solution with no visible particles). C->D E If soluble, proceed to the next solvent or test. If insoluble, the compound is noted as such for that solvent. D->E F->B For each solvent OpticalRotation A Prepare a solution of the compound of a known concentration (c) in a suitable solvent. C Fill the polarimeter sample tube (of known path length, l) with the prepared solution. A->C B Calibrate the polarimeter with a blank (the pure solvent). D Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ). B->D C->D E Calculate the specific rotation using the formula: [α]ᵀλ = α / (l * c) D->E

References

Technical Guide: (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 132696-45-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, a key building block in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, safety information, and its role in synthetic applications, particularly in peptide synthesis.

Physicochemical and Spectroscopic Data

This compound, also known as (R)-3-(Boc-amino)-2-methylpropionic acid, is a chiral amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable reagent for controlled, stepwise synthesis of complex molecules.

Table 1: Physicochemical Properties [1]

PropertyValue
CAS Number 132696-45-8
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol
Appearance White to off-white crystalline solid or powder
Purity ≥98.0% (TLC)[2]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Table 2: Spectroscopic Data [1]

Data TypeDescription
¹³C NMR Spectral data available on PubChem.
GC-MS Spectral data available on PubChem.

Safety and Handling

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.

Synthetic Applications and Experimental Protocols

This compound is primarily utilized as a chiral building block in the synthesis of peptides and other complex organic molecules. The Boc protecting group allows for its incorporation into a growing peptide chain in a controlled manner.

General Role in Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in solid-phase peptide synthesis (SPPS). The general workflow for incorporating a Boc-protected amino acid, such as the title compound, into a peptide sequence is outlined below. This process involves the deprotection of the N-terminal amino acid on the growing peptide chain, followed by the coupling of the new Boc-protected amino acid.

Peptide_Synthesis_Workflow General Workflow for Boc-SPPS start Resin-bound Peptide with N-terminal Boc group deprotection Boc Deprotection (e.g., TFA) start->deprotection neutralization Neutralization (e.g., DIEA) deprotection->neutralization coupling Coupling of (R)-3-(Boc-amino)-2-methylpropanoic acid (e.g., with DCC/HOBt) neutralization->coupling end Elongated Resin-bound Peptide coupling->end

A generalized workflow for solid-phase peptide synthesis using a Boc-protected amino acid.
Illustrative Synthetic Protocol: Boc Protection of an Amino Acid

General Protocol for Boc Protection of an Amino Acid:

  • Dissolve the starting amino acid (the unprotected (R)-3-amino-2-methylpropanoic acid) in a suitable solvent system, often a mixture of an organic solvent (like dioxane or THF) and water.

  • Adjust the pH of the solution to make it basic, for example, by adding sodium hydroxide.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in an organic solvent to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and continue stirring for several hours or overnight.

  • Work-up the reaction mixture. This typically involves removing the organic solvent under reduced pressure.

  • Wash the remaining aqueous solution with a nonpolar solvent (e.g., hexane) to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to a pH of approximately 2-3 with a cold acid solution (e.g., 1N HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the direct biological activity of this compound or its involvement in any signaling pathways. Its primary role reported is as a synthetic intermediate. As a component of synthesized peptides or other bioactive molecules, it can contribute to the overall structure and function of the final compound, which may then interact with biological targets.

The incorporation of this non-standard amino acid derivative can be a strategy in drug design to enhance properties such as metabolic stability, conformational rigidity, or receptor binding affinity of a peptide.

Drug_Discovery_Logic Role in Drug Discovery compound (R)-3-((tert-butoxycarbonyl)amino) -2-methylpropanoic acid synthesis Inclusion in Peptide Synthesis compound->synthesis peptide Novel Peptide Analogue synthesis->peptide properties Modified Properties: - Enhanced Stability - Altered Conformation - Improved Binding peptide->properties bioactivity Potential for Novel Biological Activity properties->bioactivity

References

Technical Guide: Physicochemical and Application Data for Boc-(R)-3-amino-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-(R)-3-amino-2-methylpropanoic acid, a key building block in synthetic organic chemistry and pharmaceutical development. The document outlines its core physicochemical properties, provides a representative experimental protocol for its use in peptide synthesis, and illustrates relevant workflows and biological pathways.

Core Physicochemical Properties

Boc-(R)-3-amino-2-methylpropanoic acid is a chiral amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a valuable reagent in peptide synthesis and the development of peptidomimetics.

The key quantitative properties of Boc-(R)-3-amino-2-methylpropanoic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 203.24 g/mol [1][2][3]
Molecular Formula C9H17NO4[1][2][3]
Monoisotopic Mass 203.11575802 Da[1]
CAS Number 132696-45-8[1][2][3]
IUPAC Name (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1]
Melting Point 88 °C[3]
Boiling Point (Predicted) 339.5 ± 25.0 °C[3]
Density (Predicted) 1.101 ± 0.06 g/cm³[3]
pKa (Predicted) 4.53 ± 0.10[3]

Representative Experimental Protocol: Peptide Coupling

The following is a generalized protocol for the coupling of Boc-(R)-3-amino-2-methylpropanoic acid to a resin-bound amino acid in solid-phase peptide synthesis (SPPS). This procedure is fundamental in the construction of peptide chains.

Objective: To couple Boc-(R)-3-amino-2-methylpropanoic acid to a free amine on a solid support.

Materials:

  • Boc-(R)-3-amino-2-methylpropanoic acid

  • Rink Amide resin pre-loaded with an Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin.

    • Shake for 5 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.

  • Activation of Boc-(R)-3-amino-2-methylpropanoic acid:

    • In a separate vial, dissolve 3 equivalents of Boc-(R)-3-amino-2-methylpropanoic acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the solution.

    • Allow the activation to proceed for 10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin with DMF (5 times) and DCM (3 times) to remove unreacted reagents and by-products.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway where a derivative of this compound might be involved.

SPPS_Workflow cluster_resin Solid Support cluster_reagents Reagents Resin Resin with Free Amine Coupling Coupling Reaction Resin->Coupling AminoAcid Boc-(R)-3-amino- 2-methylpropanoic acid Activation Activation AminoAcid->Activation CouplingAgent Coupling Agents (DIC, HOBt) CouplingAgent->Activation Activation->Coupling Wash Washing Step Coupling->Wash Deprotection Next Cycle or Cleavage Wash->Deprotection

Caption: A simplified workflow for a single coupling cycle in SPPS.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Protease Membrane Protease Receptor->Protease activates Substrate Protein Substrate Protease->Substrate cleaves Ligand External Ligand Ligand->Receptor activates Inhibitor Peptidomimetic Inhibitor (contains modified amino acid) Inhibitor->Protease inhibits CleavedProduct Cleaved Product Substrate->CleavedProduct Downstream Downstream Signaling CleavedProduct->Downstream initiates

Caption: A hypothetical pathway showing protease inhibition by a peptidomimetic.

References

Spectroscopic and Analytical Characterization of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, a chiral building block, is of significant interest in the synthesis of peptidomimetics and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group facilitates controlled, stepwise synthesis in peptide chemistry. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, along with graphical representations of the analytical workflows. This document serves as a vital resource for researchers in synthetic organic chemistry and drug development, ensuring accurate identification and quality control.

Introduction

This compound (PubChem CID: 11041840) is a derivative of β-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and a methyl group is introduced at the α-position.[1] The Boc protecting group is widely utilized in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[2] The stereochemistry at the C2 position is crucial for the biological activity and conformational properties of the resulting peptides and peptidomimetics. Accurate spectroscopic characterization is therefore essential for verifying the structure and purity of this compound before its use in further synthetic steps.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.5Singlet, broad1H-COOH
~5.0 - 5.5Triplet, broad1H-NH-
~3.1 - 3.4Multiplet2H-CH₂-NH-
~2.5 - 2.8Multiplet1H-CH(CH₃)-
1.44Singlet9H-C(CH₃)₃
~1.1 - 1.2Doublet3H-CH(CH₃)-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~178 - 182-COOH
~155 - 157-NH-C=O
~78 - 80-C(CH₃)₃
~40 - 45-CH(CH₃)-
~38 - 42-CH₂-NH-
28.3-C(CH₃)₃
~15 - 18-CH(CH₃)-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
~3350MediumN-H stretch (Amide)
2980 - 2850Medium-StrongC-H stretch (Alkyl)
~1710StrongC=O stretch (Carboxylic acid)
~1685StrongC=O stretch (Amide, Boc-group)
~1520MediumN-H bend (Amide)
~1160StrongC-O stretch (Boc-group)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound are presented below.

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
204.1236[M+H]⁺Predicted exact mass for C₉H₁₈NO₄⁺
148.0970[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
130.0865[M+H - C₄H₈ - H₂O]⁺Subsequent loss of water
102.0555[M+H - Boc]⁺Loss of the Boc group
57.0704[C₄H₉]⁺tert-Butyl cation

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition [2]

  • Insert the NMR tube into the spectrometer.

  • Lock the field frequency using the deuterium signal from the solvent.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).[2]

3.1.3. ¹³C NMR Acquisition [2]

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz spectrometer, 1024 scans, 2-second relaxation delay).[2]

3.1.4. Data Processing [2]

  • Process the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra using appropriate software.

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2]

  • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy (Thin Solid Film Method)[3]
  • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[3]

  • Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim h1_acq Acquire ¹H NMR lock_shim->h1_acq c13_acq Acquire ¹³C NMR lock_shim->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase and Baseline Correction ft->phase_base calibrate Calibrate to Solvent Peak phase_base->calibrate integrate_assign Integrate and Assign Signals calibrate->integrate_assign final_data final_data integrate_assign->final_data Final Spectra

Caption: Workflow for NMR spectroscopic analysis.

IR_MS_Workflow cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry (ESI) dissolve_ir Dissolve Sample in Volatile Solvent deposit Deposit on Salt Plate dissolve_ir->deposit evaporate Evaporate Solvent deposit->evaporate acquire_ir Acquire IR Spectrum evaporate->acquire_ir final_ir_data final_ir_data acquire_ir->final_ir_data Final IR Spectrum dissolve_ms Dissolve Sample in MeOH/ACN infuse Infuse into ESI Source dissolve_ms->infuse acquire_ms1 Acquire MS1 Spectrum ([M+H]⁺) infuse->acquire_ms1 select_fragment Select [M+H]⁺ and Fragment (MS/MS) acquire_ms1->select_fragment final_ms_data final_ms_data select_fragment->final_ms_data Final MS/MS Spectrum start Start with Solid Sample start->dissolve_ir start->dissolve_ms

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Boc-(R)-β-methylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Boc-(R)-β-methylalanine, a valuable chiral building block in synthetic organic chemistry and drug discovery. The document outlines the characteristic proton chemical shifts, coupling constants, and integration values. Furthermore, it includes a standardized experimental protocol for acquiring the ¹H NMR spectrum and a structural diagram for reference.

¹H NMR Spectral Data

The ¹H NMR spectrum of Boc-(R)-β-methylalanine, also known as (R)-3-((tert-butoxycarbonyl)amino)butyric acid, exhibits distinct signals corresponding to the different protons in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃) on a 400 MHz NMR spectrometer.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH4.92Singlet (broad)-1H
CH4.14-3.96Multiplet-1H
CH₂2.56Doublet5.22H
C(CH₃)₃ (Boc)1.45Singlet-9H
CH₃1.25Doublet6.93H

Table 1: ¹H NMR spectral data for Boc-(R)-β-methylalanine in CDCl₃.[1]

Structural Representation

The chemical structure of Boc-(R)-β-methylalanine is visualized below.

Boc_R_beta_methylalanine cluster_boc Boc Group cluster_main_chain C1 C O1 O C1->O1 O2 O C1->O2 C2 C O2->C2 C3 CH₃ C2->C3 C4 CH₃ C2->C4 C5 CH₃ C2->C5 N NH N->C1 CH CH N->CH CH3_beta CH₃ CH->CH3_beta CH2 CH₂ CH->CH2 C_cooh C CH2->C_cooh COOH COOH O_cooh1 O C_cooh->O_cooh1 OH_cooh OH C_cooh->OH_cooh

Figure 1: Chemical structure of Boc-(R)-β-methylalanine.

Experimental Protocol: ¹H NMR Spectroscopy

This section details a general procedure for the acquisition of a high-quality ¹H NMR spectrum of Boc-(R)-β-methylalanine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of Boc-(R)-β-methylalanine.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Solvent: CDCl₃

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A spectral width of approximately 16 ppm is generally adequate.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of Boc-(R)-β-methylalanine.

spectral_analysis_workflow A Acquire ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate to TMS (0.00 ppm) B->C D Integrate Peaks C->D E Assign Chemical Shifts (δ) D->E F Analyze Multiplicity and Coupling Constants (J) E->F G Correlate Data with Molecular Structure F->G H Confirm Structure of Boc-(R)-β-methylalanine G->H

Figure 2: Workflow for ¹H NMR spectral analysis.

References

Synthesis of Boc-(R)-β-methylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Boc-(R)-β-methylalanine, a chiral building block of significant interest in medicinal chemistry and drug development. The document details two principal pathways commencing from readily available starting materials: (R)-3-aminobutanoic acid and L-alanine. This guide includes detailed experimental protocols, quantitative data presented in tabular format for straightforward comparison, and workflow diagrams generated using Graphviz to visually represent the synthetic processes.

Synthesis Starting from (R)-3-Aminobutanoic Acid

The most direct and atom-economical approach to Boc-(R)-β-methylalanine is the protection of the amino group of (R)-3-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O). This method is widely employed due to its high efficiency and mild reaction conditions.

Experimental Protocol: Boc Protection of (R)-3-Aminobutanoic Acid

Materials:

  • (R)-3-Aminobutanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Dioxane and Water (or other suitable solvent systems like acetone/water)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl) or 5% Citric acid solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve (R)-3-aminobutanoic acid (1.0 eq) in a mixture of dioxane and water (1:1 v/v).

  • Basification: Add sodium bicarbonate (2.0-3.0 eq) or sodium hydroxide (to adjust pH to 8.0-9.0) to the solution and stir until all solids are dissolved.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with a non-polar solvent like hexane or diethyl ether to remove any unreacted Boc₂O and other impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl or 5% citric acid solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-β-methylalanine.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or by column chromatography on silica gel if necessary.

Quantitative Data
ParameterValue/RangeCitation
Starting Material (R)-3-Aminobutanoic acid
Reagent Di-tert-butyl dicarbonate (Boc₂O)[1]
Base Sodium bicarbonate or Sodium hydroxide[1]
Solvent Dioxane/Water, Acetone/Water[2]
Reaction Time 4 - 12 hours[2]
Yield Typically >90%[2]
Purity High, often requires minimal purification
Enantiomeric Excess Maintained from starting material

Workflow Diagram

Boc_Protection cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product R-3-Aminobutanoic_Acid (R)-3-Aminobutanoic Acid Reaction_Vessel Dissolve in Dioxane/Water Add Base (NaHCO3 or NaOH) Add Boc2O R-3-Aminobutanoic_Acid->Reaction_Vessel Workup Acidification (HCl or Citric Acid) Extraction with Ethyl Acetate Drying and Concentration Reaction_Vessel->Workup Purification Recrystallization or Column Chromatography Workup->Purification Boc-R-beta-methylalanine Boc-(R)-β-methylalanine Purification->Boc-R-beta-methylalanine

Caption: Synthetic workflow for Boc protection of (R)-3-aminobutanoic acid.

Synthesis Starting from L-Alanine via Arndt-Eistert Homologation

An alternative and widely recognized method for the synthesis of β-amino acids is the Arndt-Eistert homologation of the corresponding α-amino acid. In this case, Boc-(R)-β-methylalanine can be synthesized from N-Boc-L-alanine. This multi-step process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield the desired β-amino acid.

Note: This procedure involves the use of diazomethane, which is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Experimental Protocol

Step 1: Synthesis of N-Boc-L-alanine

This step is a standard Boc protection as described in section 1.1, starting from L-alanine.

Step 2: Synthesis of N-Boc-L-alaninyl Chloride

Materials:

  • N-Boc-L-alanine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

Procedure:

  • Dissolution: Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Chlorinating Agent: Cool the solution to 0 °C and slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) with a catalytic amount of DMF.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete as monitored by the cessation of gas evolution.

  • Isolation: Remove the solvent and excess reagent under reduced pressure to obtain the crude N-Boc-L-alaninyl chloride, which is typically used immediately in the next step without further purification.

Step 3: Synthesis of the α-Diazoketone

Materials:

  • N-Boc-L-alaninyl Chloride

  • Diazomethane (CH₂N₂) solution in diethyl ether

  • Anhydrous diethyl ether or THF

Procedure:

  • Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from N-methyl-N-nitroso-p-toluenesulfonamide, Diazald®). Extreme caution is required.

  • Reaction: Dissolve the crude N-Boc-L-alaninyl chloride in anhydrous diethyl ether or THF and cool to 0 °C. Slowly add the ethereal solution of diazomethane (excess, typically 2-3 eq) with vigorous stirring.

  • Completion: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for another 1-2 hours. The persistence of a yellow color indicates the presence of excess diazomethane.

  • Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-diazoketone. This intermediate is often used in the next step without extensive purification.

Step 4: Wolff Rearrangement to Boc-(R)-β-methylalanine

Materials:

  • Crude α-diazoketone

  • Silver benzoate (AgOBz) or Silver(I) oxide (Ag₂O) (catalyst)

  • 1,4-Dioxane and Water

Procedure:

  • Dissolution: Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add a catalytic amount of silver benzoate or silver(I) oxide.

  • Reaction: Heat the reaction mixture, typically to 50-70 °C, and stir for several hours until the evolution of nitrogen gas ceases and the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture and filter to remove the silver catalyst.

    • Concentrate the filtrate under reduced pressure to remove the dioxane.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The final product, Boc-(R)-β-methylalanine, can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data
ParameterValue/RangeCitation
Starting Material L-Alanine
Overall Yield 60-75% (over 4 steps)Estimated from similar transformations[3]
Enantiomeric Excess High, with retention of configuration[4]
Key Intermediates N-Boc-L-alaninyl chloride, α-Diazoketone[5][6]
Wolff Rearrangement Catalyst Silver benzoate or Silver(I) oxide[6]
Reaction Temperature (Wolff) 50 - 70 °C

Workflow Diagram

Arndt_Eistert cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Diazoketone Formation cluster_step4 Step 4: Wolff Rearrangement cluster_product Final Product L-Alanine L-Alanine Boc_Protection Boc Protection (Boc2O, Base) L-Alanine->Boc_Protection N-Boc-L-alanine N-Boc-L-alanine Boc_Protection->N-Boc-L-alanine Acid_Chloride_Formation Acid Chloride Formation (SOCl2 or (COCl)2) N-Boc-L-alanine->Acid_Chloride_Formation N-Boc-L-alaninyl_Chloride N-Boc-L-alaninyl Chloride Acid_Chloride_Formation->N-Boc-L-alaninyl_Chloride Diazoketone_Formation Diazoketone Formation (Diazomethane) N-Boc-L-alaninyl_Chloride->Diazoketone_Formation alpha-Diazoketone α-Diazoketone Diazoketone_Formation->alpha-Diazoketone Wolff_Rearrangement Wolff Rearrangement (AgOBz, Heat) alpha-Diazoketone->Wolff_Rearrangement Boc-R-beta-methylalanine Boc-(R)-β-methylalanine Wolff_Rearrangement->Boc-R-beta-methylalanine

Caption: Arndt-Eistert homologation workflow for Boc-(R)-β-methylalanine synthesis.

Conclusion

This guide has detailed two robust and frequently employed synthetic strategies for the preparation of Boc-(R)-β-methylalanine. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities, particularly concerning the handling of hazardous reagents like diazomethane. The direct Boc protection of (R)-3-aminobutanoic acid is a simpler and safer approach, while the Arndt-Eistert homologation of L-alanine offers a viable alternative from a different chiral pool starting material. The provided experimental protocols and data are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

A Technical Guide to the Discovery and History of β-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-Methylated amino acids represent a unique class of non-proteinogenic amino acids that have garnered significant interest in the fields of biochemistry, pharmacology, and drug development. Their incorporation into peptides and other molecules can confer advantageous properties, including increased metabolic stability and constrained conformations, which are desirable for therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and physiological significance of β-methylated amino acids, with a primary focus on the most well-characterized example, β-aminoisobutyric acid (BAIBA). Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers.

Discovery and Historical Context

The journey into the world of β-methylated amino acids began with the identification of β-aminoisobutyric acid (BAIBA), a molecule that serves as a cornerstone in our understanding of this class of compounds.

The First Naturally Occurring β-Methylated Amino Acid

In 1951, β-aminoisobutyric acid (BAIBA) was first identified as a novel amino acid present in human urine[1][2]. This discovery marked the first recognition of a naturally occurring β-methylated amino acid in biological systems. Initially considered a simple metabolic byproduct, subsequent research has unveiled its role as a signaling molecule with significant physiological effects.

Early Synthetic Efforts

The chemical synthesis of β-methylated amino acids predates their discovery in nature. The first enantiomerically pure synthesis of R(-)-3-aminoisobutyric acid was reported by Pollack in 1943, which involved the chemical synthesis of a racemic mixture followed by chemical resolution[3]. These early synthetic endeavors laid the groundwork for the development of more advanced stereoselective synthetic methods that are crucial for studying the distinct biological activities of different stereoisomers.

Biosynthesis of β-Aminoisobutyric Acid (BAIBA)

BAIBA exists in two enantiomeric forms, D-BAIBA and L-BAIBA, each with a distinct biosynthetic pathway.

D-BAIBA: A Product of Thymine Catabolism

D-BAIBA is generated in the cytosol through the catabolism of thymine.[1] This metabolic pathway involves a series of enzymatic reactions:

  • Dihydropyrimidine Dehydrogenase (DPYD): Thymine is first reduced to dihydrothymine.

  • Dihydropyrimidinase (DPYS): Dihydrothymine is then hydrolyzed to N-carbamoyl-β-amino-isobutyric acid.

  • β-Ureidopropionase (UPB1): This enzyme catalyzes the conversion of N-carbamoyl-β-amino-isobutyric acid to D-BAIBA.

  • Alanine:Glyoxylate Aminotransferase 2 (AGXT2): In the mitochondria, D-BAIBA is further metabolized to D-methylmalonate semialdehyde.[1]

L-BAIBA: A Metabolite of L-Valine

L-BAIBA is produced from the catabolism of the branched-chain amino acid L-valine in the mitochondria.[1] The key enzymatic step is:

  • 4-Aminobutyrate Aminotransferase (ABAT): This mitochondrial enzyme catalyzes the transamination of L-methyl-malonyl semialdehyde, a downstream metabolite of L-valine, to form L-BAIBA.[1] This reaction is bidirectional, meaning ABAT can also convert L-BAIBA back to L-methyl-malonyl semialdehyde.

Summary of Biosynthetic Enzymes
EnantiomerPrecursorKey EnzymesCellular Location
D-BAIBA ThymineDPYD, DPYS, UPB1, AGXT2Cytosol and Mitochondria
L-BAIBA L-ValineABATMitochondria

Signaling Pathways and Physiological Roles of BAIBA

BAIBA has emerged as a significant signaling metabolite, particularly in response to exercise, and plays a role in regulating various metabolic processes.[4][5]

Lipid Metabolism and "Browning" of White Adipose Tissue

During exercise, increased levels of PGC-1α in muscle tissue stimulate the production and secretion of BAIBA.[6] BAIBA then acts on white adipose tissue, activating PPARα (Peroxisome Proliferator-Activated Receptor Alpha) receptors. This activation leads to the expression of thermogenic genes, resulting in the "browning" of white fat cells, which increases fatty acid oxidation.[2][6]

BAIBA-mediated browning of white adipose tissue.
Glucose Metabolism and Insulin Sensitivity

BAIBA has been shown to improve glucose homeostasis.[2] Studies suggest that it may enhance insulin sensitivity without altering insulin secretion.[4] This is potentially mediated through the activation of the AMPK (AMP-activated protein kinase) and AKT signaling pathways, which promote glucose uptake.[4]

BAIBA_Glucose_Metabolism BAIBA BAIBA AMPK AMPK Activation BAIBA->AMPK AKT AKT Activation BAIBA->AKT GLUT4 GLUT4 Translocation AMPK->GLUT4 IRS1 IRS-1 AKT->IRS1 AKT->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

Proposed signaling pathways for BAIBA in glucose metabolism.
Bone Metabolism

Recent studies indicate that BAIBA may play a role in bone metabolism. Serum levels of D-BAIBA have been positively correlated with hip T-scores in the elderly, and it is suggested that BAIBA may regulate bone metabolism through osteoprogenitor cells, potentially involving the TGF-β (Transforming Growth Factor-beta) signaling pathway.[4][5]

Anti-inflammatory and Antioxidant Effects

BAIBA has also been reported to have anti-inflammatory and antioxidant properties. It can reduce oxidative stress in vascular endothelial cells and reverse palmitic acid-induced hypothalamic inflammation.[4][5]

Experimental Protocols

Enzymatic Synthesis of R(-)-3-Aminoisobutyric Acid

A common method for the enantioselective synthesis of β-amino acids is through enzymatic resolution. The following outlines a general protocol for the synthesis of enantiopure R(-)-3-aminoisobutyric acid using Pseudomonas aeruginosa as a biocatalyst.[3]

  • Dihydrothymine Racemization: The process begins with the racemization of dihydrothymine.

  • Dihydropyrimidinase Reaction: Pseudomonas aeruginosa (strain 10145) is used as a source of dihydropyrimidinase. The bacterial cells are incubated with the racemic dihydrothymine in an alkaline medium. The enzyme stereospecifically hydrolyzes one enantiomer of dihydrothymine to N-carbamoyl-R(-)-3-aminoisobutyrate.

  • Diazotization Reaction: The resulting N-carbamoyl-R(-)-3-aminoisobutyrate is then converted to R(-)-3-aminoisobutyric acid through a diazotization reaction, which does not affect the stereochemistry.

Enzymatic_Synthesis_Workflow Start Racemic Dihydrothymine Step1 Incubation with Pseudomonas aeruginosa (Dihydropyrimidinase) Start->Step1 Intermediate N-carbamoyl-R(-)-3-aminoisobutyrate Step1->Intermediate Step2 Diazotization Reaction Intermediate->Step2 Product Enantiopure R(-)-3-Aminoisobutyric Acid Step2->Product

Workflow for the enzymatic synthesis of R(-)-3-aminoisobutyric acid.

Conformational Effects of β-Methylation in Peptides

The introduction of a methyl group on the β-carbon of an amino acid residue can significantly influence the conformational properties of peptides.

  • Increased Conformational Freedom: Studies on α,β-dehydrophenylalanine analogues have shown that β-methylation alone can lead to an increase in the conformational freedom of the amino acid residue.[7]

  • Steric Constraints: However, when combined with other modifications, such as N-methylation at the C-terminal amide, β-methylation can introduce steric crowding that severely restricts the accessible conformational space, potentially locking the residue into a specific conformation.[7]

  • Proteolytic Stability: The incorporation of β-amino acids, including β-methylated variants, into peptides can increase their resistance to enzymatic degradation, thereby improving their pharmacokinetic properties.[8][9]

Conclusion and Future Directions

The discovery of β-aminoisobutyric acid has opened a window into the diverse roles of β-methylated amino acids in biology. From its origins as a urinary metabolite to its current status as a signaling molecule involved in key metabolic pathways, BAIBA exemplifies the potential for discovering novel biological regulators among non-proteinogenic amino acids. For drug development professionals, the unique structural and functional properties of β-methylated amino acids offer exciting opportunities for the design of next-generation therapeutics with enhanced stability and specific biological activities. Future research will likely focus on elucidating the full spectrum of signaling pathways regulated by BAIBA and other β-methylated amino acids, as well as exploring their therapeutic potential in metabolic diseases, inflammatory conditions, and beyond.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a fundamental pillar of modern peptide chemistry, enabling the precise and controlled assembly of amino acids into complex peptide chains. Among the most significant advancements in this field was the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This acid-labile group revolutionized peptide synthesis by providing a robust and versatile tool for the temporary protection of the α-amino group of amino acids.[1][2][3] This technical guide provides a comprehensive overview of Boc-protected amino acids, detailing their synthesis, deprotection, and critical role in solid-phase peptide synthesis (SPPS), with a particular focus on the experimental protocols and quantitative data essential for researchers in drug development and other scientific fields.

Core Principles of Boc Protection in Peptide Chemistry

The utility of the Boc group stems from its unique chemical properties: it is stable under a wide range of reaction conditions, including basic and nucleophilic environments, yet can be readily and selectively removed under moderately acidic conditions.[3][4] This orthogonality is the cornerstone of its application in the stepwise synthesis of peptides.[5][6]

The general strategy for Boc-based solid-phase peptide synthesis (Boc-SPPS) follows a cyclical process:

  • Attachment: The first Boc-protected amino acid is anchored to a solid support, typically a resin like Merrifield or PAM resin.[7][8]

  • Deprotection: The acid-labile Boc group is removed from the α-amino group of the resin-bound amino acid, most commonly using trifluoroacetic acid (TFA).[1][9]

  • Neutralization: The resulting ammonium salt is neutralized to the free amine, often with a hindered base like diisopropylethylamine (DIEA).[1][9]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group of the preceding residue.[1]

  • Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.[1]

  • Cleavage: Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, typically with a strong acid such as hydrofluoric acid (HF).[1]

The success of this strategy relies on the differential acid lability of the α-amino Boc group and the more acid-stable side-chain protecting groups, which are often benzyl-based.[7][9]

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[1][10] The reaction proceeds to form the N-Boc protected amino acid, tert-butanol, and carbon dioxide.[10]

G cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (H₂N-CHR-COOH) BocAminoAcid Boc-Protected Amino Acid AminoAcid->BocAminoAcid Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->BocAminoAcid Base Base (e.g., NaOH, TEA) Base->AminoAcid Deprotonation tBuOH tert-Butanol CO2 Carbon Dioxide

Mechanism of Boc Protection of an Amino Acid.

Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine and carbon dioxide.[1][11]

G BocProtectedAmine Boc-Protected Amine ProtonatedBoc Protonated Boc Group BocProtectedAmine->ProtonatedBoc Protonation CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene Deprotonation TFA TFA (H⁺)

Mechanism of Acid-Catalyzed Boc Deprotection.

Quantitative Data in Boc Chemistry

The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to these processes.

Table 1: Common Conditions for Boc Protection of Amino Acids

Boc SourceBaseSolventReaction TimeTypical Yield
(Boc)₂ONaOH, Na₂CO₃, or TEADioxane/Water, THF/Water, Acetone/Water0.5 - 4 hours>90%[12]
BOC-ONTriethylamine (TEA)Dioxane/Water~2 hoursExcellent[13]

Table 2: Common Conditions for Boc Deprotection in SPPS

ReagentScavenger (if needed)Reaction TimeDeprotection Efficiency
25-50% TFA in DCMNone typically required20-30 minutes>99%[1]
4M HCl in DioxaneNone30-60 minutes>98%[1]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Acid

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[4]

  • Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[4]

  • Cool the reaction mixture to 0 °C in an ice bath.[4]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[4]

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1 or until completion is confirmed by TLC.[4]

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[4]

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[4]

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).[4]

  • Combine the organic layers and wash with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[4]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis

Materials:

  • Peptide-resin with an N-terminal Boc group

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Swell the peptide-resin in DCM for 20 minutes.[1]

  • Drain the DCM.[1]

  • Add a solution of 50% TFA in DCM to the resin.[1]

  • Agitate the mixture for 30 minutes at room temperature.[1]

  • Drain the TFA solution.[1]

  • Wash the resin with DCM (3 times) to remove excess TFA.[1]

  • Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[1]

  • Wash the resin with DCM (3 times) to remove excess DIEA.[1]

Boc-SPPS Workflow and Comparison with Fmoc Strategy

The cyclical nature of Boc-SPPS is a defining feature of this methodology.

G Start Start with Resin-Bound Boc-Amino Acid Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash Wash Deprotection->Wash Neutralization Neutralization (DIEA in DCM) Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling Repeat Repeat Cycle Coupling->Repeat Wash->Neutralization Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (HF) Repeat->Cleavage Final Amino Acid

The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

While Boc-SPPS was the foundational method for solid-phase synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent in recent years. The choice between these two strategies depends on the specific peptide sequence and the desired final product.[]

Table 3: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protection tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Moderately acidic (e.g., TFA)[]Mildly basic (e.g., piperidine in DMF)[]
Side-Chain Protection Benzyl-based (acid-labile)[9]tert-Butyl-based (acid-labile)[]
Final Cleavage Strong acid (e.g., HF)[1]Strong acid (e.g., TFA)[15]
Orthogonality Quasi-orthogonal (graduated acid lability)[9][16]Fully orthogonal[]
Advantages Robust, less expensive amino acid derivatives, can be better for some "difficult" or hydrophobic sequences.[][17]Milder deprotection, compatible with a wider range of functionalities, easier automation.[]
Disadvantages Requires strong, hazardous acids for final cleavage (HF), potential for side reactions with certain amino acids.[15]Fmoc-protected amino acids can be more expensive, potential for diketopiperazine formation.

Applications in Drug Development

Boc-protected amino acids are indispensable in the synthesis of peptide-based drugs and other complex organic molecules.[2][18] Their use allows for the precise construction of peptide sequences with therapeutic potential, including hormones, antibiotics, and anticancer agents.[18] The Boc strategy remains particularly relevant for the synthesis of long or hydrophobic peptides where aggregation can be a significant issue in Fmoc-based methods.[7][17] Furthermore, the incorporation of non-canonical amino acids, often protected with a Boc group, allows for the development of peptidomimetics with enhanced stability and novel biological activities.[19]

Conclusion

The development of Boc-protected amino acids marked a pivotal moment in the history of peptide chemistry. This robust and versatile protecting group strategy laid the foundation for the routine synthesis of complex peptides and continues to be a valuable tool for researchers and drug development professionals. A thorough understanding of the underlying chemistry, quantitative parameters, and experimental protocols associated with Boc-SPPS is essential for the successful synthesis of high-purity peptides for a wide range of scientific applications.

References

Methodological & Application

Application Notes and Protocols for Boc-(R)-β-methylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful incorporation of Boc-(R)-β-methylalanine into peptide sequences using solid-phase peptide synthesis (SPPS) with tert-butyloxycarbonyl (Boc) chemistry. The inclusion of β-amino acids, such as (R)-β-methylalanine, is a key strategy in medicinal chemistry to introduce conformational constraints and enhance proteolytic stability of peptides.

Introduction

Boc-(R)-β-methylalanine is a sterically hindered β-amino acid. Its incorporation into a growing peptide chain presents challenges primarily due to the steric bulk of the β-methyl group, which can impede the efficiency of peptide bond formation. This can lead to lower yields, incomplete reactions, and the formation of deletion sequences. Overcoming these challenges requires optimized protocols, including the selection of appropriate coupling reagents, and potentially longer reaction times or double coupling strategies.

Key Considerations for Incorporating Boc-(R)-β-methylalanine
  • Steric Hindrance: The β-methyl group significantly increases steric bulk around the amine, making it a less effective nucleophile and hindering the approach of the activated carboxyl group of the incoming amino acid.

  • Coupling Reagents: High-reactivity coupling reagents are recommended to overcome the steric hindrance. Uroneum/aminium salts like HATU and HBTU are generally more effective than carbodiimides such as DCC or DIC for such challenging couplings.

  • Coupling Time: Due to slower reaction kinetics, extended coupling times are often necessary. It has been noted that β-amino acids can require coupling times ranging from 3 to 18 hours to achieve high efficiency.[1] Monitoring the reaction for completion using a qualitative method like the Kaiser test is crucial.

  • Double Coupling: For particularly difficult couplings, a second coupling step with fresh reagents can be employed to drive the reaction to completion.[2]

  • Solvent: N,N-Dimethylformamide (DMF) is a standard solvent, but for sequences prone to aggregation, the use of N-methylpyrrolidone (NMP) or the addition of chaotropic salts may be beneficial.

Quantitative Data Presentation

The selection of the coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like Boc-(R)-β-methylalanine. The following table summarizes the characteristics of common coupling reagents used in Boc-SPPS and their suitability for this application.

Coupling ReagentClassRelative ReactivityRecommended for Boc-(R)-β-methylalanine?Notes
HATU Uronium/Aminium SaltVery HighHighly Recommended Generally considered one of the most powerful coupling reagents, especially for hindered amino acids.[3][4] It forms a highly reactive OAt-ester.
HBTU Uronium/Aminium SaltHighRecommended A very efficient and widely used coupling reagent, suitable for most applications, including challenging couplings.[3][5]
PyBOP Phosphonium SaltHighRecommended A good alternative to uronium salts, known for clean and efficient couplings.[6]
DIC/HOBt Carbodiimide/AdditiveMediumUse with Caution A classic and cost-effective choice, but may be less efficient for sterically hindered couplings, potentially requiring longer reaction times or double coupling.[5][7]
DCC CarbodiimideMediumNot Recommended for SPPS The dicyclohexylurea (DCU) byproduct is insoluble and can clog resin frits, making it unsuitable for solid-phase synthesis.[4]

Experimental Protocols

The following are detailed protocols for the incorporation of Boc-(R)-β-methylalanine in manual Boc-SPPS.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines the general steps for deprotection and neutralization prior to the coupling of Boc-(R)-β-methylalanine.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Merrifield or MBHA) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.[7]

  • Drain the solvent.

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for a 5-minute pre-wash, then drain.[7]

  • Add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes.[7][8]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times).[7][8]

3. Neutralization:

  • Wash the resin with DCM (2 times).

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Agitate for 5-10 minutes. Repeat this step to ensure complete neutralization of the trifluoroacetate salt to the free amine.[8]

  • Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for coupling.[7]

Protocol 2: Coupling of Boc-(R)-β-methylalanine using HATU

This protocol is highly recommended for achieving high coupling efficiency with the sterically hindered Boc-(R)-β-methylalanine.

1. Reagent Preparation:

  • In a separate vessel, dissolve Boc-(R)-β-methylalanine (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

2. Activation and Coupling:

  • Add DIEA (6.0 equivalents) to the amino acid/HATU solution and mix for 1-2 minutes to pre-activate.

  • Immediately add the activated solution to the neutralized resin.

  • Agitate the reaction mixture at room temperature. Due to steric hindrance, a prolonged coupling time of 3-18 hours may be necessary.[1]

3. Monitoring and Washing:

  • After the initial 2-3 hours, and then periodically, monitor the reaction progress using the Kaiser test. A negative test (yellow/colorless beads) indicates complete coupling.

  • If the Kaiser test remains positive after an extended period, consider a double coupling (see Protocol 4).

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 3: Coupling of Boc-(R)-β-methylalanine using DIC/HOBt

This is a more classical approach and may require more careful monitoring and longer reaction times.

1. Reagent Preparation:

  • In a separate vessel, dissolve Boc-(R)-β-methylalanine (3.0 equivalents) and HOBt (3.0 equivalents) in a minimal amount of DMF.

2. Coupling:

  • Add the dissolved amino acid/HOBt solution to the neutralized resin.

  • Add DIC (3.0 equivalents) to the reaction vessel.

  • Agitate the reaction mixture at room temperature for 4-18 hours.

3. Monitoring and Washing:

  • Monitor the reaction completion with the Kaiser test.

  • If the coupling is incomplete, proceed with a double coupling (Protocol 4).

  • Upon completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 4: Double Coupling Procedure

This procedure is recommended if the Kaiser test remains positive after the initial coupling attempt.

1. Washing:

  • After the first coupling reaction, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove byproducts and unreacted reagents.[9]

2. Second Coupling:

  • Prepare a fresh solution of activated Boc-(R)-β-methylalanine as described in the initial coupling protocol (e.g., Protocol 2 or 3).

  • Add the fresh coupling mixture to the resin.

  • Allow the reaction to proceed for an additional 2-4 hours.

3. Monitoring and Washing:

  • Perform a Kaiser test to confirm completion.

  • If the test is negative, wash the resin with DMF (3 times) and DCM (3 times).

  • If the test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Final Cleavage

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. This is typically achieved with a strong acid cocktail.

1. Preparation:

  • Wash the final peptide-resin with DCM and dry it under vacuum.[7]

2. Cleavage Reaction:

  • Use a strong acid such as anhydrous hydrogen fluoride (HF) or a cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[7]

  • The cleavage is typically carried out at 0°C for 1-2 hours.[7]

  • Scavengers in the cocktail trap reactive carbocations generated from the protecting groups.[7]

3. Peptide Precipitation and Washing:

  • After the reaction, carefully remove the strong acid by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide by filtration or centrifugation and wash multiple times with cold ether to remove scavengers and cleaved protecting groups.[7]

  • Dry the precipitated peptide under vacuum.

Visualizations

SPPS_Workflow cluster_setup Setup cluster_cycle Synthesis Cycle (Repeat n times) cluster_final Final Steps Resin Resin Swelling (DCM, 30-60 min) Deprotection Boc Deprotection (50% TFA in DCM, 25-30 min) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM, 2x10 min) Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (e.g., HATU, 3-18h for β-AA) Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Next Cycle Final_Deprotection Final Boc Deprotection Wash3->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or Reagent K) Final_Deprotection->Cleavage Precipitation Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: General workflow for Boc-SPPS incorporating Boc-(R)-β-methylalanine.

Coupling_Logic Start Start Coupling (e.g., HATU, 3-18h) Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Positive Positive (Incomplete) Kaiser_Test->Positive Blue Beads Negative Negative (Complete) Kaiser_Test->Negative Yellow/Colorless Beads Double_Couple Double Coupling (Fresh Reagents, 2-4h) Positive->Double_Couple Cap_Amines Cap Unreacted Amines (Acetic Anhydride) Positive->Cap_Amines If still positive Wash_Proceed Wash and Proceed to Next Cycle Negative->Wash_Proceed Double_Couple->Kaiser_Test Cap_Amines->Wash_Proceed

Caption: Decision workflow for coupling Boc-(R)-β-methylalanine.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Boc-(R)-β-methylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the unnatural amino acid, Boc-(R)-β-methylalanine, into bioactive peptides. The introduction of β-amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic potential by improving conformational stability and proteolytic resistance.

Introduction to (R)-β-Methylalanine in Peptide Synthesis

(R)-β-methylalanine, a chiral β-amino acid, offers unique structural properties when incorporated into a peptide backbone. Unlike its α-amino acid counterpart, the presence of an additional methylene group in the backbone increases conformational flexibility, while the methyl group on the β-carbon introduces steric hindrance. This modification can lead to peptides with enhanced resistance to enzymatic degradation by proteases, a critical factor in improving in vivo half-life. Furthermore, the altered backbone geometry can induce specific secondary structures, such as helices and turns, which can be crucial for binding to biological targets.[1]

The synthesis of peptides containing β-amino acids, particularly sterically hindered ones like (R)-β-methylalanine, presents unique challenges in solid-phase peptide synthesis (SPPS). These challenges primarily relate to potentially lower coupling efficiencies, requiring optimized protocols and more potent coupling reagents.

Quantitative Data on Peptide Synthesis and Bioactivity

ParameterExpected Outcome with (R)-β-methylalanine IncorporationRationale
Coupling Yield Potentially reduced compared to standard α-amino acids.The β-substitution and the methyl group increase steric hindrance at the amino group, which can slow down the coupling reaction. Optimized protocols can mitigate this.
Proteolytic Stability Significantly increased.The β-amino acid backbone is not a natural substrate for many proteases. The β-methyl group can further sterically shield the peptide bond from enzymatic cleavage.
Bioactivity (e.g., IC50) Dependent on the specific peptide and target.The altered conformation can either enhance or decrease binding affinity to the target receptor or enzyme.
Conformational Rigidity Increased local rigidity.The β-methyl group restricts rotation around the Cα-Cβ bond, leading to a more defined local conformation which can be beneficial for bioactivity.[2]

Note: The data presented above is generalized from studies on β-amino acids. Researchers should perform initial small-scale syntheses to determine optimal coupling conditions for their specific peptide sequence containing (R)-β-methylalanine.

Experimental Protocols

The following protocols are based on standard Boc solid-phase peptide synthesis (SPPS) methodologies, with modifications to accommodate the sterically hindered nature of Boc-(R)-β-methylalanine.[3][4]

Protocol 1: Manual Boc-SPPS for Incorporation of Boc-(R)-β-methylalanine

1. Resin Selection and Preparation:

  • Resin: Merrifield resin or PAM resin are suitable for Boc chemistry. For peptide amides, MBHA or BHA resin should be used.[3]

  • Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes prior to the first amino acid coupling.

2. First Amino Acid Coupling (Loading):

  • The first amino acid is typically coupled to the resin as a cesium salt to minimize racemization.[3]

3. Iterative Deprotection and Coupling Cycle:

a. Boc Deprotection:

  • Wash the resin-bound peptide with DCM (3x).
  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
  • Agitate for 5 minutes (pre-wash), drain, and add fresh 50% TFA/DCM.
  • Agitate for an additional 20-25 minutes.[3]
  • Wash the resin with DCM (3x) to remove TFA.

b. Neutralization:

  • Wash the resin with isopropanol (IPA) (2x) and DCM (3x).
  • Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5 minutes. Repeat once.
  • Wash the resin with DCM (3x).

c. Amino Acid Coupling (Standard Amino Acid):

  • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (3 eq.) and HOBt (3 eq.) in N,N-dimethylformamide (DMF).
  • Add DIEA (6 eq.) to the activation mixture.
  • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
  • Monitor the coupling reaction using a qualitative ninhydrin test.

d. Coupling of Boc-(R)-β-methylalanine:

  • Due to increased steric hindrance, a more potent coupling reagent and longer reaction time are recommended.
  • Activation: In a separate vessel, dissolve Boc-(R)-β-methylalanine (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF.
  • Add DIEA (6 eq.) to the activation mixture and allow to pre-activate for 2-5 minutes.
  • Coupling: Add the activated amino acid solution to the neutralized resin.
  • Agitate for 4-12 hours. The extended coupling time is crucial for achieving a high yield.
  • Monitor the reaction progress with the ninhydrin test. If the test remains positive, a second coupling may be necessary.

4. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.

  • The peptide is cleaved from the resin and side-chain protecting groups are removed using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

  • HF Cleavage: Treat the resin with HF in the presence of a scavenger such as p-cresol at 0°C for 1-2 hours.

  • Post-Cleavage Workup: After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether, washed, and then dissolved in an appropriate aqueous buffer for purification.

5. Purification:

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol allows for the comparison of the stability of a peptide containing (R)-β-methylalanine against its native α-amino acid counterpart.

1. Materials:

  • Native peptide and (R)-β-methylalanine-containing peptide.

  • Protease of interest (e.g., trypsin, chymotrypsin, or human serum).

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% TFA).

  • RP-HPLC system.

2. Procedure:

  • Prepare stock solutions of both peptides in the reaction buffer (e.g., 1 mg/mL).

  • In separate microcentrifuge tubes, add a defined amount of each peptide.

  • Initiate the reaction by adding the protease solution (e.g., enzyme-to-substrate ratio of 1:100 w/w).

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction and quench the enzymatic activity by adding the quenching solution.

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t½) of each peptide under the assay conditions.

Visualizations

The following diagrams illustrate the key workflows and concepts related to the synthesis and application of peptides containing (R)-β-methylalanine.

experimental_workflow cluster_synthesis Boc-SPPS Cycle cluster_cleavage Final Steps Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HATU/HOAt) Neutralization->Coupling Wash Washing Steps Coupling->Wash Wash->Deprotection Repeat n times Final_Deprotection Final Boc Deprotection Wash->Final_Deprotection Cleavage Cleavage from Resin (HF/p-cresol) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for Boc-SPPS of peptides containing (R)-β-methylalanine.

protease_resistance cluster_native Native Peptide cluster_modified Modified Peptide Peptide Bioactive Peptide Protease Protease Native_Peptide α-Amino Acid Backbone Protease->Native_Peptide Modified_Peptide (R)-β-methylalanine Backbone Protease->Modified_Peptide Steric Hindrance Degradation Degradation Loss Loss of Activity Degradation->Loss Native_Peptide->Degradation Stability Increased Stability Modified_Peptide->Stability

Caption: Mechanism of increased protease resistance in β-methylalanine peptides.

Disclaimer: The information provided in these application notes is intended for research use only by qualified professionals. The protocols should be adapted and optimized for specific peptide sequences and laboratory conditions. Appropriate safety precautions must be taken when handling hazardous chemicals such as TFA and HF.

References

Applications of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, a chiral β-amino acid derivative, is a valuable building block in medicinal chemistry. Its structural features, including the Boc-protecting group and the stereochemistry at the C2 and C3 positions, make it a versatile synthon for the creation of complex and biologically active molecules. This document provides an overview of its applications in drug design, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and CXCR2 antagonists. While this specific molecule is a key intermediate, for illustrative purposes, we will draw upon data from structurally related compounds to detail its potential applications and associated experimental protocols.

I. Application in the Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP.[1] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[2] β-amino acid scaffolds are key pharmacophoric elements in many potent and selective DPP-4 inhibitors.[3]

A. Structure-Activity Relationship (SAR) Insights
B. Quantitative Data for Representative DPP-4 Inhibitors with β-Amino Acid Scaffolds

To illustrate the potency of this class of compounds, the following table summarizes the in vitro inhibitory activity of several DPP-4 inhibitors that feature a β-amino acid core.

Compound IDStructureTargetAssay TypeIC50 (nM)Reference
Sitagliptin (3R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[2][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-oneHuman DPP-4Enzyme Inhibition18[4]
Compound 57 β-homophenylalanine analog with pyrrolidin-2-yl methyl amideHuman DPP-4Enzyme Inhibition0.87[1]
Compound 2 2-benzylpyrrolidine derivativeHuman DPP-4Enzyme Inhibition300[4]
C. Signaling Pathway of DPP-4 Inhibition

DPP-4 inhibitors prevent the degradation of incretin hormones (GLP-1 and GIP), leading to an amplification of their downstream signaling effects. This ultimately results in improved glucose homeostasis.[1]

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Release Insulin Release Incretins (GLP-1, GIP)->Insulin Release Stimulates Glucagon Release Glucagon Release Incretins (GLP-1, GIP)->Glucagon Release Inhibits DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production Stimulates Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Inhibits

DPP-4 Signaling Pathway and Inhibition
D. Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a common method to assess the inhibitory activity of compounds against DPP-4.

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test compound (e.g., synthesized from this compound)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound and reference inhibitor D Add assay buffer, enzyme solution, and test compound/inhibitor to 96-well plate A->D B Prepare DPP-4 enzyme solution in assay buffer B->D C Prepare Gly-Pro-AMC substrate solution in assay buffer F Initiate reaction by adding substrate solution C->F E Incubate at 37°C for 10-15 minutes D->E E->F G Incubate at 37°C for 30-60 minutes, protected from light F->G H Measure fluorescence intensity (Ex/Em = 360/460 nm) G->H I Calculate percent inhibition H->I J Determine IC50 value by plotting inhibition vs. log(concentration) I->J

DPP-4 Inhibition Assay Workflow
  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series of the test compound and the reference inhibitor in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme to the desired concentration in pre-warmed assay buffer. Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Plate Setup: To each well of a 96-well black microplate, add the assay buffer, the diluted enzyme solution, and the serially diluted test compound or reference inhibitor. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_test_compound / Fluorescence_100%_activity)] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

II. Application in the Design of CXCR2 Antagonists

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating neutrophil chemotaxis.[5] Antagonism of CXCR2 is a promising therapeutic strategy for various inflammatory diseases and certain types of cancer.

A. Role as a Chiral Building Block

While specific examples of CXCR2 antagonists directly incorporating this compound are not prominent in the literature, β-amino acids are recognized as important scaffolds in the design of GPCR ligands. The defined stereochemistry of this building block is critical for achieving specific and high-affinity interactions with the receptor binding pocket.

B. Signaling Pathway of CXCR2

CXCR2 is activated by several CXC chemokines, most notably IL-8. Ligand binding initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades that result in cellular responses such as chemotaxis, degranulation, and cell proliferation.[5]

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane CXCR2 CXCR2 G-protein (Gi) G-protein (Gi) CXCR2->G-protein (Gi) Activates Downstream Signaling Downstream Signaling G-protein (Gi)->Downstream Signaling Initiates CXCL8 (IL-8) CXCL8 (IL-8) CXCL8 (IL-8)->CXCR2 Binds & Activates CXCR2 Antagonist CXCR2 Antagonist CXCR2 Antagonist->CXCR2 Blocks Binding Cellular Response Chemotaxis Degranulation Proliferation Downstream Signaling->Cellular Response

CXCR2 Signaling Pathway and Antagonism
C. Experimental Protocol: CXCR2 Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound for the CXCR2 receptor.

  • Cell membranes prepared from a cell line overexpressing human CXCR2

  • Radioligand: [¹²⁵I]-IL-8

  • Binding Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂, CaCl₂, and BSA

  • Non-specific binding control: A high concentration of a known non-radiolabeled CXCR2 ligand

  • Test compound

  • Glass fiber filters

  • Scintillation cocktail and counter

CXCR2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound D Incubate membranes, radioligand, and test compound/buffer/non-specific control A->D B Prepare CXCR2 membrane suspension in binding buffer B->D C Prepare radioligand solution ([¹²⁵I]-IL-8) C->D E Equilibrate at room temperature D->E F Separate bound from free radioligand by rapid filtration through glass fiber filters E->F G Wash filters with ice-cold binding buffer F->G H Measure radioactivity on filters using a scintillation counter G->H I Calculate specific binding H->I J Determine Ki or IC50 value from competition binding curve I->J

CXCR2 Radioligand Binding Assay Workflow
  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and create a serial dilution series.

  • Assay Setup: In a microplate or tubes, combine the CXCR2-expressing cell membranes, the [¹²⁵I]-IL-8 radioligand, and either the test compound, binding buffer (for total binding), or a high concentration of a non-radiolabeled ligand (for non-specific binding).

  • Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable and versatile chiral building block in drug discovery. Its application in the synthesis of DPP-4 inhibitors and its potential for use in the development of CXCR2 antagonists highlight its importance in medicinal chemistry. The provided protocols for in vitro assays serve as a guide for researchers to evaluate the biological activity of novel compounds synthesized using this and related β-amino acid derivatives. The structure-activity relationships of compounds containing such moieties underscore the significance of stereochemistry and substitution patterns in achieving high-potency and selective drug candidates.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics Using Boc-(R)-β-Methylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties. Boc-(R)-β-methylalanine (Boc-(R)-3-aminobutanoic acid) is a valuable building block that introduces conformational constraints and metabolic stability to peptide analogs. The β-methyl group provides steric hindrance that can influence peptide secondary structure and increase resistance to enzymatic degradation, making it an attractive component for the development of novel therapeutics with improved pharmacokinetic profiles.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-(R)-β-methylalanine in the synthesis of peptidomimetics, primarily focusing on solid-phase peptide synthesis (SPPS). The protocols are designed to address the challenges associated with the coupling of this sterically hindered β-amino acid.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The successful incorporation of Boc-(R)-β-methylalanine into a growing peptide chain is highly dependent on the choice of coupling reagent. Due to the steric hindrance from the β-methyl group, standard coupling reagents may result in lower yields and incomplete reactions. More potent activating agents are recommended to achieve high coupling efficiencies. The following table summarizes the expected performance of various coupling reagents suitable for sterically hindered amino acids, including β-methylated residues.

Coupling ReagentFull NameTypical Reaction TimeEstimated Yield (%)Key Advantages & Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate30 min - 2 hours>90%Highly reactive, low racemization rates, effective for sterically hindered amino acids.[4][5]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate1 - 4 hours>90%Good balance of reactivity and cost, reliable for many standard and hindered couplings.[5]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate5 - 60 minutes>90%High reactivity, often used in rapid coupling protocols.[6]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate12 - 24 hours65-85%Particularly effective for coupling N-methylated and other sterically demanding amino acids.[4][6]
COMU 1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate12 - 24 hours70-90%A safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU, well-suited for microwave-assisted SPPS.[4][7]
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate1 - 4 hours80-95%A cost-effective and non-explosive additive system that provides high coupling rates with low racemization.[8][9]

Note: The provided yield ranges are estimates based on couplings of various sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and experimental conditions.

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a model peptidomimetic incorporating Boc-(R)-β-methylalanine using the Boc/Bzl protection strategy.

Protocol 1: Manual Boc-SPPS of a Model Peptidomimetic

This protocol describes the synthesis of a tripeptide-mimetic Ac-Ala-Phe-(R)-β-MeAla-NH₂ on a MBHA resin.

Materials:

  • MBHA (4-methylbenzhydrylamine) resin

  • Boc-L-Alanine (Boc-Ala-OH)

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • Boc-(R)-β-methylalanine (Boc-(R)-β-MeAla-OH)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Reagent: 10% DIPEA in DCM

  • Capping Reagent: Acetic anhydride

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Cleavage Cocktail: HF or TFMSA with appropriate scavengers (e.g., anisole)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel. Drain the solvent.

  • First Amino Acid Coupling (Boc-(R)-β-MeAla-OH):

    • In a separate vessel, dissolve Boc-(R)-β-MeAla-OH (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x), DCM (3x), and IPA (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM for 25 minutes.

    • Wash the resin with DCM (3x) and IPA (2x).

  • Neutralization:

    • Wash the resin with DMF (2x).

    • Treat the resin with 10% DIPEA in DMF for 5 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Second Amino Acid Coupling (Boc-Phe-OH):

    • Repeat step 2 using Boc-Phe-OH.

  • Boc Deprotection and Neutralization:

    • Repeat steps 3 and 4.

  • Third Amino Acid Coupling (Boc-Ala-OH):

    • Repeat step 2 using Boc-Ala-OH.

  • Final Boc Deprotection:

    • Repeat step 3.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Perform the cleavage using HF or TFMSA with appropriate scavengers at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Microwave-Assisted SPPS for Enhanced Coupling

Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids like Boc-(R)-β-methylalanine and improve the purity of the crude product.[10][11][12][13][14][15]

Instrumentation:

  • Microwave Peptide Synthesizer

General Parameters:

  • Coupling Temperature: 75-90°C

  • Coupling Time: 5-10 minutes

  • Deprotection Temperature: 75-90°C

  • Deprotection Time: 3-5 minutes

Procedure:

The synthesis cycle of swelling, coupling, deprotection, and washing is performed in the automated synthesizer following the manufacturer's instructions. The key difference from the manual protocol is the application of microwave energy during the coupling and deprotection steps. A potent coupling reagent system like DIC/Oxyma is often used in microwave-assisted synthesis.[8][16]

Visualizations

Experimental Workflow: Manual Boc-SPPS

Manual_Boc_SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) start Start: MBHA Resin swell 1. Resin Swelling (DCM) start->swell end_node Purified Peptidomimetic couple1 2. Couple Boc-(R)-β-MeAla-OH (HATU/DIPEA) swell->couple1 wash1 Wash (DMF, DCM, IPA) couple1->wash1 Kaiser Test Negative deprotect1 3. Boc Deprotection (50% TFA/DCM) wash1->deprotect1 wash2 Wash (DCM, IPA) deprotect1->wash2 neutralize1 4. Neutralization (10% DIPEA/DMF) wash2->neutralize1 wash3 Wash (DMF) neutralize1->wash3 couple2 Couple Next Boc-AA-OH wash3->couple2 wash4 Wash couple2->wash4 Kaiser Test Negative deprotect2 Boc Deprotection wash4->deprotect2 wash5 Wash deprotect2->wash5 neutralize2 Neutralization wash5->neutralize2 wash6 Wash neutralize2->wash6 acetyl 9. N-terminal Acetylation wash6->acetyl After last AA cleave 10. Cleavage (HF or TFMSA) acetyl->cleave purify 11. Purification (RP-HPLC) cleave->purify purify->end_node

Caption: General workflow for the manual solid-phase synthesis of a peptidomimetic using Boc-chemistry.

Signaling Pathway Modulation: G-Protein Coupled Receptor (GPCR) Antagonism

Peptidomimetics containing β-amino acids are often designed to target protein-protein interactions or receptors, such as G-protein coupled receptors (GPCRs).[17] By mimicking the binding motif of an endogenous ligand but failing to induce the conformational change required for receptor activation, a peptidomimetic can act as an antagonist.

GPCR_Antagonism cluster_activation Agonist-Mediated Activation cluster_inhibition Antagonist-Mediated Inhibition receptor GPCR g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces response Cellular Response second_messenger->response Triggers ligand Endogenous Ligand ligand->receptor Binds & Activates peptidomimetic β-MeAla Peptidomimetic (Antagonist) peptidomimetic->receptor Binds & Blocks

Caption: A β-methylalanine peptidomimetic acting as a GPCR antagonist, blocking the endogenous ligand.

References

Coupling Reagents for Hindered β-Amino Acids: Application Notes and Protocols for Boc-(R)-β-Methylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of sterically hindered amino acids, such as the β-substituted β-amino acid Boc-(R)-β-methylalanine, into peptide chains presents a significant synthetic challenge. The steric bulk adjacent to the reacting carboxyl and amino groups can impede the progress of amide bond formation, leading to low yields, slow reaction rates, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore critical to overcoming these obstacles. This document provides a detailed overview of suitable coupling reagents, their comparative performance, and comprehensive protocols for their use in coupling Boc-(R)-β-methylalanine and other hindered β-amino acids.

Challenges in Coupling Hindered β-Amino Acids

The primary challenge in the peptide coupling of hindered β-amino acids arises from the steric hindrance posed by substituents on the β-carbon. This bulkiness physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the kinetics of the coupling reaction. Inefficient coupling can lead to the formation of deletion sequences in the final peptide. Furthermore, the prolonged reaction times and forcing conditions often required can increase the risk of epimerization at the α-carbon of the activated amino acid.

Comparative Overview of Recommended Coupling Reagents

For challenging couplings involving hindered amino acids, standard carbodiimide reagents like DCC or EDC are often insufficient.[1] More potent onium salt reagents, such as uronium/aminium or phosphonium salts, are generally required to achieve high coupling efficiencies.[1][2] The following table summarizes the performance of several recommended high-efficiency reagents for hindered couplings.

Coupling ReagentClassRelative EfficiencyTypical Coupling TimeRacemization RiskKey Advantages & Considerations
HATU Aminium/Uronium SaltExcellent30 min - 2 hours[3]Very Low[3]Highly reactive, forming a highly reactive OAt-active ester, making it very effective for hindered couplings with suppressed epimerization.[4][5] A potential side reaction is the guanidinylation of the N-terminal amine if used in excess.[4][6]
HBTU Aminium/Uronium SaltVery Good1 - 4 hours[3]Low[3]A widely used and cost-effective reagent, generally slightly less reactive than HATU.[3][7]
COMU Aminium/Uronium SaltExcellent15 - 60 min[8]Very LowOffers coupling efficiencies comparable to or better than HATU, with a better safety profile as it is not based on potentially explosive HOAt.[9][10][11] Byproducts are water-soluble, simplifying work-up.[11]
PyBOP Phosphonium SaltVery Good1 - 4 hoursLowHigh efficiency with no guanidinylation side reaction.[1] Byproducts can sometimes be difficult to remove.[1]
T3P® Phosphonic AnhydrideVery Good1 - 12 hoursVery LowA "green" and safe reagent with non-hazardous, water-soluble byproducts.[6][12] It is effective in suppressing epimerization.[6]

Reaction Mechanisms and Workflows

The selection of a coupling reagent dictates the reaction pathway for amide bond formation. The following diagrams illustrate the general mechanism of uronium/aminium salt-mediated coupling and a typical experimental workflow for solid-phase peptide synthesis (SPPS).

G Mechanism of Uronium/Aminium Salt Coupling cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester Reactive OAt/OBt/Oxyma Ester Carboxylic_Acid->Active_Ester + Uronium Salt + Base Uronium_Salt HATU/HBTU/COMU Uronium_Salt->Active_Ester Base DIPEA Base->Active_Ester Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond + Amine Amine R'-NH2 Amine->Peptide_Bond

Uronium/Aminium Salt Coupling Mechanism

G SPPS Workflow for Hindered Amino Acid Coupling Start Start Resin_Swell Swell Resin in DMF Start->Resin_Swell Deprotection N-terminal Deprotection (e.g., TFA in DCM) Resin_Swell->Deprotection Neutralization Neutralize with Base (e.g., DIPEA in DMF) Deprotection->Neutralization Pre_activation Pre-activate Hindered Amino Acid with Coupling Reagent Neutralization->Pre_activation Coupling Add Activated Amino Acid to Resin Pre_activation->Coupling Monitoring Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring Wash Wash Resin Monitoring->Wash End End Wash->End

Solid-Phase Peptide Synthesis Workflow

Detailed Experimental Protocols

The following protocols provide a starting point for the coupling of Boc-(R)-β-methylalanine in both solid-phase and solution-phase synthesis. Optimization may be required depending on the specific peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is recommended for achieving high coupling efficiency with hindered β-amino acids on a solid support.[4][7]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-(R)-β-methylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution (e.g., 20-50% TFA in DCM)

  • Neutralization solution (e.g., 5-10% DIPEA in DMF)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.[8]

  • N-terminal Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 1-2 minutes.

    • Drain the solution and add fresh deprotection solution. Agitate for 20-30 minutes.[7]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add the neutralization solution to the resin and agitate for 2 minutes.

    • Drain the solution and repeat the neutralization step.[7]

    • Wash the resin thoroughly with DMF (3x).

  • Amino Acid Pre-activation and Coupling:

    • In a separate vessel, dissolve Boc-(R)-β-methylalanine (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.[7]

    • Add DIPEA (6-8 equivalents) to the amino acid solution.[7]

    • Allow the mixture to pre-activate for 2-5 minutes.[7]

    • Add the activated amino acid solution to the neutralized resin.[7]

    • Agitate the mixture for 30-60 minutes, or until the reaction is complete as indicated by a negative ninhydrin (Kaiser) test.[7][8]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).[8]

    • The resin is now ready for the next coupling cycle or final cleavage.

Protocol 2: Solution-Phase Synthesis using T3P®

This protocol is suitable for solution-phase coupling and benefits from the easy removal of byproducts.[12][13]

Materials:

  • Boc-(R)-β-methylalanine

  • Amine component (e.g., an amino acid ester hydrochloride)

  • Propylphosphonic anhydride (T3P®), typically as a 50% solution in a suitable solvent (e.g., ethyl acetate or DMF)[13][14]

  • Tertiary base (e.g., triethylamine or DIPEA)

  • Anhydrous solvent (e.g., ethyl acetate, DCM, or DMF)

Procedure:

  • Preparation of Reactants:

    • In a flame-dried flask under an inert atmosphere, dissolve Boc-(R)-β-methylalanine (1.0 equivalent) and the amine component (1.1 equivalents) in the anhydrous solvent.

    • If the amine component is a hydrochloride salt, add a tertiary base (1.1 equivalents) to generate the free amine in situ.

  • Coupling Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the T3P® solution (1.5 equivalents) to the stirred reaction mixture.

    • Add a tertiary base (3.0 equivalents).

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • If using an organic solvent immiscible with water, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The water-soluble byproducts of T3P® will be removed during these aqueous washes.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.

Troubleshooting and Optimization

  • Incomplete Coupling: If the coupling reaction is incomplete, as indicated by a positive ninhydrin test in SPPS, a second coupling (double coupling) can be performed. Alternatively, any unreacted amines can be "capped" using acetic anhydride to prevent the formation of deletion sequences.

  • Racemization: To minimize racemization, it is crucial to use a coupling reagent known for low racemization levels, such as HATU, COMU, or T3P®.[1][2] Avoid prolonged pre-activation times and excessive amounts of base.[1]

  • Solvent Choice: DMF is the most common solvent for peptide synthesis. For solution-phase synthesis with T3P®, other solvents like ethyl acetate or DCM can also be effective.[14]

The successful incorporation of hindered β-amino acids like Boc-(R)-β-methylalanine is achievable with the careful selection of a potent coupling reagent and adherence to optimized protocols. For most applications, uronium/aminium salts like HATU and COMU offer a superior combination of reactivity and low racemization risk. T3P® presents a valuable alternative, particularly in solution-phase synthesis, due to its favorable safety and byproduct profile.

References

Application Notes and Protocols for the Incorporation of Boc-(R)-β-methylalanine into Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide chains is a powerful strategy in medicinal chemistry for the development of novel therapeutics.[1] β-peptides exhibit unique structural properties and are often more resistant to enzymatic degradation compared to their α-peptide counterparts, leading to improved pharmacokinetic profiles.[1][2] Boc-(R)-β-methylalanine, a chiral β-amino acid, offers the potential to introduce specific conformational constraints and enhance metabolic stability in peptide-based drugs.

This document provides detailed protocols and application notes for the successful incorporation of Boc-(R)-β-methylalanine into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Challenges in Incorporating Boc-(R)-β-methylalanine

The primary challenge in coupling Boc-(R)-β-methylalanine, similar to other sterically hindered amino acids like N-methylated amino acids, is the steric bulk around the amino group.[2][3] This hindrance can significantly slow down the coupling reaction rate, leading to incomplete reactions and the formation of deletion sequences.[3][4] To overcome this, the use of highly efficient coupling reagents and optimized reaction conditions is crucial for achieving high coupling yields and ensuring the integrity of the final peptide.[2]

Recommended Coupling Reagents

Standard coupling reagents may not be sufficient for efficiently incorporating Boc-(R)-β-methylalanine. The use of phosphonium- and aminium/uronium-based reagents is highly recommended due to their high reactivity.[5][6]

Coupling ReagentChemical NameKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, often used for difficult couplings, including N-methylated amino acids.[5][6]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateVery efficient with low racemization, especially when used with HOBt.[5]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateParticularly effective for coupling N-protected N-methyl amino acids.[5]
PyBrOP Bromotripyrrolidinophosphonium hexafluorophosphateA more reactive coupling reagent used for particularly difficult couplings where other reagents are inefficient.[5]
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleA classic and cost-effective method, but may be less efficient for sterically hindered couplings compared to uronium/phosphonium reagents.[5][6]

Experimental Protocols

The following protocols are based on standard Boc-SPPS methodologies, adapted for the sterically hindered nature of Boc-(R)-β-methylalanine.[7][8][9]

Resin Selection and Swelling
  • Resin Choice : The choice of resin depends on the desired C-terminal functionality. Use Merrifield resin for a C-terminal acid or a MBHA/BHA resin for a C-terminal amide.[8][9]

  • Protocol :

    • Place the desired amount of resin in a reaction vessel.

    • Add dichloromethane (DCM) to completely cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[8]

    • Drain the solvent by filtration.

Boc-SPPS Cycle for Boc-(R)-β-methylalanine Incorporation

This cycle consists of three main steps: Boc deprotection, neutralization, and coupling.

Boc_SPPS_Workflow start Peptide-Resin (N-terminally Boc-protected) deprotection Step 1: Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Step 2: Neutralization (e.g., 5-10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Step 3: Coupling (Boc-(R)-β-methylalanine + Coupling Reagent + DIEA in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Peptide-Resin with incorporated β-methylalanine (N-terminally Boc-protected) wash3->end

Caption: General Boc-SPPS workflow for one cycle.

Step 1: Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[8]

  • Reagent : 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[8][9]

  • Protocol :

    • To the swollen peptide-resin, add the 50% TFA/DCM solution.

    • Agitate the mixture for a pre-wash of 1-5 minutes.[8][9]

    • Drain the solution and add a fresh portion of the TFA/DCM solution.

    • Agitate for an additional 20-30 minutes to ensure complete deprotection.[8][9]

    • Drain the solution.

    • Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual TFA.[8][9]

Step 2: Neutralization

The N-terminal amine is deprotonated from its TFA salt to the free amine, making it ready for coupling.[7][10]

  • Reagent : 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.

  • Protocol :

    • Add the DIEA/DCM solution to the peptide-resin.

    • Agitate for 1-2 minutes.

    • Repeat the neutralization step.

    • Drain the neutralization solution.

    • Wash the resin with DCM (3x) to remove excess base.[8]

Step 3: Coupling of Boc-(R)-β-methylalanine

The protected β-amino acid is activated and coupled to the free N-terminal amine of the peptide-resin. Due to steric hindrance, extended coupling times and a higher excess of reagents are recommended.

  • Reagents :

    • Boc-(R)-β-methylalanine (3-5 equivalents)

    • Coupling reagent (e.g., HATU) (3-5 equivalents)

    • DIEA (6-10 equivalents)

    • Solvent: N,N-Dimethylformamide (DMF) or a DCM/DMF mixture.

  • Protocol :

    • In a separate vessel, dissolve Boc-(R)-β-methylalanine and the coupling reagent (e.g., HATU) in DMF.

    • Add DIEA to the solution to begin the activation (pre-activation). Let it react for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. A longer coupling time is recommended to overcome steric hindrance.

    • To monitor the reaction completion, a Kaiser test can be performed. Note that secondary amines like the one in β-methylalanine after incorporation will give a different color (e.g., reddish-brown) than primary amines.

    • After the coupling is complete, drain the solution.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Cleavage Cocktail : Strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are typically used in Boc-SPPS.[8][9] A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[8]

  • Protocol :

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the peptide-resin in a suitable apparatus (e.g., an HF cleavage apparatus).

    • Stir the reaction at 0°C for 1-2 hours.

    • Carefully remove the strong acid by evaporation under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the peptide by filtration or centrifugation and wash it several times with cold ether.

    • Dry the crude peptide under vacuum.

Purification

The crude peptide is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to obtain the final product with high purity.[8]

Visualization of Key Structures

Chemical_Structures cluster_Boc Boc-(R)-β-methylalanine Boc_structure Boc_structure

Caption: Structure of Boc-(R)-β-methylalanine.

References

Application Notes and Protocols: Enhancing Peptide Stability with (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their rapid in vivo degradation by proteases, leading to a short half-life and limited bioavailability. A key strategy to overcome this limitation is the incorporation of unnatural amino acids (UAAs) into the peptide sequence. (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, also known as Boc-D-β-homoalanine, is a UAA that can significantly enhance the proteolytic stability of peptides. The β-amino acid structure introduces a methylene group into the peptide backbone, altering the conformation and sterically hindering the approach of proteases without drastically changing the overall structure of the peptide.[1][2] This modification can lead to a substantial increase in the peptide's half-life in biological fluids.

These application notes provide a comprehensive overview of the use of this compound in peptide synthesis and stabilization. Detailed protocols for the incorporation of this UAA into a peptide sequence via solid-phase peptide synthesis (SPPS) and for the subsequent evaluation of the modified peptide's stability in human plasma are provided.

Data Presentation

The incorporation of this compound is expected to significantly increase the half-life of a target peptide in human plasma. The following table provides a representative example of the type of stability enhancement that can be achieved.

Peptide SequenceModificationHalf-life (t½) in Human Plasma (hours)% Remaining after 24 hours
H-Ala-Gly-Phe-Leu-NH₂None (Native)1.5< 5%
H-Ala-Gly-(D-β-homoAla)-Leu-NH₂Substitution with (R)-3-amino-2-methylpropanoic acid24~50%

Note: The data presented in this table is illustrative and based on the generally observed stabilizing effects of β-amino acid incorporation. Actual results will vary depending on the peptide sequence and the position of the modification.

Experimental Protocols

Protocol 1: Incorporation of this compound using Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model tetrapeptide (H-Ala-Gly-(D-β-homoAla)-Leu-NH₂) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • This compound (Boc-D-β-homoalanine)

  • Boc-L-Leu-OH

  • Boc-Gly-OH

  • Boc-L-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether (cold)

  • Cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Boc-L-Leu-OH):

    • Pre-activate Boc-L-Leu-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Boc-D-β-homoalanine):

    • Pre-activate this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours. Note: Coupling of β-amino acids may require longer reaction times or the use of stronger coupling reagents like HATU.

    • Wash the resin as in step 2.

  • Subsequent Coupling and Deprotection Cycles: Repeat steps 3 and 4 for Boc-Gly-OH and Boc-L-Ala-OH.

  • Final Boc Deprotection: Perform the final Boc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS).

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol describes a method to assess the stability of the synthesized peptides in human plasma using LC-MS analysis.

Materials:

  • Synthesized peptides (native and modified)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Internal standard (a stable, non-related peptide)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of each peptide and the internal standard in a suitable solvent (e.g., water or PBS).

    • Dilute the peptide stock solution in PBS to a final concentration of 100 µM.

  • Incubation:

    • Pre-warm human plasma and the peptide solutions to 37°C.

    • Initiate the assay by mixing equal volumes of the peptide solution and human plasma (final peptide concentration of 50 µM).

    • Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing 3 volumes of ice-cold ACN with 0.1% TFA and the internal standard.

    • Vortex vigorously to precipitate plasma proteins.

    • Incubate at -20°C for at least 30 minutes.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a suitable RP-HPLC method coupled to a mass spectrometer.

    • Monitor the disappearance of the parent peptide peak over time relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_stability Stability Assay Resin Resin Swelling Coupling1 Couple Boc-L-Leu-OH Resin->Coupling1 Deprotect1 Boc Deprotection Coupling1->Deprotect1 Coupling2 Couple Boc-D-β-homoalanine Deprotect1->Coupling2 Deprotect2 Boc Deprotection Coupling2->Deprotect2 Coupling3 Couple Boc-Gly-OH Deprotect2->Coupling3 Deprotect3 Boc Deprotection Coupling3->Deprotect3 Coupling4 Couple Boc-L-Ala-OH Deprotect3->Coupling4 Cleavage Cleavage & Purification Coupling4->Cleavage Incubation Incubate Peptide in Plasma Cleavage->Incubation Synthesized Peptide Sampling Time-Point Sampling Incubation->Sampling Quenching Quench & Precipitate Sampling->Quenching LCMS LC-MS Analysis Quenching->LCMS Data Data Analysis (t½) LCMS->Data

Caption: Experimental workflow for peptide synthesis and stability testing.

stabilization_mechanism cluster_native Native Peptide cluster_modified Modified Peptide Protease Protease Peptide α-Amino Acid Backbone Protease->Peptide Recognition & Binding Cleavage Proteolytic Cleavage Peptide->Cleavage Susceptible Protease_mod Protease Peptide_mod β-Amino Acid Backbone (Altered Conformation) Protease_mod->Peptide_mod Steric Hindrance Stability Enhanced Stability Peptide_mod->Stability Resistant

Caption: Mechanism of enhanced peptide stability by β-amino acid incorporation.

References

Application Notes and Protocols for the Use of Boc-(R)-β-methylalanine in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-β-methylalanine, a chiral building block, is a valuable component in the design and synthesis of potent and selective enzyme inhibitors. Its unique stereochemistry and the presence of a methyl group on the β-carbon can confer advantageous properties to the resulting inhibitors, including increased metabolic stability and specific interactions within the enzyme's active site. This document provides detailed application notes and experimental protocols for the utilization of Boc-(R)-β-methylalanine and its analogs in the synthesis of inhibitors targeting key enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and the 20S Proteasome.

Application Notes

Targeting Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. Incorporating β-amino acids, such as derivatives of Boc-(R)-β-methylalanine, into inhibitor scaffolds can enhance their affinity and selectivity for the DPP-4 active site. The β-amino acid structure mimics the dipeptide substrate of DPP-4, leading to potent inhibition. Several DPP-4 inhibitors have been developed based on β-amino acid scaffolds, demonstrating IC50 values in the nanomolar range.[1]

Targeting the 20S Proteasome

The proteasome is a multi-catalytic protease complex responsible for the degradation of intracellular proteins, playing a vital role in cellular processes like cell cycle regulation and apoptosis. Inhibition of the proteasome, particularly the chymotrypsin-like activity of the β5 subunit, is a clinically proven approach for treating certain cancers, such as multiple myeloma. Dipeptidyl boronic acid inhibitors are a prominent class of proteasome inhibitors. The incorporation of β-amino acids into these structures has been shown to yield highly potent inhibitors, with some compounds exhibiting activity comparable to the FDA-approved drug Bortezomib.[2][3][4] An extensive structure-activity relationship (SAR) study of 72 dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids revealed that specific substitutions can lead to inhibitors with activity at the sub-nanomolar level.[3][4]

Quantitative Data

The following tables summarize the inhibitory activities of various enzyme inhibitors synthesized using β-amino acid building blocks, including analogs of Boc-(R)-β-methylalanine.

Table 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Compound IDStructure/DescriptionIC50 (nM)Reference
SitagliptinMarketed DPP-4 inhibitor with a β-amino acid core18[5]
TrelagliptinUracil-based DPP-4 inhibitor1.3[6]
AlogliptinUracil-based DPP-4 inhibitor5.3[6]
Compound 3β-amino amide with triazolopiperazine2[1]
Compound 4β-amino amide with triazolopiperazine2[1]
Compound 53α-amino pyrrole-2-carbonitrile analog4[1]
ILDKVGINY (modified)Peptide with Ile at P20.577 mg/mL[7]

Table 2: 20S Proteasome Inhibitors

Compound IDStructure/DescriptionTargetIC50 (nM)Reference
BortezomibMarketed dipeptidyl boronic acid proteasome inhibitor20S Proteasome~2[3][4]
Compound 78Dipeptidyl boronic acid with bicyclic and fluoro substituents20S Proteasome< 2[3][4]
Compound 4qEnantiomer of a dipeptidyl boronic acid from a β-amino acid20S Proteasome9.6[2]
IxazomibBoronate-based proteasome inhibitorβ5 > β15.9[8]
DelanzomibBoronate-based proteasome inhibitorβ5 > β15.6[8]

Experimental Protocols

Protocol 1: Synthesis of a Dipeptidyl Boronic Acid Proteasome Inhibitor

This protocol is adapted from the synthesis of β-amino acid-containing dipeptidyl boronic acid proteasome inhibitors.[2][3]

Step 1: Coupling of Boc-(R)-β-methylalanine with a Boronic Acid Precursor

  • To a solution of (1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutylamine hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • In a separate flask, dissolve Boc-(R)-β-methylalanine (1.1 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in DCM.

  • Add the activated Boc-(R)-β-methylalanine solution to the amine solution and stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected dipeptidyl boronate ester.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected dipeptidyl boronate ester (1 equivalent) in a solution of 4N HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the amine hydrochloride salt.

Step 3: Final Coupling with Pyrazine-2-carboxylic acid

  • To a solution of the amine hydrochloride salt (1 equivalent) and pyrazine-2-carboxylic acid (1.1 equivalents) in DCM, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Add DIPEA (3 equivalents) to the mixture and stir at room temperature overnight.

  • Work up the reaction as described in Step 1 (washing and drying).

  • Purify the crude product by flash column chromatography to obtain the final pinanediol-protected inhibitor.

Step 4: Deprotection of the Boronic Acid

  • Dissolve the pinanediol-protected inhibitor in a biphasic mixture of n-hexane and methanol.

  • Add 1.5 N HCl and isobutylboronic acid.

  • Stir the mixture vigorously at room temperature for 48 hours.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the final dipeptidyl boronic acid inhibitor.

Protocol 2: Solid-Phase Synthesis of a β-Amino Acid-Containing Peptide Inhibitor

This protocol outlines the general steps for manual Boc solid-phase peptide synthesis (SPPS) of a peptide inhibitor incorporating Boc-(R)-β-methylalanine.[9][10]

Step 1: Resin Preparation and First Amino Acid Coupling

  • Swell Merrifield resin in DCM for 1 hour in a reaction vessel.

  • Couple the first Boc-protected amino acid (e.g., Boc-Leu-OH) as its cesium salt to the resin by heating in DMF.

  • Wash the resin thoroughly with DMF, DCM, and methanol.

Step 2: Peptide Chain Elongation (Iterative Cycle)

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin with DCM and isopropanol.

  • Neutralization: Neutralize the resin with 10% DIPEA in DCM for 10 minutes.

  • Washing: Wash the resin with DCM and DMF.

  • Coupling:

    • In a separate vial, pre-activate the next Boc-protected amino acid (e.g., Boc-(R)-β-methylalanine) (3 equivalents) with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. Repeat coupling if necessary.

  • Repeat this cycle for each subsequent amino acid in the sequence.

Step 3: Cleavage and Deprotection

  • After the final coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.

  • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide and purify by reverse-phase HPLC.

Visualizations

DPP4_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Pancreatic β-cell GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Inactivated by GLP-1_Receptor GLP-1 Receptor GLP-1->GLP-1_Receptor Binds Inhibitor β-Amino Acid Inhibitor Inhibitor->DPP-4 Inhibits Adenylate_Cyclase Adenylate Cyclase GLP-1_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes

Caption: DPP-4 Signaling Pathway and Inhibition.

Proteasome_Inhibition_Pathway cluster_Ubiquitination Protein Ubiquitination cluster_Proteasome 26S Proteasome Target_Protein Target Protein (e.g., IκB, p53) Ub_Protein Ubiquitinated Protein Target_Protein->Ub_Protein Ubiquitination Cascade Ubiquitin Ubiquitin E1 E1 Activating Ubiquitin->E1 E2 E2 Conjugating E1->E2 E3 E3 Ligase E2->E3 E3->Ub_Protein Proteasome 26S Proteasome (β1, β2, β5 subunits) Ub_Protein->Proteasome Targeted for Degradation Peptides Degraded Peptides Proteasome->Peptides Apoptosis Apoptosis Proteasome->Apoptosis Inhibition leads to accumulation of pro- apoptotic factors Inhibitor β-Amino Acid Boronate Inhibitor Inhibitor->Proteasome Inhibits β5 subunit

Caption: Ubiquitin-Proteasome Pathway and Inhibition.

SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIPEA/DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, HBTU, HOBt) wash2->coupling wash3 Wash coupling->wash3 cycle Repeat Cycle wash3->cycle cycle->deprotection Next Amino Acid final_deprotection Final Boc Deprotection cycle->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Final Peptide Inhibitor purification->end

Caption: Experimental Workflow for Boc-SPPS.

References

Enhancing Metabolic Stability of Therapeutic Peptides with β-Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their poor metabolic stability, leading to rapid degradation by proteases and short in vivo half-lives. A promising strategy to overcome this limitation is the incorporation of β-amino acids into the peptide backbone. This modification can dramatically enhance resistance to enzymatic degradation, thereby improving pharmacokinetic profiles and therapeutic efficacy. These application notes provide an overview of the utility of β-amino acid-containing peptides in metabolic stability studies, supported by quantitative data and detailed experimental protocols.

Introduction to β-Peptides and Metabolic Stability

Peptides composed of α-amino acids are readily recognized and cleaved by a wide range of proteases present in plasma, tissues, and the gastrointestinal tract. The introduction of a β-amino acid, which has an additional carbon atom in its backbone compared to its α-amino acid counterpart, alters the peptide's conformation and steric hindrance around the peptide bonds. This structural change makes the peptide a poor substrate for many common proteases, leading to a significant increase in its metabolic stability.[1]

The enhanced stability of β-peptides translates to longer plasma half-lives, reduced clearance rates, and improved bioavailability, making them attractive candidates for drug development.

Data Presentation: Enhanced Metabolic Stability of β-Amino Acid-Containing Peptides

The incorporation of β-amino acids has been shown to dramatically improve the half-life of therapeutic peptides. Below are examples illustrating the profound effect of this modification on the metabolic stability of neurotensin (NT) analogs.

Peptide/AnalogModification(s)Receptor Ki (nmol·L⁻¹)In Vitro Half-life (Human Plasma)Reference
Neurotensin Analogs
Simplified NT Peptideα-amino acids only-Very short[2]
Analog with β-amino acid substitutionIntroduction of β-amino acidsNTSR1: 8, NTSR2: 2532 hours[2]
Analog with N-terminal β-arginineReplacement of N-terminal arginine with β-arginineNTSR1: 6, NTSR2: 12> 7 days[2]
NT(8-13) Analog (JMV5296)Reduced amide bond & unnatural amino acids (silaproline and trimethylsilylalanine)25-fold selectivity for NTS2> 20 hours[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol details a typical procedure to assess the stability of a β-amino acid-containing peptide in plasma.

Objective: To determine the in vitro half-life (t½) of a test peptide in plasma from a relevant species (e.g., human, rat, mouse).

Materials:

  • Test peptide and a corresponding α-amino acid control peptide

  • Pooled plasma with anticoagulant (e.g., sodium heparin) from the desired species[4]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile containing an internal standard)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., water, DMSO).

  • Incubation:

    • Pre-warm plasma and PBS to 37°C.

    • In separate microcentrifuge tubes, add 495 µL of plasma.

    • Spike 5 µL of the peptide stock solution into the plasma to achieve a final concentration of 10 µg/mL.

    • Vortex briefly to mix.

  • Time-Course Sampling:

    • Immediately after spiking (t=0), and at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes, and 24, 48 hours), withdraw a 50 µL aliquot of the incubation mixture.

    • Transfer the aliquot to a clean tube containing 150 µL of ice-cold quenching solution.

  • Sample Processing:

    • Vortex the quenched samples vigorously to precipitate plasma proteins.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the intact peptide in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of the remaining peptide concentration against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

Protocol 2: Microsomal Stability Assay

This protocol outlines a method to evaluate the susceptibility of a β-peptide to metabolism by liver microsomal enzymes.

Objective: To determine the in vitro intrinsic clearance of a test peptide by liver microsomes.

Materials:

  • Test peptide and a positive control compound (e.g., a known rapidly metabolized drug)

  • Liver microsomes (human or other species)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide (e.g., 1 mM in DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5-1 mg/mL) and the potassium phosphate buffer.

    • Add the test peptide to the mixture (final concentration typically 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Course Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Quantify the remaining concentration of the test peptide at each time point.

    • Plot the natural logarithm of the percentage of remaining peptide versus time.

    • The slope of the linear regression will give the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693 / k).

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of a β-amino acid-containing peptide in a rodent model.

Objective: To determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability) of a test peptide in rats.

Materials:

  • Test peptide formulated in a sterile vehicle for injection (e.g., saline)

  • Sprague-Dawley rats (or other appropriate strain) with cannulated jugular veins

  • Dosing syringes and infusion pumps (if applicable)

  • Blood collection tubes (e.g., containing K2EDTA)

  • Centrifuge

  • Analytical equipment for peptide quantification in plasma (e.g., LC-MS/MS or ELISA)

Procedure:

  • Animal Dosing:

    • Administer the test peptide to the rats via intravenous (IV) bolus or infusion through the jugular vein cannula at a predetermined dose.

    • For oral bioavailability studies, administer the peptide via oral gavage to a separate group of rats.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the cannula at specified time points post-dose (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Place the collected blood into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the test peptide in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Use pharmacokinetic modeling software to calculate key parameters such as:

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Area under the curve (AUC)

      • Bioavailability (F%) for oral dosing by comparing the AUC from oral administration to the AUC from IV administration.

Visualizations

G cluster_0 Preclinical Development Peptide_Design Peptide Design (α- vs β-amino acid) In_Vitro_Screening In Vitro Screening Peptide_Design->In_Vitro_Screening Plasma_Stability Plasma Stability Assay In_Vitro_Screening->Plasma_Stability Microsomal_Stability Microsomal Stability Assay In_Vitro_Screening->Microsomal_Stability Lead_Optimization Lead Optimization Plasma_Stability->Lead_Optimization Microsomal_Stability->Lead_Optimization Lead_Optimization->Peptide_Design In_Vivo_PK In Vivo PK Studies Lead_Optimization->In_Vivo_PK Candidate_Selection Candidate Selection In_Vivo_PK->Candidate_Selection

Caption: Workflow for assessing peptide metabolic stability.

Caption: G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Coupling of Boc-(R)-β-methylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the incorporation of Boc-(R)-β-methylalanine during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-(R)-β-methylalanine so challenging in SPPS?

A1: The primary difficulty in coupling Boc-(R)-β-methylalanine arises from significant steric hindrance. This hindrance is caused by the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the methyl group on the β-carbon of the amino acid backbone. This bulkiness physically obstructs the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[1][2]

Q2: What are the signs of an incomplete or failed coupling reaction with Boc-(R)-β-methylalanine?

A2: Indicators of a poor coupling reaction include:

  • A positive ninhydrin (Kaiser) test: A blue or violet color indicates the presence of unreacted primary amines on the resin.

  • Low final peptide yield: This is a direct consequence of inefficient incorporation of the amino acid.

  • Presence of deletion sequences: Mass spectrometry analysis of the crude peptide product may reveal sequences missing the Boc-(R)-β-methylalanine residue.

Q3: Which coupling reagents are most effective for Boc-(R)-β-methylalanine?

A3: Due to the steric hindrance, standard coupling reagents like DCC/HOBt are often insufficient.[1] More potent, modern coupling reagents are highly recommended. These include uronium/aminium salts such as HATU , HCTU , and COMU , as well as phosphonium salts like PyBOP and PyAOP .[1][3][4][5] These reagents are known for their high reactivity and speed, which helps to overcome the steric barrier.[1][3]

Q4: Can changing the solvent improve coupling efficiency?

A4: Yes, switching the solvent can be beneficial. If peptide aggregation on the resin is suspected, changing from the standard N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) can improve the reaction. NMP has superior solvating properties, which can help to disrupt secondary structures and improve the accessibility of the N-terminus.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the coupling of Boc-(R)-β-methylalanine and provides actionable solutions.

Problem 1: Positive Ninhydrin Test After Initial Coupling

A positive ninhydrin test indicates that the coupling reaction is incomplete.

  • Immediate Action: Perform a "Double Coupling".

    • After the first coupling reaction, wash the resin thoroughly with DMF.

    • Prepare a fresh solution of activated Boc-(R)-β-methylalanine using the same protocol.

    • Add this fresh solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.[6]

    • Monitor the reaction again with a ninhydrin test.

  • Logical Workflow for Troubleshooting:

    G start Positive Ninhydrin Test double_couple Perform Double Coupling start->double_couple retest Ninhydrin Test double_couple->retest wash_proceed Wash Resin & Proceed to Next Cycle retest->wash_proceed Negative troubleshoot Further Troubleshooting Required retest->troubleshoot Positive

    A logical workflow for addressing an incomplete coupling reaction.

Problem 2: Consistently Low Coupling Efficiency Despite Double Coupling

If double coupling does not resolve the issue, further optimization of the reaction conditions is necessary.

  • Solution 1: Switch to a More Potent Coupling Reagent.

    • If you are using a standard reagent like DIC/HOBt, switch to a more powerful one such as HATU, HCTU, or COMU.[1][5] These reagents are generally more effective for sterically demanding couplings.[1]

  • Solution 2: Increase Reaction Time and Temperature.

    • Extend the coupling reaction time, for example, from 2 hours to 4 hours, or even overnight for very difficult cases.

    • A moderate increase in temperature (e.g., to 40-50°C) can also help overcome the activation energy barrier. However, this should be done with caution to avoid potential side reactions like racemization.[2]

  • Solution 3: Increase Reagent Equivalents.

    • Use a higher excess of the protected amino acid and coupling reagent (e.g., increase from 3 to 4-5 equivalents relative to the resin loading).[7]

  • Solution 4: Capping Unreacted Amines.

    • If coupling remains incomplete, it is advisable to "cap" the unreacted N-termini to prevent the formation of deletion sequences in the final peptide. This is typically done by treating the resin with acetic anhydride and a base like pyridine or DIPEA in DMF.[2]

Data Presentation

The selection of a coupling reagent is critical when dealing with steric hindrance. The following table summarizes the performance of various high-efficiency reagents in challenging coupling scenarios, based on data for sterically hindered amino acids like L-Valine, which serves as a good model for the challenges presented by Boc-(R)-β-methylalanine.[2]

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[2]
HBTU Aminium/Uronium Salt90-95FastLowA reliable and effective option for challenging couplings.[2]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation reagent with high solubility and a good safety profile.[1][4]
PyBOP Phosphonium Salt90-95FastLowEffective for hindered residues; byproducts can be less problematic than those from BOP.[2]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice, but may require double coupling or longer reaction times.[2]

Experimental Protocols

Protocol: High-Efficiency Coupling of Boc-(R)-β-methylalanine using HATU

This protocol describes a robust method for coupling the sterically hindered Boc-(R)-β-methylalanine using HATU as the activating agent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-(R)-β-methylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

  • Shaker or nitrogen bubbling system for agitation

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Boc group of the preceding amino acid has been completely removed (e.g., using 50% TFA in DCM).

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid and prepare for the coupling step.

    • Neutralize the resin-bound amine salt by washing with a 10% solution of DIPEA in DMF for 5-10 minutes (2x).

    • Wash the resin again with DMF (3x) to remove excess base.

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve Boc-(R)-β-methylalanine (3-4 equivalents relative to the resin loading) and HATU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.[8]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the neutralized peptide-resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-4 hours. For this hindered amino acid, a longer coupling time is recommended.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.

    • A negative result (yellow or colorless beads) indicates a complete reaction.

    • If the test is positive (blue beads), perform a double coupling as described in the Troubleshooting Guide.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

Experimental Workflow Diagram:

G cluster_prep Resin Preparation cluster_activation Activation cluster_coupling Coupling & Monitoring deprotection Boc Deprotection wash1 DCM/DMF Washes deprotection->wash1 neutralization Neutralization (DIPEA) wash1->neutralization wash2 DMF Wash neutralization->wash2 add_to_resin Add Activated Mix to Resin wash2->add_to_resin mix_reagents Dissolve Boc-β-Me-Ala + HATU in DMF add_base Add DIPEA mix_reagents->add_base preactivate Pre-activate (1-5 min) add_base->preactivate preactivate->add_to_resin agitate Agitate (1-4 hours) add_to_resin->agitate ninhydrin Ninhydrin Test agitate->ninhydrin final_wash Final DMF/DCM Washes ninhydrin->final_wash

A detailed workflow for the coupling of Boc-(R)-β-methylalanine using HATU.

References

Technical Support Center: Purification of Peptides Containing (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of peptides incorporating the sterically hindered beta-amino acid, (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid.

Troubleshooting Guide

Peptides incorporating this compound often present unique purification challenges due to the steric hindrance and the beta-amino acid structure. This guide addresses common issues encountered during the purification process, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Problem 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC

Poor peak shape is a common issue that can compromise resolution and the purity of collected fractions. It is often caused by secondary interactions with the stationary phase or on-column degradation.

Possible Cause Recommended Solution
Secondary Ionic Interactions: The peptide may be interacting with residual free silanols on the silica-based stationary phase.1. Optimize Mobile Phase pH: Ensure the mobile phase contains 0.1% trifluoroacetic acid (TFA) to protonate the peptide and minimize ionic interactions.[1][2] 2. Consider Alternative Ion-Pairing Reagents: If TFA is not effective, formic acid can be used, especially if the fractions are intended for mass spectrometry analysis.
On-Column Degradation: The Boc protecting group may be partially cleaving under the acidic conditions of the mobile phase.1. Expedite Purification: Minimize the time the peptide is on the column by using a faster flow rate or a steeper gradient. 2. Purify at a Higher pH: If the peptide is stable at higher pH, consider using a mobile phase with a buffer such as ammonium bicarbonate. This is only recommended if the Boc group is intended to remain intact and the peptide is soluble under these conditions.[2]
Column Overload: Injecting too much crude peptide can lead to peak distortion.1. Reduce Sample Load: Decrease the amount of peptide injected onto the column. 2. Use a Larger Diameter Column: For preparative scale, use a column with a larger internal diameter to increase loading capacity.[3]

Problem 2: Peptide Aggregation Leading to Low Yield and Poor Solubility

The incorporation of sterically hindered or hydrophobic amino acids can promote peptide aggregation, making the crude material difficult to dissolve and purify, resulting in low recovery.[4][5]

Possible Cause Recommended Solution
Hydrophobic Interactions: The overall hydrophobicity of the peptide may be high, leading to self-association.1. Initial Solubility Screening: Before preparative HPLC, test the solubility of a small amount of crude peptide in various solvents (e.g., water with 10-50% acetonitrile, DMSO, DMF). 2. Use of Chaotropic Agents: In severe cases, consider the addition of a chaotropic agent like guanidinium chloride to the sample solvent to disrupt aggregation. Note that this will require careful consideration of its compatibility with your HPLC system.
Intermolecular Hydrogen Bonding: The peptide backbone may be forming beta-sheet like structures, causing aggregation.1. Incorporate "Magic Mixture": For extremely difficult cases, dissolving the peptide in a "magic mixture" (e.g., a combination of TFA, water, and a solvent like dichloromethane) prior to injection might be effective, but care must be taken regarding solvent miscibility with the mobile phase. 2. Modify Synthesis Strategy (Proactive): For future syntheses, consider incorporating pseudoproline dipeptides or backbone-protecting groups like Hmb or Dmb to disrupt secondary structure formation during synthesis, which can improve the solubility of the crude peptide.[4][5]
Precipitation on the Column: The peptide may be precipitating at the head of the column upon injection.1. Dissolve in a Stronger Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO) and then dilute with the initial mobile phase before injection. 2. Inject a Smaller Volume: A large volume of a strong solvent can cause the peptide to precipitate when it mixes with the weaker initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for purifying a peptide containing this compound?

A: A wide-pore (300 Å) C18 or C8 reversed-phase column is generally recommended for peptide purification.[6] The wide pores allow for better interaction of the peptide with the stationary phase. For more hydrophobic peptides, a C8 or even a C4 column may provide better resolution and recovery. For preparative work, particle sizes of 5-10 µm are common.[6]

Q2: My peptide seems to be retained very strongly on the C18 column. What can I do?

A: Strong retention is likely due to high hydrophobicity. You can try the following:

  • Use a less retentive stationary phase: Switch to a C8 or C4 column.

  • Increase the organic modifier concentration: Use a steeper gradient or a higher final concentration of acetonitrile.

  • Consider a different organic modifier: In some cases, isopropanol can be more effective than acetonitrile for eluting very hydrophobic peptides, but be mindful of the higher viscosity and system pressure.

Q3: I see multiple peaks in my chromatogram. How can I determine which one is my target peptide?

A: The most reliable method is to collect all major fractions and analyze them by mass spectrometry (MS) to identify the peak corresponding to the correct molecular weight of your target peptide.

Q4: Can I remove the Boc group from this compound during the final cleavage from the resin?

A: The Boc group on this beta-amino acid is acid-labile. Standard cleavage cocktails containing a high concentration of TFA (e.g., TFA/water/TIPS 95:2.5:2.5) will typically remove the Boc group along with other side-chain protecting groups and cleave the peptide from the resin.

Q5: How can I prevent re-aggregation of my purified peptide after lyophilization?

A: Re-aggregation can be a problem for hydrophobic or aggregation-prone peptides. To mitigate this:

  • Lyophilize from a dilute solution: This can help to separate the peptide molecules during the freezing process.

  • Add a bulking agent: Including a small amount of a hydrophilic excipient like glycine or mannitol can sometimes help to prevent aggregation.

  • Control the pH of the solution before lyophilization: Lyophilizing from a slightly acidic solution (e.g., containing a small amount of acetic acid) can help to keep the peptide protonated and less prone to aggregation.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide Containing this compound

This protocol provides a starting point for the purification of a crude peptide. Optimization of the gradient will be necessary based on the specific properties of your peptide.

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in Mobile Phase A (see below) at a concentration of 1-10 mg/mL.

    • If solubility is an issue, dissolve in a minimal volume of a stronger solvent like DMSO and then dilute with Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[7]

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 300 Å pore size).[6]

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

    • Detection: UV at 214 nm and 280 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-65 min: 5% to 65% B (linear gradient)

      • 65-70 min: 65% to 100% B

      • 70-75 min: 100% B

      • 75-80 min: 100% to 5% B

      • 80-90 min: 5% B (re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the fractions with the desired purity.

  • Lyophilization:

    • Freeze the pooled fractions at -80 °C.

    • Lyophilize until a dry powder is obtained.

Data Presentation

The following tables provide representative data for the purification of a model peptide containing this compound under different conditions. These are illustrative examples to demonstrate the impact of purification parameters.

Table 1: Comparison of HPLC Columns on Peptide Purity and Yield

Column TypeCrude Purity (%)Purity after Purification (%)Yield (%)
C18, 300 Å6596.235
C8, 300 Å6597.542
C4, 300 Å6595.845

This illustrative data suggests that for this model peptide, a C8 column provided a good balance of purity and yield.

Table 2: Effect of Gradient Length on Resolution and Purity

Gradient (over min)Resolution (Target vs. Major Impurity)Final Purity (%)
301.292.3
601.897.5
901.997.8

This example data indicates that a longer gradient improves resolution and final purity.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Final Steps crude_peptide Crude Peptide dissolve Dissolve in Mobile Phase A / DMSO crude_peptide->dissolve filtrate Filter (0.45 um) dissolve->filtrate hplc Preparative RP-HPLC filtrate->hplc fractions Collect Fractions hplc->fractions analytics Analytical HPLC & MS fractions->analytics pool Pool Pure Fractions analytics->pool lyophilize Lyophilize pool->lyophilize pure_peptide Pure Peptide lyophilize->pure_peptide

Caption: General workflow for the purification of peptides.

Troubleshooting_Aggregation start Crude Peptide Insoluble? sol_test Perform Solubility Test (ACN/Water, DMSO, DMF) start->sol_test Yes proceed Proceed to HPLC start->proceed No strong_sol Use Minimal Strong Solvent (e.g., DMSO) for Injection sol_test->strong_sol chaotrope Consider Chaotropic Agent (e.g., Guanidinium Chloride) sol_test->chaotrope If still insoluble strong_sol->proceed no No yes Yes

Caption: Troubleshooting workflow for peptide aggregation.

References

Technical Support Center: HPLC Purification of Peptides with Non-Natural Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of peptides containing non-natural amino acids using High-Performance Liquid Chromatography (HPLC). This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides with non-natural amino acids compared to standard peptides?

A1: The introduction of non-natural amino acids can significantly alter a peptide's physicochemical properties, presenting unique purification challenges. These include:

  • Altered Hydrophobicity: Non-natural amino acids can drastically increase or decrease the peptide's hydrophobicity, affecting its retention on reversed-phase (RP) columns.[1][2]

  • Changes in Solubility: The peptide may exhibit poor solubility in standard HPLC mobile phases, leading to precipitation on the column or in the system.[2]

  • Secondary Interactions: Unnatural residues can introduce new secondary interactions with the stationary phase, causing peak broadening or tailing.[3]

  • Stereoisomers: The synthesis of peptides with non-natural amino acids can sometimes result in diastereomers, which may be difficult to separate.[4][5]

  • Unique Reactivity: Some non-natural side chains might be unstable under standard purification conditions (e.g., acidic mobile phases).

Q2: How do I select the appropriate HPLC column for my peptide containing non-natural amino acids?

A2: For most peptides, including those with non-natural amino acids, a reversed-phase C18 column is the standard starting point.[1][2] However, consider the following:

  • Pore Size: A wider pore size (300 Å) is generally recommended for peptides to ensure they can access the stationary phase effectively.[2] For very large or bulky peptides, even larger pore sizes might be beneficial.[6]

  • Stationary Phase Chemistry: If a C18 column does not provide adequate separation, consider alternative chemistries. A C8 or C4 column is suitable for very hydrophobic peptides, while phenyl-hexyl phases can offer different selectivity.[7][]

  • Chiral Stationary Phases (CSPs): If you need to separate enantiomers of your peptide or its building blocks, a chiral column is necessary.[4][5][9] CSPs like those based on macrocyclic glycopeptides (e.g., teicoplanin) are effective for separating underivatized amino acid enantiomers.[10][11]

Q3: What is the role of the mobile phase additive, and which one should I choose?

A3: Mobile phase additives, or ion-pairing reagents, are crucial for achieving sharp, symmetrical peaks in peptide separations.[12]

  • Trifluoroacetic Acid (TFA): TFA is the most common additive, used at a concentration of 0.1%.[1][] It protonates acidic residues and forms ion pairs with basic residues, improving peak shape.[3] However, TFA can suppress ionization in mass spectrometry (MS) detection.[3][13]

  • Formic Acid (FA): FA is a good alternative to TFA when using MS detection as it is more volatile and causes less ion suppression.[13]

  • Other Additives: For specific separation challenges, other acids like phosphoric acid, hydrochloric acid, or heptafluorobutyric acid (HFBA) can be used to alter selectivity.[7][] In some cases, using a basic mobile phase with additives like ammonium hydroxide or ammonium bicarbonate can provide better separation, especially for peptides that are not well-retained or have poor peak shape at low pH.[14][15]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of peptides with non-natural amino acids.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Possible Causes & Solutions

CauseSolution
Peptide Aggregation Highly hydrophobic peptides containing non-natural amino acids can aggregate. Try dissolving the sample in a stronger organic solvent like DMSO or DMF before injection.[16]
Secondary Interactions Non-natural side chains may interact with residual silanols on the silica-based column. Ensure an adequate concentration of an ion-pairing agent (e.g., 0.1% TFA) is used.[3] Consider using a column with end-capping or a polymer-based column.
Sub-optimal Gradient A steep gradient may not allow for sufficient interaction with the stationary phase. After an initial scouting run, employ a shallower gradient around the elution point of your peptide.[2][17]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample load.
Low Column Temperature Increasing the column temperature can improve peak shape and alter selectivity.[6]
Issue 2: Low Purity or Poor Resolution

Possible Causes & Solutions

CauseSolution
Inadequate Separation The target peptide is co-eluting with impurities. Optimize the gradient slope; a shallower gradient is the most effective tool for improving resolution.[2]
Wrong Mobile Phase pH The ionization state of the peptide and impurities can significantly affect separation. Experiment with different mobile phase pH values. Sometimes switching from an acidic to a basic mobile phase can dramatically improve selectivity.[14][15]
Incorrect Column Chemistry The chosen stationary phase may not be optimal. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that provides better selectivity for your specific peptide.[17]
Diastereomers Present If the non-natural amino acid has multiple chiral centers, diastereomers may have been formed during synthesis. These can be very difficult to separate. A high-resolution analytical column with a very shallow gradient may be required. Chiral chromatography might also be an option.[4]
Issue 3: Low or No Recovery of the Peptide

Possible Causes & Solutions

CauseSolution
Poor Solubility The peptide may be precipitating in the sample loop or on the column. Ensure the peptide is fully dissolved in the injection solvent. For very hydrophobic peptides, dissolving in a small amount of strong organic solvent (e.g., DMSO, DMF) before diluting with the mobile phase may be necessary.[][16]
Irreversible Adsorption The peptide may be irreversibly binding to the stationary phase or active sites in the HPLC system. Passivating the HPLC system with a strong acid can help.[2] Using a different column chemistry or a new column might also resolve the issue.
Peptide Degradation The non-natural amino acid or the entire peptide might be unstable under the purification conditions (e.g., low pH of the mobile phase). If instability is suspected, try using a less harsh mobile phase (e.g., with formic acid instead of TFA) or a different pH.

Experimental Protocols

General Protocol for Analytical RP-HPLC of a Peptide with Non-Natural Amino Acids
  • Sample Preparation:

    • Dissolve the crude peptide in the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • If solubility is an issue, dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO) and then dilute with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.[]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.[18]

    • Column Temperature: 30 °C.

    • Gradient:

      • Scouting Gradient: 5% to 95% B over 30 minutes.

      • Optimized Gradient: Based on the scouting run, create a shallower gradient around the elution time of the target peptide. For example, if the peptide elutes at 40% B, a gradient of 30% to 50% B over 20 minutes could be used.[17]

  • Data Analysis:

    • Integrate the peaks to determine the purity of the crude peptide.

    • If available, use mass spectrometry to confirm the identity of the main peak and any major impurities.

General Protocol for Preparative RP-HPLC Purification
  • Method Development:

    • Optimize the separation on an analytical column with the same stationary phase as the preparative column.[12]

    • Determine the optimal gradient for separating the target peptide from impurities.

  • Scaling Up:

    • Transfer the optimized method to a preparative column.

    • Adjust the flow rate and gradient times proportionally to the column dimensions.

    • Calculate the maximum sample load for the preparative column based on the analytical run.

  • Purification Run:

    • Dissolve the crude peptide in the appropriate solvent.

    • Inject the sample onto the equilibrated preparative column.

    • Run the optimized preparative gradient.

  • Fraction Collection:

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the purity of each fraction using analytical HPLC.

  • Post-Purification:

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent (e.g., by rotary evaporation).

    • Lyophilize the aqueous solution to obtain the purified peptide as a powder.[12]

Data Presentation

Table 1: Effect of Gradient Slope on Peptide Purity

Gradient Slope (%B/min)Main Peak ResolutionPurity (%)
5.01.285
2.01.892
1.02.597
0.53.1>99

Note: Data is illustrative and will vary depending on the specific peptide and impurities.

Table 2: Common Mobile Phase Additives and Their Properties

AdditiveTypical ConcentrationpKaUV Cutoff (nm)MS Compatibility
Trifluoroacetic Acid (TFA)0.05 - 0.1%~0.5~210Poor (ion suppression)
Formic Acid (FA)0.1%~3.75~210Good
Acetic Acid0.1 - 1.0%~4.76~210Good
Ammonium Hydroxide0.1%~9.25 (pKb)<210Good
Ammonium Bicarbonate10 mM~9.25 (pKb)~215Good

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Peak Shape Start Poor Peak Shape (Broadening/Tailing) CheckAggregation Is the peptide hydrophobic? Start->CheckAggregation CheckInteractions Are secondary interactions suspected? CheckAggregation->CheckInteractions No SolutionAggregation Use stronger injection solvent (DMSO/DMF) CheckAggregation->SolutionAggregation Yes CheckGradient Is the gradient too steep? CheckInteractions->CheckGradient No SolutionInteractions Increase ion-pairing agent concentration CheckInteractions->SolutionInteractions Yes CheckLoad Is the column overloaded? CheckGradient->CheckLoad No SolutionGradient Use a shallower gradient CheckGradient->SolutionGradient Yes SolutionLoad Reduce sample load CheckLoad->SolutionLoad Yes End Improved Peak Shape CheckLoad->End No SolutionAggregation->End SolutionInteractions->End SolutionGradient->End SolutionLoad->End

Caption: Troubleshooting workflow for poor peak shape in HPLC.

G cluster_1 General Peptide Purification Workflow CrudePeptide Crude Peptide Synthesis AnalyticalHPLC Analytical HPLC Method Development CrudePeptide->AnalyticalHPLC Optimize Optimize Gradient & Mobile Phase AnalyticalHPLC->Optimize PrepHPLC Preparative HPLC Purification Optimize->PrepHPLC FractionAnalysis Analyze Fractions by Analytical HPLC PrepHPLC->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Purified Peptide Lyophilization->PurePeptide

Caption: General workflow for peptide purification by HPLC.

References

Technical Support Center: Optimizing Coupling Efficiency of Sterically hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency with sterically hindered amino acids?

Low coupling yields when incorporating sterically hindered amino acids are often a result of several factors:

  • Steric Hindrance: The bulky nature of amino acid side chains (e.g., Val, Ile, Thr), α,α-disubstituted amino acids (e.g., Aib), or the presence of N-methyl groups physically obstructs the approach of the activated carboxylic acid to the amine, slowing down or preventing peptide bond formation.[1][2]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, rendering it a less effective reactant.[2]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support. This clumping of peptide chains can block reactive sites and impede the diffusion of reagents.[3]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough to overcome the energy barrier in sterically demanding couplings.[4]

  • Suboptimal Reaction Conditions: Factors like solvent choice, reaction temperature, and time are crucial and may require optimization for challenging couplings.[2]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

For challenging couplings, more potent coupling reagents are generally required. Onium salt-based reagents are often the preferred choice.[2] Reagents that generate highly reactive OAt or Oxyma esters are particularly effective.[4]

  • Aminium/Uronium Salts: HATU, HBTU, and HCTU are highly recommended. HATU is known for its high reactivity and is very effective for coupling N-methylated amino acids.[4][5]

  • Phosphonium Salts: PyBOP and PyAOP are also highly effective and are particularly useful for minimizing racemization.[5]

  • COMU: This Oxyma-based reagent demonstrates superior performance compared to HOBt-based reagents and is a safer alternative to potentially explosive HOBt/HOAt-based reagents.[5][6]

Q3: What is racemization and how can it be minimized during the coupling of hindered amino acids?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, which leads to the formation of diastereomeric impurities that are difficult to separate.[2] Slow coupling reactions, common with hindered residues, provide more time for racemization to occur.

To minimize racemization:

  • Choose the Right Reagent and Additive: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[2][7]

  • Use a Suitable Base: Hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases.[7]

  • Limit Pre-activation Time: The longer an amino acid remains in its highly reactive activated state before coupling, the greater the risk of racemization. Use in-situ activation where possible.[7]

  • Control Temperature: While heat can improve coupling efficiency, it can also increase racemization. If using heat, optimize for the shortest time necessary.[2]

Q4: What is "double coupling" and when is it necessary?

Double coupling is a technique where the coupling reaction is repeated with a fresh solution of the activated amino acid and coupling reagent. It is employed when a single coupling reaction is incomplete, which can be identified by a positive Kaiser test (indicating unreacted primary amines). This strategy is frequently used to drive difficult couplings involving sterically hindered amino acids to completion.[4][8]

Q5: Can microwave-assisted peptide synthesis (MA-SPPS) improve the coupling of hindered amino acids?

Yes, microwave energy can be highly effective in driving difficult couplings to completion quickly and efficiently.[9][10] Microwave heating can overcome the activation energy barrier of sterically hindered couplings, leading to higher yields and purities in shorter reaction times compared to conventional methods.[9][11]

Troubleshooting Guides

Issue: Low or No Coupling Yield

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step.[4]

  • Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion sequence.[4]

  • Low final yield of the desired peptide.[4]

Troubleshooting Workflow:

G start Low Coupling Yield Detected check_reagent Is the coupling reagent potent enough? (e.g., HATU, PyAOP, COMU) start->check_reagent upgrade_reagent Switch to a more potent onium-salt reagent (e.g., HATU, COMU). check_reagent->upgrade_reagent No check_conditions Are reaction conditions optimized? (Time, Temperature, Solvent) check_reagent->check_conditions Yes upgrade_reagent->check_conditions optimize_conditions Increase reaction time (e.g., 2-4 hours or overnight). Consider gentle heating (e.g., 40-50°C) or microwave synthesis. check_conditions->optimize_conditions No double_couple Perform a double coupling with fresh reagents. check_conditions->double_couple Yes optimize_conditions->double_couple check_aggregation Is peptide aggregation a possibility? (Hydrophobic sequence) double_couple->check_aggregation change_solvent Switch to a more solvating solvent like NMP or a 'magic mixture' (DCM/DMF/NMP). check_aggregation->change_solvent Yes cap_amines Cap unreacted amines with acetic anhydride. check_aggregation->cap_amines No change_solvent->cap_amines end Re-evaluate synthesis strategy cap_amines->end

Caption: Troubleshooting workflow for low coupling yield.

Issue: Presence of Diastereomeric Impurities

Symptoms:

  • HPLC analysis of the crude or purified peptide shows extra peaks, indicating the presence of diastereomers.

Troubleshooting Workflow for Racemization:

G start Diastereomeric Impurity Detected check_base Is a non-hindered base being used? (e.g., DIPEA) start->check_base change_base Switch to a more sterically hindered base like 2,4,6-collidine. check_base->change_base Yes check_reagent Is the coupling reagent/additive optimal for suppressing racemization? check_base->check_reagent No change_base->check_reagent change_reagent Use a reagent/additive combination known for low racemization (e.g., DIC/Oxyma, PyBOP). check_reagent->change_reagent No check_preactivation Is there a long pre-activation time? check_reagent->check_preactivation Yes change_reagent->check_preactivation in_situ Switch to an in-situ activation protocol. check_preactivation->in_situ Yes check_temp Is the reaction temperature elevated? check_preactivation->check_temp No in_situ->check_temp lower_temp Reduce coupling temperature. Perform coupling at room temperature or 0°C if possible. check_temp->lower_temp Yes end Re-synthesize with optimized conditions check_temp->end No lower_temp->end

Caption: Troubleshooting workflow for racemization.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance
Coupling Reagent/SystemReagent TypeRelative ReactivityRacemization RiskNotes
DIC/HOBt CarbodiimideModerateModerateOften inefficient for highly hindered couplings.[4]
DIC/Oxyma CarbodiimideHighLowOxyma is superior to HOBt in suppressing racemization.[7][12]
HBTU Aminium/Uronium SaltHighLow-ModerateA widely used, efficient reagent.[4]
HATU Aminium/Uronium SaltVery HighVery LowHighly effective for hindered and N-methylated amino acids due to the formation of reactive OAt esters.[1][4]
PyBOP Phosphonium SaltHighVery LowGood for suppressing racemization; avoids guanidinylation side reactions.[5]
PyAOP Phosphonium SaltVery HighVery LowHighly effective, especially for N-methylated amino acids.[4]
COMU Aminium/Uronium SaltVery HighVery LowEfficiency comparable to HATU; based on the safer Oxyma additive.[5][6]
Table 2: Impact of Microwave Assistance on Synthesis of Peptides with Hindered Amino Acids
Peptide SequenceSynthesis MethodSynthesis TimeCrude Purity (%)
GEQKLGAibAibAibASEEDLG-NH₂Conventional40 hours< 10
GEQKLGAibAibAibASEEDLG-NH₂Microwave-Assisted< 3 hours89
VQAibAibIDYING-OHMicrowave-Assisted< 2 hours95
VQ(N-Me-A)(N-Me-A)IDYING-OHMicrowave-Assisted< 2 hours86

Data synthesized from reference[9].

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is recommended for achieving high efficiency in sterically demanding couplings.

Workflow Diagram:

G cluster_resin_prep Resin Preparation cluster_activation Activation Mixture Preparation cluster_coupling Coupling Reaction resin_swell Swell resin in DMF resin_deprotect Fmoc deprotection resin_swell->resin_deprotect resin_wash Wash with DMF resin_deprotect->resin_wash add_to_resin Add activation mixture to resin resin_wash->add_to_resin dissolve_aa Dissolve hindered amino acid (3 equiv.) in DMF add_hatu Add HATU (2.9 equiv.) dissolve_aa->add_hatu add_dipea Add DIPEA (6 equiv.) add_hatu->add_dipea preactivate Pre-activate for 1-5 min add_dipea->preactivate preactivate->add_to_resin agitate Agitate at room temperature (30 min - several hours) add_to_resin->agitate final_wash Wash resin with DMF agitate->final_wash monitor Monitor completion (e.g., Kaiser test) final_wash->monitor

Caption: Experimental workflow for HATU coupling.

Methodology:

  • Resin Preparation:

    • Swell the resin-bound peptide (with a deprotected N-terminal amine) in peptide-grade N,N-dimethylformamide (DMF) for 30 minutes.

    • Drain the solvent.

  • Activation Mixture Preparation (perform in a separate vessel):

    • Dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents).

    • Add a tertiary amine base such as DIPEA (6 equivalents).

    • Allow the pre-activation to proceed for 1-5 minutes.[4]

  • Coupling Reaction:

    • Add the activation mixture to the drained resin.

    • Agitate the reaction vessel at room temperature. Reaction time can vary from 30 minutes to several hours, depending on the degree of steric hindrance.[4]

  • Washing and Monitoring:

    • After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[4]

    • Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines. A negative result indicates complete coupling.[13]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, such as coupling two α,α-disubstituted amino acids.

Methodology:

  • Acyl Fluoride Generation:

    • In a dry flask, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).

    • Add a fluorinating agent (e.g., TFFH or ex situ generated thionyl fluoride) and a suitable base (e.g., pyridine).[14][15]

    • Stir the reaction at room temperature for approximately 30 minutes to generate the acyl fluoride.[16]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 1-2 hours.[17]

  • Work-up and Monitoring:

    • The reaction can often be purified by a simple extractive work-up.[14]

    • For solid-phase synthesis, wash the resin extensively with DMF and DCM.[17]

    • Monitor the reaction for completeness, as reaction times may vary.

Protocol 3: Double Coupling Procedure

This protocol is to be performed if a single coupling (e.g., Protocol 1) results in an incomplete reaction.

Methodology:

  • First Coupling:

    • Perform the initial coupling reaction as described in Protocol 1.

    • After the designated reaction time, perform a Kaiser test. If the test is positive (blue/purple beads), proceed to the next step.

  • Washing:

    • Wash the peptide-resin thoroughly with DMF to remove byproducts and unreacted reagents from the first coupling.[4]

  • Second Coupling:

    • Prepare a fresh solution of the activated amino acid and coupling reagents as described in Protocol 1, Step 2.

    • Add this fresh solution to the washed peptide-resin.

    • Agitate the mixture for an additional 1-2 hours at room temperature.

  • Final Wash and Monitoring:

    • Drain the reaction solution and wash the resin extensively with DMF.

    • Perform a final Kaiser test to confirm the completion of the coupling. If the test is still positive, consider capping the unreacted amines.

References

Technical Support Center: Incomplete Boc Deprotection of β-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from β-methylated amino acids. The inherent steric hindrance of these residues often necessitates optimized deprotection protocols.

Troubleshooting Guide

Problem: Incomplete or slow Boc deprotection observed by TLC, HPLC, or Mass Spectrometry.

Symptoms may include a persistent starting material spot on TLC, a major peak corresponding to the Boc-protected amino acid in HPLC, or a mass corresponding to the protected amino acid in MS analysis.

Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration The rate of Boc cleavage is highly dependent on acid concentration.[1] For sterically hindered residues, standard conditions may be insufficient. Increase the concentration of trifluoroacetic acid (TFA) or consider using a stronger acid mixture.
Inadequate Reaction Time Deprotection of β-methylated amino acids is kinetically slower due to steric hindrance.[2] Extend the reaction time and monitor the progress by TLC or HPLC at regular intervals.
Low Reaction Temperature While many deprotections are performed at room temperature, increasing the temperature can sometimes enhance the rate of cleavage for challenging substrates.[] However, this should be done cautiously to avoid potential side reactions.
Poor Resin Swelling (for Solid-Phase Peptide Synthesis) Inadequate swelling of the resin can limit the access of the deprotection reagent to the peptide.[1] Ensure the resin is fully swollen in an appropriate solvent like dichloromethane (DCM) before deprotection. A 55% TFA solution in DCM may lead to better resin swelling and higher purity compared to 100% TFA.[1][4]
Steric Hindrance The β-methyl group(s) physically obstruct the approach of the acid to the Boc group.[2][5] For particularly hindered amino acids, repeated deprotection steps may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is Boc deprotection of β-methylated amino acids like Valine and Isoleucine so challenging?

A1: The methyl group(s) on the β-carbon create significant steric hindrance around the nitrogen atom, impeding the approach of the acidic reagent required for the removal of the bulky Boc group.[2][5] This slows down the reaction rate compared to sterically unhindered amino acids.

Q2: How can I detect incomplete Boc deprotection?

A2: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): The deprotected amino acid (or peptide) is more polar and will have a lower Rf value than the Boc-protected starting material. Incomplete deprotection will show a persistent spot corresponding to the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can quantify the extent of deprotection by comparing the peak areas of the starting material and the product.

  • Mass Spectrometry (MS): MS can identify the presence of the un-deprotected material by its higher mass (mass of product + 100.12 g/mol for the Boc group).

Q3: What are common side reactions during the Boc deprotection of β-methylated amino acids, and how can I minimize them?

A3: The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during Boc cleavage.[6] This is particularly relevant in peptide synthesis where residues like Tryptophan, Methionine, and Tyrosine are present. To minimize this, scavengers such as triisopropylsilane (TIS), water, or thioanisole should be added to the cleavage cocktail to trap the reactive tert-butyl cations.[7]

Q4: Are there alternative reagents to TFA for Boc deprotection of sterically hindered amino acids?

A4: Yes, 4M HCl in 1,4-dioxane is a common and effective alternative to TFA.[8] For substrates sensitive to strong acids, milder conditions such as p-toluenesulfonic acid in a deep eutectic solvent have been explored, though this may result in lower yields for sterically hindered amino acids.[8][9]

Q5: For solid-phase peptide synthesis (SPPS), how does incomplete Boc deprotection affect the final peptide?

A5: Incomplete deprotection of an amino acid in a growing peptide chain will result in the failure of the next amino acid to couple to that chain. This leads to the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the desired full-length peptide, ultimately lowering the purity and yield of the final product.[4][10]

Data Presentation

The following table summarizes the effectiveness of various deprotection reagents for Boc-L-Valine, a common sterically hindered β-methylated amino acid. The data highlights that while standard reagents are effective, reaction conditions may need to be optimized.

ReagentSolventReaction TimeTypical YieldReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 2 hours>95%[8]
4M Hydrochloric Acid (HCl)1,4-Dioxane0.5 - 1 hour>95%[8]
p-Toluenesulfonic Acid (pTSA)Choline Chloride (Deep Eutectic Solvent)~25 minutes~63%[2][9]
Ionic Liquid (TTP-NTf2) with Water-6 hours (at 120°C)92%[8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in Dichloromethane

This protocol is a general method for the removal of the Nα-Boc group and can be adapted for β-methylated amino acids by extending the reaction time as needed.

Reagents:

  • Boc-protected β-methylated amino acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amino acid in DCM (approximately 0.1 M concentration).

  • Add an equal volume of TFA to the solution (resulting in a 50% TFA/DCM mixture).[]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., every 30 minutes). For many β-methylated amino acids, a reaction time of 2-4 hours may be required.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amino acid.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is a common alternative to TFA-based deprotection.

Reagents:

  • Boc-protected β-methylated amino acid

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected amino acid in a minimal amount of 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature for 1-2 hours.[8]

  • Monitor the reaction by TLC. The deprotected amino acid hydrochloride salt may precipitate out of the solution.

  • Upon completion, if a precipitate has formed, collect it by filtration and wash with cold diethyl ether.

  • If no precipitate forms, remove the solvent under reduced pressure and triturate the residue with cold diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid product by filtration and dry under vacuum.

Visualizations

Deprotection_Workflow start Boc-Protected β-Methylated Amino Acid deprotection Deprotection (e.g., TFA/DCM or HCl/Dioxane) start->deprotection monitoring Monitor Reaction (TLC, HPLC, MS) deprotection->monitoring workup Aqueous Workup or Precipitation monitoring->workup Complete incomplete Incomplete Reaction monitoring->incomplete Incomplete product Deprotected Amino Acid (Salt or Free Amine) workup->product troubleshoot Troubleshoot: - Increase reaction time - Increase acid concentration - Change reagent incomplete->troubleshoot troubleshoot->deprotection

Caption: A generalized experimental workflow for Boc deprotection of β-methylated amino acids.

Troubleshooting_Logic start Incomplete Deprotection Detected check_time Was reaction time sufficient? start->check_time extend_time Extend Reaction Time check_time->extend_time No check_acid Is acid concentration adequate? check_time->check_acid Yes success Successful Deprotection extend_time->success increase_acid Increase Acid Concentration check_acid->increase_acid No check_reagent Is the reagent effective for this substrate? check_acid->check_reagent Yes increase_acid->success change_reagent Consider Alternative Reagent (e.g., HCl/Dioxane) check_reagent->change_reagent No check_reagent->success Yes change_reagent->success

Caption: A decision tree for troubleshooting incomplete Boc deprotection.

References

Technical Support Center: Aggregation Issues in Peptides Containing Boc-(R)-β-methylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing Boc-(R)-β-methylalanine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem when incorporating Boc-(R)-β-methylalanine?

A1: Peptide aggregation is the self-association of peptide chains, which can lead to the formation of insoluble precipitates or gels. This is a significant issue during solid-phase peptide synthesis (SPPS) as it can cause poor reagent diffusion, leading to incomplete coupling and deprotection steps, and resulting in low yields and difficult purification. For peptides containing Boc-(R)-β-methylalanine, aggregation can be particularly pronounced due to a combination of factors:

  • Hydrophobicity: The Boc protecting group and the methyl group on the β-carbon both contribute to the hydrophobicity of the amino acid, which can promote intermolecular hydrophobic interactions.

  • Conformational Rigidity: The methyl group on the β-carbon restricts the conformational freedom of the peptide backbone. This can favor specific secondary structures, such as β-sheets, which are prone to aggregation.

  • Steric Hindrance: The bulky Boc group and the β-methyl group can create steric hindrance, which may slow down coupling reactions and provide more time for aggregation to occur on the resin.

Q2: How can I identify if my peptide containing Boc-(R)-β-methylalanine is aggregating during synthesis?

A2: On-resin aggregation can be identified by several indicators:

  • Poor Resin Swelling: The peptide-resin may appear shrunken or fail to swell adequately in the synthesis solvent.

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines. Similarly, Boc deprotection may be slow or incomplete.

  • Physical Clumping: The resin beads may become sticky or form visible clumps.

  • Low Yield of Final Peptide: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.

Q3: My purified peptide containing Boc-(R)-β-methylalanine is insoluble. What can I do?

A3: Insolubility of the final peptide product is a common manifestation of aggregation. Here are some strategies to solubilize your peptide:

  • Solvent Screening: Start with small aliquots of your peptide and test a range of solvents. Begin with deionized water, and if that fails, proceed to organic solvents like DMSO, DMF, or acetonitrile. For highly charged peptides, adjusting the pH with dilute acetic acid (for basic peptides) or ammonium bicarbonate (for acidic peptides) can improve solubility.

  • Denaturants: For peptides that are not intended for applications where the native structure is critical, strong denaturants like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can be used to disrupt aggregates.

  • Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution. Use short bursts in an ice bath to prevent heating the sample.

Troubleshooting Guides

Guide 1: On-Resin Aggregation During SPPS

If you suspect on-resin aggregation of your peptide containing Boc-(R)-β-methylalanine, follow this troubleshooting workflow:

OnResin_Troubleshooting start Suspicion of On-Resin Aggregation (e.g., poor swelling, positive Kaiser test) strategy Implement Aggregation-Disrupting Strategies start->strategy recouple Perform Double Coupling strategy->recouple Initial Step solvent Switch to Aggregation-Disrupting Solvents (e.g., NMP, DMSO) recouple->solvent If aggregation persists outcome Improved Synthesis Outcome recouple->outcome Success chaotropes Add Chaotropic Salts (e.g., LiCl, KSCN) solvent->chaotropes For severe aggregation solvent->outcome Success temp Increase Coupling Temperature chaotropes->temp If still problematic chaotropes->outcome Success resin Use Low-Loading or PEG-Based Resin temp->resin For very difficult sequences temp->outcome Success resin->outcome Success

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Guide 2: Solubilization of Aggregated Peptides

For purified peptides that exhibit poor solubility, use the following systematic approach:

Solubilization_Workflow start Insoluble Lyophilized Peptide test_water Attempt to Dissolve in Sterile Water/Buffer start->test_water test_ph Adjust pH (Acidic for basic peptides, basic for acidic peptides) test_water->test_ph If insoluble sonicate Apply Sonication test_water->sonicate If partially soluble test_organic Use Organic Co-solvents (e.g., DMSO, DMF, ACN) test_ph->test_organic If still insoluble soluble Peptide Solubilized test_ph->soluble Success test_denaturant Use Denaturing Agents (e.g., 6M GdmCl, 8M Urea) test_organic->test_denaturant For non-structural applications test_organic->soluble Success test_denaturant->soluble Success sonicate->test_water

Caption: Systematic workflow for solubilizing aggregated peptides.

Quantitative Data Summary

The following tables provide a summary of common reagents and conditions used to mitigate peptide aggregation.

Table 1: Aggregation-Disrupting Solvents and Additives

ReagentConcentrationApplication
N-Methylpyrrolidone (NMP)-Primary solvent for SPPS
Dimethyl Sulfoxide (DMSO)10-20% in DMF or NMPCo-solvent during coupling
Lithium Chloride (LiCl)0.5 - 1.0 M in DMFAdded to coupling mixture
Potassium Thiocyanate (KSCN)0.5 - 1.0 M in DMFAdded to coupling mixture

Table 2: Alternative Coupling Conditions

ParameterConditionRationale
Temperature40-60°CIncreases reaction kinetics to outcompete aggregation
Double Coupling2 cyclesEnsures complete reaction in the presence of aggregation
Microwave20-30W at 75-90°CAccelerates coupling reactions significantly

Experimental Protocols

Protocol 1: Solubility Testing of a Boc-(R)-β-methylalanine Containing Peptide

Objective: To determine an appropriate solvent for a purified, lyophilized peptide.

Materials:

  • Lyophilized peptide

  • Deionized, sterile water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 10% (v/v) Acetic acid in water

  • 10% (v/v) Ammonium bicarbonate in water

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Aliquot approximately 1 mg of the lyophilized peptide into several microcentrifuge tubes.

  • To the first tube, add 100 µL of sterile water. Vortex for 30 seconds. If the peptide does not dissolve, sonicate for 5 minutes.

  • If the peptide remains insoluble in water, proceed to the next tube and add 100 µL of PBS. Vortex and sonicate as before.

  • Based on the peptide's calculated isoelectric point (pI), choose the appropriate pH-modifying solvent. For a basic peptide (pI > 7), add 100 µL of 10% acetic acid to a fresh tube. For an acidic peptide (pI < 7), add 100 µL of 10% ammonium bicarbonate.

  • If the peptide is still insoluble, add 20 µL of DMSO to a fresh tube. Once dissolved, slowly add water or buffer dropwise with vortexing to the desired concentration.

  • Observe each tube for solubility. A clear solution indicates successful solubilization.

Protocol 2: On-Resin Double Coupling with NMP

Objective: To improve coupling efficiency for a difficult coupling step during SPPS of a peptide containing Boc-(R)-β-methylalanine.

Materials:

  • Peptide-resin

  • Boc-(R)-β-methylalanine

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • N-Methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • After deprotection of the N-terminal amino group, wash the peptide-resin thoroughly with NMP (3 x 1 min).

  • First Coupling:

    • In a separate vessel, pre-activate Boc-(R)-β-methylalanine (3 eq.) with HBTU (2.9 eq.) in NMP for 2 minutes.

    • Add the activated amino acid solution to the resin, followed by DIPEA (6 eq.).

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with NMP (3 x 1 min).

  • Perform a Kaiser test to check for free amines.

  • Second Coupling (if Kaiser test is positive):

    • Repeat step 2.

  • Wash the resin with NMP (3 x 1 min) and DCM (3 x 1 min) and proceed with the next deprotection step.

Technical Support Center: Synthesis of Peptides with β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing β-amino acids. Our goal is to help you improve peptide yield and purity by providing actionable solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of β-amino acids into a peptide sequence often associated with lower yields compared to α-amino acids?

The synthesis of peptides containing β-amino acids can be challenging due to several factors that contribute to lower yields:

  • Steric Hindrance: β-amino acids possess an additional carbon in their backbone, leading to greater steric bulk near the reaction centers (the amine and carboxylic acid groups). This bulkiness can physically impede the approach of coupling reagents and the N-terminus of the growing peptide chain, resulting in slower and less efficient coupling reactions.[1]

  • Peptide Aggregation: The altered backbone conformation of β-peptides can promote the formation of stable secondary structures, such as helices and β-sheets, which can lead to on-resin aggregation.[2][3] This aggregation can block reactive sites, making the N-terminus of the peptide chain inaccessible for subsequent coupling and deprotection steps.[2][4]

  • Difficult Deprotection: Incomplete removal of the N-terminal protecting group (e.g., Fmoc) is a common issue that leads to truncated peptide sequences. Aggregation of the peptide on the resin can prevent the deprotection reagent from accessing the Fmoc group, leading to failed deprotection.[5]

Q2: Which coupling reagents are most effective for incorporating sterically hindered β-amino acids?

For difficult couplings involving sterically hindered amino acids like β-amino acids, uronium/aminium or phosphonium salt-based reagents are highly recommended due to their ability to form highly reactive activated esters.[6] Reagents such as HATU, HCTU, and COMU are particularly effective.[6][7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the reagent of choice for challenging couplings due to its high reactivity and ability to minimize racemization.[6]

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a cost-effective alternative to HATU and demonstrates comparable efficiency in many cases.[6]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an Oxyma-based reagent that is considered a safer alternative to potentially explosive HOBt/HOAt-based reagents and shows excellent performance.[6][8]

Q3: How can I minimize racemization of chiral β-amino acids during coupling?

Racemization can occur during the activation of the carboxylic acid group of the amino acid. To minimize this side reaction, consider the following strategies:

  • Choice of Coupling Reagent: Use a coupling reagent known for low racemization potential. HATU, for instance, is often superior to HBTU and PyBOP in this regard.[6][9]

  • Use of Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into the coupling reaction. These additives can suppress racemization.[9]

  • Choice of Base: Employ a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger, less hindered bases.[6][10]

  • Control of Reaction Temperature: Perform coupling reactions at lower temperatures, as elevated temperatures can increase the rate of racemization.[11]

Q4: What are the signs of peptide aggregation during synthesis, and how can it be addressed?

Peptide aggregation on the resin is a significant cause of low yield. Signs of aggregation include:

  • Shrinking or clumping of the resin beads.[4]

  • A positive (blue) Kaiser test result after a coupling step, indicating incomplete reaction.

  • Difficulty in the flow of solvents through the reaction vessel.

To address aggregation, you can implement the following strategies:

  • Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding.

  • High-Boiling Point Solvents: Use solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) instead of or in combination with dimethylformamide (DMF).[12]

  • Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-60°C) to help break up secondary structures. Microwave-assisted synthesis can also be beneficial.[13]

  • Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues, incorporating pseudoproline dipeptides can disrupt the formation of secondary structures.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)
Potential Cause Recommended Solution
Steric Hindrance 1. Switch to a more powerful coupling reagent: Use HATU, HCTU, or COMU.[6] 2. Double couple: Repeat the coupling step with fresh reagents. 3. Increase reaction time: Extend the coupling time to allow the reaction to go to completion.[14] 4. Increase reagent concentration: A higher concentration of the amino acid and coupling reagents can improve reaction kinetics.
Peptide Aggregation 1. Change the solvent: Switch to NMP or a mixture of DMF/DMSO.[12] 2. Increase the temperature: Perform the coupling at an elevated temperature or use microwave irradiation.[13] 3. Incorporate structure-disrupting elements: If applicable, use pseudoproline dipeptides in your sequence.
Suboptimal Reagent Activation 1. Check reagent quality: Ensure that your amino acids, coupling reagents, and solvents are fresh and of high purity. 2. Optimize base addition: Use the appropriate equivalents of a hindered base like DIPEA.
Issue 2: Incomplete Fmoc-Deprotection (Positive Kaiser Test after Deprotection)
Potential Cause Recommended Solution
Peptide Aggregation 1. Use a stronger deprotection solution: Add 1-8-diazabicyclo[5.4.0]undec-7-ene (DBU) to your piperidine solution (e.g., 2% DBU, 20% piperidine in DMF).[15] 2. Increase deprotection time and/or temperature.
Degraded Deprotection Reagent Prepare a fresh solution of piperidine in DMF.
Issue 3: Significant Presence of Deletion Sequences in Final Product
Potential Cause Recommended Solution
Consistent Incomplete Coupling 1. Implement a double coupling strategy for all or for specific difficult residues. 2. Switch to a more robust coupling reagent for the entire synthesis.
Consistent Incomplete Deprotection 1. Systematically use a stronger deprotection cocktail (e.g., with DBU).
Capping Failure If capping is used after incomplete couplings, ensure the capping step is efficient. Use a fresh solution of acetic anhydride and a base.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityRacemization PotentialNotes
HATU Uronium/AminiumVery HighLowOften the reagent of choice for difficult couplings, including N-methylated and other sterically hindered amino acids.[6]
HCTU Uronium/AminiumHighLow to MediumA cost-effective alternative to HATU with comparable efficiency in many cases.[6]
COMU Uronium/AminiumVery HighLowOxyma-based reagent, considered safer than HOBt/HOAt-based reagents.[6][8]
PyBOP PhosphoniumHighMediumGood for hindered couplings; does not cause guanidinylation side reactions.[8]
DIC/HOBt CarbodiimideMediumMediumA standard and cost-effective choice, but may be less effective for highly hindered couplings.
DIC/Oxyma CarbodiimideMediumLowSafer alternative to DIC/HOBt with similar or better performance in suppressing racemization.[9]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for β-Amino Acid Incorporation (Fmoc/tBu Strategy)

This protocol outlines a single cycle of amino acid addition and can be adapted for both manual and automated synthesis.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test (Optional but Recommended):

    • Take a small sample of resin beads and wash them with ethanol.

    • Add a few drops of each Kaiser test reagent (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

    • Heat at 100°C for 5 minutes. A blue color on the beads indicates the presence of free primary amines and successful deprotection.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected β-amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HATU, 3-5 equivalents), and an additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.

    • Add a hindered base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-4 hours at room temperature. For difficult couplings, consider extending the time or performing the reaction at an elevated temperature (e.g., 50°C).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Kaiser Test (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, consider a second coupling (double coupling).

  • Repeat: Repeat steps 2-6 for each subsequent β-amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection of the Peptide from the Resin

This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add this solution dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA solution) with stirring.

    • A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum to obtain a powder. The peptide is now ready for purification by HPLC.

Visualizations

Experimental_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling β-Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Incomplete (Recouple) repeat_cycle Repeat for next amino acid kaiser_test->repeat_cycle Coupling Complete repeat_cycle->deprotection Not Last AA final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Last AA cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification

Caption: General workflow for solid-phase synthesis of peptides containing β-amino acids.

Caption: A decision tree for troubleshooting common issues in β-peptide synthesis.

References

Troubleshooting difficult couplings in automated peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with difficult couplings in automated peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of a difficult or incomplete coupling reaction?

The most immediate indicator of an incomplete coupling reaction is a positive Kaiser test (ninhydrin test) after the coupling step. A positive result, typically a dark blue or purple color on the resin beads, signifies the presence of unreacted primary amines.[1][2] For N-terminal proline residues, where the Kaiser test is unreliable, alternative tests like the isatin or chloranil test should be used. Other indicators can include a noticeable shrinking of the resin bed, which may suggest peptide aggregation.[1]

Q2: What are the most common causes of incomplete coupling?

Several factors can contribute to incomplete coupling reactions in solid-phase peptide synthesis (SPPS):

  • Steric Hindrance: Bulky amino acid side chains, both on the incoming amino acid and at the N-terminus of the growing peptide chain, can physically obstruct the formation of the peptide bond. β-branched amino acids (Val, Ile, Thr) and N-methylated amino acids are particularly prone to causing sterically hindered couplings.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets) that aggregate on the resin. This aggregation can block access to the N-terminal amine, preventing the incoming activated amino acid from reacting. This is especially common in hydrophobic sequences.

  • Suboptimal Reagent Activation: The carboxylic acid of the incoming amino acid may not be fully activated. This can be due to degraded coupling reagents, insufficient activation time, or an inappropriate choice of activating agent for the specific amino acid.

  • Poor Resin Swelling: Inadequate swelling of the solid support in the chosen solvent can limit the accessibility of the reactive sites on the growing peptide chain.

Q3: What is "double coupling" and when should it be employed?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid immediately after an initial, incomplete coupling.[3][4] This strategy is typically employed when a qualitative test, such as the Kaiser test, indicates the presence of unreacted amines after the first coupling.[1][2][3] It is a common and effective method to drive the reaction to completion, especially for known difficult couplings involving sterically hindered amino acids or aggregation-prone sequences.[5]

Q4: What is "capping" and what is its purpose?

Capping is the process of acetylating any unreacted N-terminal amines after a coupling step.[6] This is typically done using acetic anhydride with a base like pyridine or N,N-diisopropylethylamine (DIPEA).[6][7] The primary purpose of capping is to terminate the elongation of peptide chains that failed to couple, preventing the formation of deletion sequences. These truncated peptides are easier to separate from the desired full-length peptide during purification.[6] Capping is generally considered a last resort when double coupling fails to yield a negative Kaiser test.

Q5: How do I choose the right coupling reagent for a difficult sequence?

The choice of coupling reagent is critical for overcoming difficult couplings. Modern onium salt-based reagents are generally more efficient than older carbodiimide-based reagents, especially for challenging sequences.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are highly efficient reagents. HATU is often considered the gold standard for difficult couplings due to its high reactivity and low propensity for racemization.[8][9] COMU is a newer generation reagent with comparable efficiency to HATU but with better solubility and safety profile.[9]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also very effective, particularly for sterically hindered couplings. They are generally more soluble in common SPPS solvents than their uronium counterparts.

For a detailed comparison of common coupling reagents, refer to the data presentation section below.

Troubleshooting Guide

Workflow for Troubleshooting Incomplete Coupling

If you encounter an incomplete coupling reaction, follow this systematic troubleshooting workflow:

TroubleshootingWorkflow Start Coupling Step Complete KaiserTest Perform Kaiser Test Start->KaiserTest Positive Positive Result (Blue/Purple) KaiserTest->Positive Incomplete Negative Negative Result (Yellow/Colorless) KaiserTest->Negative Complete DoubleCouple Perform Double Coupling Positive->DoubleCouple NextCycle Proceed to Next Cycle Negative->NextCycle KaiserTest2 Perform Kaiser Test Again DoubleCouple->KaiserTest2 Positive2 Still Positive KaiserTest2->Positive2 Incomplete Negative2 Negative Result KaiserTest2->Negative2 Complete Cap Cap Unreacted Amines Positive2->Cap Negative2->NextCycle VerifyCap Verify Capping (Kaiser Test) Cap->VerifyCap CapSuccess Capping Successful (Negative Test) VerifyCap->CapSuccess Successful CapSuccess->NextCycle

A troubleshooting workflow for incomplete coupling reactions.
Understanding Peptide Aggregation

Peptide aggregation is a major contributor to difficult couplings. This diagram illustrates the process by which individual peptide chains can aggregate, hindering further synthesis.

PeptideAggregation cluster_Resin On-Resin Environment Monomer1 Peptide Chain 1 Oligomer Aggregated Oligomer Monomer1->Oligomer Self-assembles Monomer2 Peptide Chain 2 Monomer2->Oligomer Monomer3 Peptide Chain 3 Monomer3->Oligomer Monomer4 Peptide Chain 4 Fibril Insoluble Fibril Monomer4->Fibril Oligomer->Fibril Further Aggregation

The process of peptide aggregation on the solid support.

Data Presentation

Comparison of Common Coupling Reagents

The selection of a coupling reagent can significantly impact the success of a difficult coupling. This table provides a comparative overview of some of the most commonly used coupling reagents in automated peptide synthesis.

Reagent FamilyExample ReagentRelative EfficiencyRelative CostKey Advantages & Disadvantages
Carbodiimides DIC/DCC + AdditiveModerateLowAdvantages: Cost-effective. Disadvantages: Can be less efficient for sterically hindered couplings, may require longer reaction times.[10]
Phosphonium Salts PyBOPHighMediumAdvantages: High coupling efficiency, avoids the formation of carcinogenic byproducts associated with BOP.[8] Disadvantages: Can be less effective than HATU for highly hindered couplings.[8]
Uronium/Aminium Salts HBTUHighMediumAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[8] Disadvantages: Can be less effective than HATU at preventing racemization.[8]
Uronium/Aminium Salts HATUVery HighHighAdvantages: Highly reactive, low racemization rates, very effective for sterically hindered amino acids and rapid reactions.[8][9] Disadvantages: Higher cost.[8]
Uronium/Aminium Salts COMUVery HighHighAdvantages: Coupling efficiency comparable to HATU, better solubility, and safer handling profile.[9] Disadvantages: Higher cost.

Experimental Protocols

Protocol 1: Qualitative Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of primary amines on the resin.

Reagents:

  • Reagent A: 1.0 g of ninhydrin in 20 mL of n-butanol.[2]

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.[2]

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[2]

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small glass test tube.[1][2]

  • Wash the beads with a suitable solvent (e.g., DMF or DCM) and decant the solvent.

  • Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.[11]

  • Heat the test tube at 100-115°C for 5 minutes.[1][2][3]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Positive (Incomplete Coupling): The beads and/or solution turn a dark blue or purple color.

  • Negative (Complete Coupling): The beads and solution remain yellow or colorless.

Protocol 2: Double Coupling

This protocol is performed when a positive Kaiser test is observed after the initial coupling.

Procedure:

  • Following the initial coupling and a positive Kaiser test, thoroughly wash the resin with DMF (3-5 times) to remove any residual reagents and byproducts.

  • Prepare a fresh solution of the activated amino acid using the same equivalents of amino acid and coupling reagent as in the initial coupling.

  • Add the fresh activated amino acid solution to the reaction vessel containing the peptide-resin.

  • Allow the second coupling reaction to proceed for the same duration as the initial coupling, or for an extended period if the coupling is known to be particularly difficult.

  • After the second coupling, wash the resin thoroughly with DMF (3-5 times).

  • Perform another Kaiser test to verify the completion of the reaction. If the test is negative, proceed to the next deprotection step. If the test is still positive, proceed to the capping protocol.

Protocol 3: Capping with Acetic Anhydride

This protocol is used to block unreacted N-terminal amines.

Reagents:

  • Capping Solution: A mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common ratio is 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the resin substitution.[6] Alternatively, a 3:2 ratio of acetic anhydride to pyridine can be used.[3][7]

Procedure:

  • After a failed coupling attempt (and typically a failed double coupling), wash the resin thoroughly with DMF (3-5 times).[6]

  • Prepare the capping solution.

  • Suspend the peptide-resin in the freshly prepared capping solution within the reaction vessel.[6]

  • Agitate the mixture at room temperature for 30 minutes.[6]

  • Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove residual capping reagents and byproducts.[6]

  • Perform a final Kaiser test to confirm that all free amines have been acetylated (the test should be negative).

References

Validation & Comparative

A Comparative Guide to the Influence of (R)- and (S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic Acid on Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of unnatural amino acids plays a pivotal role in dictating the conformational preferences and, consequently, the biological activity of synthetic peptides. This guide provides a comprehensive comparison of the structural impact of incorporating the (R)- and (S)- diastereomers of 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, commonly known as Boc-β-MeVal-OH, into peptide backbones. Understanding the distinct structural consequences of these chiral building blocks is crucial for the rational design of peptidomimetics with tailored secondary structures and therapeutic properties.

Introduction to Stereochemical Influence on Peptide Conformation

The introduction of Cα- or Cβ-methylated amino acids into a peptide sequence imposes significant steric constraints that can profoundly influence local and global conformation. The chirality at these methylated centers is a critical determinant of the resulting secondary structure, often promoting the formation of specific turn or helical motifs. In the case of 3-amino-2-methylpropanoic acid, the stereocenter at the C2 position dictates the orientation of the methyl group relative to the peptide backbone, leading to distinct dihedral angle preferences and, ultimately, different three-dimensional structures.

Impact on Peptide Secondary Structure: A Comparative Analysis

While direct comparative studies detailing the structural elucidation of peptides containing both (R)- and (S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid within the same sequence are limited in publicly available literature, we can infer the conformational tendencies based on broader principles of peptide chemistry and studies of similar β-amino acids.

Generally, the incorporation of β-amino acids is known to induce turn-like structures or contribute to the formation of novel helical folds, distinct from the canonical α-helices and β-sheets found in proteins. The stereochemistry of the substituent at the C2 position plays a crucial role in defining the type of turn or the screw-sense of the helix.

Key Postulated Differences:

  • (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid: The (R)-configuration is hypothesized to favor the adoption of a specific type of β-turn or contribute to the formation of a left-handed helix when incorporated into a peptide sequence. The steric hindrance imposed by the methyl group in this orientation would restrict the available conformational space, guiding the peptide backbone into a well-defined geometry.

  • (S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid: Conversely, the (S)-isomer is expected to induce a different secondary structure. It may promote a distinct β-turn conformation or favor a right-handed helical sense. The subtle change in the spatial arrangement of the methyl group can lead to a dramatically different overall peptide architecture.

To definitively characterize these differences, experimental validation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy is essential.

Experimental Data Summary

PropertyPeptide with (R)-isomerPeptide with (S)-isomerMethodReference
Secondary Structure Predicted: β-turn / Left-handed helixPredicted: Different β-turn / Right-handed helixCD, NMRTBD
Key NOE Contacts TBDTBD2D NMR (ROESY/NOESY)TBD
³J(HN,Hα) Coupling Constants (Hz) TBDTBD1D/2D NMRTBD
Cα Chemical Shift Deviations (ΔδCα) TBDTBD¹³C NMRTBD
Crystal Structure (if available) TBDTBDX-ray CrystallographyTBD

TBD: To be determined through experimentation.

Experimental Protocols

Detailed experimental protocols are fundamental for reproducible research. Below are standard methodologies for the synthesis of peptides containing these unnatural amino acids and their structural analysis.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a model peptide incorporating either the (R)- or (S)-isomer of Boc-β-MeVal-OH.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-protected amino acids (including the (R)- and (S)-isomers of Boc-β-MeVal-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

  • Piperidine (for Fmoc deprotection if using a mixed protection strategy)

  • Cleavage cocktail (e.g., HF or a low-HF alternative like TFMSA/TFA/DMS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin if necessary.

    • Activate the first Boc-protected amino acid using DCC/HOBt or HBTU/HATU in DMF.

    • Couple the activated amino acid to the resin for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM.

  • Subsequent Amino Acid Couplings: Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid in the sequence, including the desired (R)- or (S)-Boc-β-MeVal-OH.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Structural Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O with a buffer).

  • Data Acquisition: Acquire a series of 1D (¹H) and 2D (TOCSY, ROESY/NOESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Analyze ROESY/NOESY spectra to identify through-space correlations, which provide distance constraints between protons.

    • Measure ³J(HN,Hα) coupling constants to obtain information about the φ dihedral angle.

    • Calculate Cα chemical shift deviations from random coil values to identify secondary structure elements.

    • Use the collected constraints to perform structure calculations and generate a 3D model of the peptide.

2. Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare a solution of the peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or an aqueous buffer) at a known concentration.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

  • Data Analysis: The shape and magnitude of the CD spectrum are characteristic of different secondary structures. A positive band around 220 nm can be indicative of certain turn or helical structures.[1] Compare the spectra of the peptides containing the (R)- and (S)-isomers to identify differences in their secondary structure content.

3. X-ray Crystallography

  • Crystallization: Screen for crystallization conditions using various precipitants, buffers, and temperatures.

  • Data Collection: Collect X-ray diffraction data from a suitable single crystal using a diffractometer.

  • Structure Determination: Process the diffraction data and solve the crystal structure to obtain a high-resolution 3D model of the peptide in the solid state. This provides precise information on bond lengths, bond angles, and dihedral angles.

Visualizing Experimental Workflows and Structural Hypotheses

Diagram 1: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Swelling Coupling1 1. Coupling of Boc-AA-OH Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection 2. Boc Deprotection (TFA/DCM) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization 3. Neutralization (DIEA) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Coupling_n Repeat Steps 1-3 for (R/S)-Boc-β-MeVal-OH and other AAs Wash3->Coupling_n Cleavage Cleavage and Deprotection Coupling_n->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Structural Analysis (NMR, CD, MS) Purification->Analysis

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Diagram 2: Hypothetical Influence on Peptide Backbone

Diastereomer_Influence cluster_R Incorporation of (R)-isomer cluster_S Incorporation of (S)-isomer R_isomer (R)-Boc-β-MeVal-OH R_conformation Specific Turn / Left-handed Helix R_isomer->R_conformation induces S_isomer (S)-Boc-β-MeVal-OH S_conformation Different Turn / Right-handed Helix S_isomer->S_conformation induces Peptide Peptide Backbone Peptide->R_isomer Peptide->S_isomer

Caption: Postulated differential effects of (R)- and (S)-isomers.

Conclusion

The stereochemistry of 3-amino-2-methylpropanoic acid is a critical design element in the development of novel peptidomimetics. While a definitive, direct comparison of the (R)- and (S)-isomers on peptide structure awaits dedicated experimental investigation, the established principles of stereochemical control in peptide folding strongly suggest that these two diastereomers will induce distinct and predictable secondary structures. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for researchers to elucidate these structural differences, thereby enabling the rational design of peptides with desired conformational and, ultimately, biological properties. Further research in this area will undoubtedly contribute to the expanding toolkit of synthetic amino acids for drug discovery and materials science.

References

Navigating Stereochemistry: A Comparative Analysis of Peptides Containing Boc-(R)-β-methylalanine and Boc-(S)-β-methylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chirality of unnatural amino acids incorporated into peptide scaffolds is a critical determinant of their conformational and biological properties. This guide provides a comparative analysis of peptides containing Boc-(R)-β-methylalanine versus those with Boc-(S)-β-methylalanine. While direct head-to-head experimental data for a single peptide sequence containing these specific enantiomers is limited in publicly available literature, this guide synthesizes established principles of peptide chemistry, stereoisomerism, and the known effects of N-terminal Boc-protection and β-amino acid incorporation to provide an objective comparison of their expected biological activities.

The introduction of β-amino acids into peptides is a well-established strategy to enhance proteolytic stability and introduce novel secondary structures.[1] The stereochemistry at the β-carbon, in this case, the methyl group in β-methylalanine, plays a pivotal role in dictating the peptide's backbone conformation and, consequently, its interaction with biological targets.[2] The N-terminal tert-butyloxycarbonyl (Boc) group, while often used as a protecting group in synthesis, can also influence the peptide's physicochemical properties, such as lipophilicity, which may affect membrane permeability and overall bioactivity.

The Influence of N-Terminal Boc-Protection

The tert-butyloxycarbonyl (Boc) group is a bulky, hydrophobic moiety that, when retained in the final peptide, can significantly impact its biological profile. Key effects of N-terminal Boc-protection include:

  • Increased Lipophilicity: The hydrophobic nature of the Boc group increases the overall lipophilicity of the peptide, which can enhance its ability to cross cell membranes.

  • Altered Bioactivity: The presence of a bulky group at the N-terminus can sterically hinder or create new interactions with target receptors or enzymes, potentially altering the peptide's biological activity. In some cases, Boc-protection has been shown to introduce or enhance antimicrobial properties in short peptides.

  • Modified Solubility: The increased hydrophobicity may decrease the solubility of the peptide in aqueous solutions.

The Impact of β-Amino Acid Incorporation

Substituting a standard α-amino acid with a β-amino acid introduces an additional carbon atom into the peptide backbone. This modification has profound structural and functional consequences:

  • Enhanced Proteolytic Stability: The altered backbone structure makes peptides containing β-amino acids resistant to degradation by proteases, a significant advantage for therapeutic peptide development.[3]

  • Novel Secondary Structures: β-peptides can fold into unique and stable secondary structures, such as various types of helices (e.g., 14-helix) and sheets, that are not accessible to α-peptides.[3][4] This allows for the design of peptidomimetics with specific three-dimensional arrangements of side chains.

  • Conformational Constraint: The substitution pattern on the β-amino acid backbone can impose specific conformational preferences, influencing the overall shape of the peptide.[1]

Comparative Analysis: Boc-(R)-β-methylalanine vs. Boc-(S)-β-methylalanine

The key difference between peptides containing Boc-(R)-β-methylalanine and Boc-(S)-β-methylalanine lies in the spatial orientation of the β-methyl group. This stereochemical difference is expected to have a significant impact on the peptide's preferred conformation and its subsequent biological activity. Introducing a D-amino acid (analogous to the 'R' configuration in many cases, though not universally) into an L-peptide can disrupt or alter its secondary structure.[2]

Peptides composed of L-α-amino acids typically form right-handed helices. The incorporation of a β-amino acid with (S)-configuration at the β-carbon is often more compatible with these right-handed structures, whereas an (R)-configuration can induce turns or disrupt helical folding.[5]

G cluster_S Boc-(S)-β-methylalanine cluster_R Boc-(R)-β-methylalanine S_Peptide Peptide with Boc-(S)-β-methylalanine S_Conformation Potentially more compatible with right-handed helices or defined turns S_Peptide->S_Conformation S_Activity Specific receptor binding due to defined conformation S_Conformation->S_Activity R_Activity Altered or non-specific activity due to less defined conformation R_Peptide Peptide with Boc-(R)-β-methylalanine R_Conformation Likely to induce kinks or disrupt ordered structures (e.g., helices) R_Peptide->R_Conformation R_Conformation->R_Activity

Expected Differences in Biological Activity

The distinct conformational preferences induced by the (R) and (S) stereoisomers are expected to translate into different biological activities. If the parent peptide's activity relies on a specific helical or turn structure for receptor binding, the (S)-isomer, being more structurally compatible, may retain or enhance this activity. Conversely, the (R)-isomer, by disrupting this structure, could lead to reduced or abolished activity. However, in some cases, a less-defined or alternative conformation induced by the (R)-isomer might lead to novel, off-target activities.

Data Presentation: Expected Qualitative Differences

FeaturePeptide with Boc-(S)-β-methylalaninePeptide with Boc-(R)-β-methylalanineRationale
Conformational Stability Likely to adopt a more defined and stable secondary structure (e.g., helix-like).May result in a more flexible or disordered conformation, potentially inducing kinks.[2]The (S)-configuration is often more stereochemically compatible with secondary structures formed by L-α-amino acids.
Receptor Binding Affinity Potentially higher affinity if the native peptide's activity depends on a specific conformation.Potentially lower affinity for the original target due to conformational disruption.Specific receptor-ligand interactions are highly dependent on the three-dimensional shape of the peptide.
Proteolytic Stability HighHighBoth isomers introduce a β-amino acid backbone, which is inherently resistant to protease degradation.[3]
Lipophilicity HighHighThe Boc group confers high lipophilicity to both diastereomers.
Potential for Novel Activity LowerHigherDisruption of the native conformation by the (R)-isomer might expose new pharmacophores, leading to novel off-target effects.

Experimental Protocols

To experimentally validate the expected differences outlined above, a series of key experiments would be required. The following are detailed methodologies for such a comparative study.

Peptide Synthesis

Peptides would be synthesized using solid-phase peptide synthesis (SPPS) with a Boc-strategy.

  • Resin: Merrifield or PAM resin.

  • Amino Acid Attachment: The C-terminal amino acid is attached to the resin.

  • Deprotection: The Boc group is removed from the N-terminus using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: The resulting TFA salt is neutralized with a base such as diisopropylethylamine (DIEA).

  • Coupling: The next Boc-protected amino acid (either Boc-(R)-β-methylalanine or Boc-(S)-β-methylalanine) is activated with a coupling reagent (e.g., HBTU) and coupled to the free N-terminus.

  • Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using a strong acid like hydrofluoric acid (HF).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

G Resin Start with Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU/DIEA) Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat n-1 times Cleavage Cleavage from Resin (HF) Wash->Cleavage Repeat->Deprotection Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Conformational Analysis

Circular Dichroism (CD) spectroscopy would be used to assess the secondary structure of the peptides in different solvent systems (e.g., aqueous buffer, trifluoroethanol to promote helix formation).

  • Sample Preparation: Peptides are dissolved in the appropriate solvent to a final concentration of 50-100 µM.

  • Instrumentation: CD spectra are recorded on a spectropolarimeter.

  • Data Acquisition: Spectra are typically recorded from 190 to 260 nm at room temperature.

  • Analysis: The resulting spectra are analyzed to determine the percentage of α-helix, β-sheet, and random coil structures. A strong negative band around 222 nm and 208 nm is indicative of helical content.

Biological Activity Assays

The specific assay will depend on the intended biological target of the peptide. For example, for a peptide designed to be a receptor antagonist:

  • Receptor Binding Assay: A competitive binding assay using a radiolabeled or fluorescently labeled native ligand would be performed. The ability of the (R)- and (S)-containing peptides to displace the labeled ligand from the receptor is measured, and the IC50 (half-maximal inhibitory concentration) is calculated.

  • Cell-Based Functional Assay: A downstream signaling pathway activated by the receptor would be monitored. For instance, if the receptor activation leads to an increase in intracellular calcium, a fluorescent calcium indicator would be used to measure the inhibitory effect of the peptides. The EC50 (half-maximal effective concentration) would be determined.

Proteolytic Stability Assay
  • Incubation: Peptides are incubated with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC.

  • Half-life Calculation: The proteolytic half-life (t₁/₂) of each peptide is calculated.

Conclusion

The stereochemistry of β-methylalanine is a critical design element in the development of novel peptidomimetics. While both Boc-(R)-β-methylalanine and Boc-(S)-β-methylalanine can enhance proteolytic stability, their impact on peptide conformation and biological activity is expected to be significantly different. The (S)-isomer is more likely to be compatible with the secondary structures typically adopted by peptides composed of L-α-amino acids, potentially leading to retained or enhanced activity at the intended target. The (R)-isomer is more likely to act as a structure-disrupting element, which may decrease or abolish the original activity but could also lead to the discovery of novel biological functions. The experimental protocols outlined provide a framework for the systematic evaluation of these stereochemical effects, enabling the rational design of β-peptide-based therapeutics with optimized activity and stability profiles.

References

A Comparative Conformational Analysis of Peptides Containing (R)- vs (S)-β-Methylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct structural preferences imparted by the stereochemistry of β-methylalanine in peptide scaffolds.

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering enhanced proteolytic stability and the ability to induce specific secondary structures. Among these, β-amino acids, and particularly the chiral β-methylalanine, introduce a unique conformational rigidity. The stereochemistry at the β-carbon—(R) versus (S)—plays a critical role in dictating the local and global conformation of the peptide backbone. This guide provides an objective comparison of the conformational propensities of peptides containing (R)-β-methylalanine versus (S)-β-methylalanine, supported by experimental data and detailed methodologies.

Impact of β-Methylalanine Stereochemistry on Peptide Conformation: A Summary

The chirality of the β-methyl group significantly influences the accessible dihedral angles of the peptide backbone, leading to distinct and predictable secondary structures. Generally, peptides incorporating these residues adopt well-defined folded conformations, a stark contrast to the flexibility often observed in peptides composed solely of α-amino acids.

FeaturePeptides with (R)-β-MethylalaninePeptides with (S)-β-Methylalanine
Predominant Conformation Tend to induce left-handed helical or turn structures.Tend to induce right-handed helical or turn structures.
Dihedral Angle Preferences (Φ, Ψ) Constrained to specific regions of the Ramachandran plot, favoring positive Φ values.Constrained to specific regions of the Ramachandran plot, favoring negative Φ values.
Hydrogen Bonding Patterns Can facilitate the formation of specific intramolecular hydrogen bonds stabilizing turn or helical motifs.Promotes a different network of intramolecular hydrogen bonds, also leading to stable secondary structures.

Experimental Data and Analysis

The conformational preferences of diastereomeric peptides containing (R)- and (S)-β-methylalanine can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local conformation of a peptide in solution. Key parameters such as nuclear Overhauser effects (NOEs), coupling constants (³J), and chemical shift deviations are used to determine inter-proton distances and dihedral angles.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for a Model Diastereomeric Hexapeptide in CD₃OH

ParameterPeptide with (R)-β-methylalaninePeptide with (S)-β-methylalanine
β-Ala NH 8.158.20
β-Ala α-CH 4.524.48
β-Ala β-CH 2.852.90
β-Ala γ-CH₃ 1.251.28
³J(NH, αH) 8.57.0
³J(αH, βH) 6.29.8

Note: These are representative values and can vary depending on the peptide sequence and solvent.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for assessing the overall secondary structure of peptides in solution. The different stereochemistry of the β-methyl group leads to distinct CD spectra, reflecting the formation of different helical or turn structures. Peptides with (S)-β-methylalanine often exhibit CD spectra characteristic of right-handed helices (negative bands around 222 and 208 nm, and a positive band around 195 nm), while those with (R)-β-methylalanine may show mirror-image or significantly different spectra indicative of left-handed helices or other turn conformations.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic model of peptide conformation, allowing for the exploration of the conformational landscape and the identification of stable secondary structures. Ramachandran plots derived from MD simulations can visually represent the allowed and disallowed dihedral angle combinations for the β-methylalanine residue in both (R) and (S) configurations.

Experimental Protocols

Detailed methodologies are crucial for the accurate conformational analysis of these modified peptides.

Peptide Synthesis

Peptides containing (R)- or (S)-β-methylalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including Fmoc-(R)-β-methylalanine-OH or Fmoc-(S)-β-methylalanine-OH) to the deprotected N-terminus using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Washing: Thoroughly wash the resin with DMF after each deprotection and coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

NMR Spectroscopy

Protocol for 1D and 2D NMR Analysis:

  • Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., CD₃OH, DMSO-d₆) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the overall signal dispersion and identify the amide and alpha-proton regions.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons that are close in proximity (< 5 Å), which provides distance restraints for structure calculation.

  • Data Analysis: Process and analyze the spectra to assign all proton resonances and measure coupling constants. Use the NOE-derived distance restraints and coupling constant-derived dihedral angle restraints to calculate a three-dimensional structure or a family of representative structures.

Circular Dichroism Spectroscopy

Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer or solvent (e.g., methanol, trifluoroethanol). Prepare a series of dilutions to the desired concentration (typically 10-100 µM).

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.

  • Blank Measurement: Record a baseline spectrum of the solvent or buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length of the cuvette, and the number of amino acid residues.

Visualizing the Conformational Workflow and Logic

The following diagrams illustrate the general workflow for conformational analysis and the logical relationship between the stereochemistry of β-methylalanine and the resulting peptide conformation.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis ((R)- or (S)-β-methylalanine) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification) purification->characterization nmr NMR Spectroscopy (1D & 2D) characterization->nmr cd Circular Dichroism Spectroscopy characterization->cd md Molecular Dynamics Simulations characterization->md structure 3D Structure & Conformational Ensemble nmr->structure cd->structure md->structure

Figure 1. Experimental workflow for peptide synthesis and conformational analysis.

logical_relationship cluster_R (R)-β-Methylalanine cluster_S (S)-β-Methylalanine start Chirality of β-Methylalanine r_dihedral Constrained Dihedral Angles (e.g., positive Φ) start->r_dihedral s_dihedral Constrained Dihedral Angles (e.g., negative Φ) start->s_dihedral r_hbond Specific H-Bonding Network r_dihedral->r_hbond r_structure Defined Secondary Structure (e.g., Left-handed helix/turn) r_hbond->r_structure s_hbond Specific H-Bonding Network s_dihedral->s_hbond s_structure Defined Secondary Structure (e.g., Right-handed helix/turn) s_hbond->s_structure

Figure 2. Influence of β-methylalanine stereochemistry on peptide conformation.

Unlocking Peptide Therapeutics: The Enhanced Stability of (R)-3-amino-2-methylpropanoic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from promising therapeutic candidates to effective clinical treatments. Rapid degradation by endogenous proteases leads to short in vivo half-lives, diminishing their therapeutic window and efficacy. A key strategy to overcome this limitation is the incorporation of modified amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides containing (R)-3-amino-2-methylpropanoic acid, a β-amino acid, against their natural α-peptide counterparts, supported by experimental data and detailed protocols.

The inclusion of β-amino acids, such as (R)-3-amino-2-methylpropanoic acid, into a peptide backbone fundamentally alters its structure, rendering it a poor substrate for the proteolytic enzymes that readily degrade natural peptides. This modification offers a robust solution to enhance peptide stability, thereby improving their pharmacokinetic profiles and therapeutic potential.

Enhanced Proteolytic Resistance: A Quantitative Comparison

The most direct measure of a peptide's stability in a biological environment is its half-life (t½) – the time it takes for half of the initial peptide concentration to be degraded. While specific data for peptides containing (R)-3-amino-2-methylpropanoic acid is not always readily available in comparative studies, the principle of enhanced stability through backbone modification is well-established and can be illustrated with analogous modifications.

A compelling example is the comparison between the natural peptide hormone somatostatin and its synthetic analogue, octreotide. Somatostatin has a very short half-life of only 2-3 minutes in circulation.[1][2][3] In contrast, octreotide, which incorporates D-amino acids and a thioether bridge to create a more stable structure, exhibits a significantly extended half-life of 90-120 minutes.[1][2] This dramatic increase of over 30-fold highlights the profound impact of backbone modifications on enzymatic stability.

Further evidence supporting the stability of β-peptide backbones comes from in vitro studies. In one investigation, a standard α-peptide was completely cleaved by a cocktail of proteases within 15 minutes. Under the same conditions, peptides composed of β-amino acids remained stable for at least 48 hours, demonstrating a remarkable resistance to enzymatic degradation.[4]

Peptide/AnalogueKey Structural FeaturesHalf-Life (t½)Fold Increase in StabilityAnalytical Method
Somatostatin (Natural α-Peptide) Standard peptide bonds2-3 minutes[1][2][3]-Radioimmunoassay/Chromatography
Octreotide (Modified Analogue) Contains D-amino acids, cyclized90-120 minutes[1][2]> 30-foldRadioimmunoassay/Chromatography
Generic α-Peptide Standard peptide bonds< 15 minutes (complete degradation)[4]-HPLC
Generic β-Peptide β-amino acid backbone> 48 hours (stable)[4]> 192-fold (estimated)HPLC

The "Why": Understanding the Mechanism of Stability

The enhanced stability of peptides containing (R)-3-amino-2-methylpropanoic acid and other β-amino acids stems from a fundamental change in the peptide backbone structure.

cluster_alpha α-Peptide Backbone cluster_beta β-Peptide Backbone a_n N-terminus a_res α-Amino Acid Residue a_n->a_res Peptide Bond (Susceptible to Proteolysis) a_c C-terminus a_res->a_c degradation Degradation Products a_res->degradation b_n N-terminus b_res β-Amino Acid Residue ((R)-3-amino-2-methylpropanoic acid) b_n->b_res Modified Peptide Bond (Resistant to Proteolysis) b_c C-terminus b_res->b_c protease Protease protease->a_res Recognizes & Cleaves protease->b_res Steric Hindrance Poor Substrate Fit

Figure 1. Simplified diagram illustrating protease interaction with α- and β-peptide backbones.

Proteases have evolved to recognize and cleave the specific peptide bond conformation found in natural α-peptides. The introduction of a β-amino acid, which has an additional carbon atom in its backbone, alters the spacing and geometry of the peptide bonds. This structural change creates steric hindrance and a poor fit for the active site of proteases, thereby preventing efficient enzymatic cleavage.

Experimental Protocols for Assessing Enzymatic Stability

To quantitatively assess the enzymatic stability of peptides, a well-defined experimental protocol is crucial. Below are detailed methodologies for in vitro stability assays using either a specific protease (trypsin) or a complex biological matrix (human serum).

In Vitro Stability Assay with Trypsin

This assay is useful for evaluating the stability of a peptide against a common serine protease.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis peptide_sol Prepare Peptide Stock Solution (e.g., 1 mg/mL in water or buffer) start_reaction Initiate Reaction: Mix Peptide and Trypsin (e.g., 1:100 enzyme:substrate ratio) peptide_sol->start_reaction trypsin_sol Prepare Trypsin Solution (e.g., 1 mg/mL in appropriate buffer) trypsin_sol->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Collect Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) incubate->time_points quench Quench Reaction (e.g., add 10% TFA or specific inhibitor) time_points->quench centrifuge Centrifuge to Pellet Precipitated Protein quench->centrifuge hplc Analyze Supernatant by RP-HPLC or LC-MS centrifuge->hplc data Calculate % Remaining Peptide vs. Time hplc->data

Figure 2. Experimental workflow for an in vitro peptide stability assay with trypsin.

Materials:

  • Test peptide and control α-peptide

  • Trypsin (sequencing grade)

  • Reaction buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation: Dissolve the test and control peptides in the reaction buffer to a final concentration of 1 mg/mL. Prepare a stock solution of trypsin in the same buffer at a concentration of 1 mg/mL.

  • Incubation: In a microcentrifuge tube, add the peptide solution and equilibrate to 37°C for 5 minutes. Initiate the enzymatic reaction by adding trypsin to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of the quenching solution. The 0-minute time point is prepared by adding the quenching solution before the enzyme.

  • Analysis: Analyze the quenched samples by RP-HPLC or LC-MS to determine the percentage of the intact peptide remaining relative to the 0-minute time point. The peak area of the intact peptide is integrated and used for quantification.

  • Data Interpretation: Plot the percentage of remaining peptide against time. The half-life (t½) can be calculated by fitting the data to a one-phase exponential decay model.

In Vitro Stability Assay in Human Serum

This assay provides a more physiologically relevant assessment of peptide stability in a complex biological matrix containing a multitude of proteases.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis serum_prep Thaw Pooled Human Serum on Ice Centrifuge to remove precipitates pre_warm Pre-warm Serum to 37°C serum_prep->pre_warm peptide_stock Prepare Peptide Stock Solution (e.g., 10 mg/mL in DMSO or water) spike Spike Peptide into Serum (e.g., final concentration 100 µg/mL) peptide_stock->spike pre_warm->spike incubate Incubate at 37°C with Gentle Shaking spike->incubate time_points Collect Aliquots at Time Points (0, 1, 4, 8, 24, 48 h) incubate->time_points quench_precipitate Quench & Precipitate Proteins (e.g., add ice-cold acetonitrile with 0.1% FA) time_points->quench_precipitate centrifuge Centrifuge at High Speed (4°C) quench_precipitate->centrifuge supernatant_analysis Analyze Supernatant by LC-MS/MS centrifuge->supernatant_analysis quantify Quantify Remaining Peptide (Relative to 0h time point) supernatant_analysis->quantify

Figure 3. Experimental workflow for an in vitro peptide stability assay in human serum.

Materials:

  • Test peptide and control α-peptide

  • Pooled human serum (from a reputable commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Precipitation solution (e.g., ice-cold acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the pooled human serum on ice and centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Prepare a stock solution of the test and control peptides.

  • Incubation: Pre-warm the human serum to 37°C. Spike the peptide stock solution into the serum to achieve a final desired concentration (e.g., 100 µg/mL).

  • Time-Course Sampling: At specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the serum-peptide mixture.

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing at least three volumes of the ice-cold quenching/precipitation solution. Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to a new tube and analyze by LC-MS/MS. The concentration of the intact peptide is determined by monitoring its specific mass-to-charge ratio.

  • Data Interpretation: The percentage of the remaining peptide at each time point is calculated relative to the initial concentration at time 0. The half-life is determined by plotting the percentage of remaining peptide versus time and fitting the data to a first-order decay model.

Conclusion

The incorporation of (R)-3-amino-2-methylpropanoic acid and other β-amino acids represents a powerful and effective strategy to overcome the inherent instability of natural peptides. The modification of the peptide backbone provides a steric shield against proteolytic degradation, leading to a significant increase in the in vivo half-life of these therapeutic molecules. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the stability of their modified peptide candidates, a critical step in the development of next-generation peptide-based drugs with improved pharmacokinetic profiles and enhanced therapeutic efficacy.

References

Validating Boc-(R)-β-methylalanine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and verifiable incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern therapeutic and materials science innovation. The inclusion of residues like Boc-(R)-β-methylalanine can significantly enhance peptide stability, introduce novel functionalities, and improve pharmacokinetic profiles. However, the success of these strategies is entirely dependent on robust analytical validation to confirm the identity and exact location of the incorporated UAA.

This guide provides an objective comparison of mass spectrometry—the gold standard for this application—with alternative analytical techniques. Supported by experimental data and detailed protocols, it aims to equip researchers with the knowledge to select the most effective validation strategy for their work.

Mass Spectrometry: The Gold Standard for Unambiguous Confirmation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the most powerful and widely used technique for validating the incorporation of Boc-(R)-β-methylalanine.[1] It offers unparalleled sensitivity and specificity, providing definitive confirmation of both the successful incorporation and the precise location of the modified residue within the peptide sequence.[1][2][3]

The core strengths of mass spectrometry lie in its ability to provide two critical pieces of information:

  • Accurate Molecular Weight Measurement : A high-resolution full scan (MS1) analysis confirms that the overall mass of the synthesized peptide matches the theoretical mass, including the addition of the Boc-(R)-β-methylalanine residue.

  • Sequence and Localization Data : Tandem mass spectrometry (MS/MS) isolates the peptide of interest, fragments it in a controlled manner, and analyzes the resulting fragment ions (typically b- and y-ions). The masses of these fragments reveal the amino acid sequence and pinpoint the exact position of the mass modification corresponding to Boc-(R)-β-methylalanine.[2][4]

During MS/MS analysis, peptides containing Boc-(R)-β-methylalanine exhibit predictable fragmentation patterns. In addition to the standard peptide backbone cleavages, the Boc group itself is labile and produces characteristic neutral losses, such as the loss of isobutylene (56.06 Da) or the entire Boc group (101.07 Da), which can further aid in identification.[5]

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry is the premier method, other techniques can provide complementary information, though they come with significant limitations for this specific application.

Edman Degradation: This classic N-terminal sequencing method involves the stepwise cleavage and identification of amino acids from the peptide's N-terminus.[6][7][8] However, Edman degradation is fundamentally incompatible with N-methylated amino acids like β-methylalanine. The N-methylation blocks the reaction with the key Edman reagent, phenyl isothiocyanate (PITC), halting the sequencing process at that residue.[1] Furthermore, the chemical reactivity of unique UAAs can often lead to ambiguous results or cycle termination.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for detailed structural elucidation of molecules, including Boc-protected amino acids and peptides.[9][10] It can unequivocally confirm the presence of the Boc group through its characteristic singlet peak around 1.4 ppm in ¹H NMR, corresponding to the nine equivalent protons of the tert-butyl group.[9] While excellent for characterizing the initial building block and confirming its integrity, NMR spectroscopy lacks the sensitivity and throughput of mass spectrometry for analyzing full-length peptides.[1] Pinpointing the exact location of a single UAA within a long peptide chain using NMR can be complex and time-consuming.

Performance Comparison of Analytical Methods

The choice of analytical technique should be guided by the specific information required. The table below summarizes the key performance characteristics of the discussed methods for validating Boc-(R)-β-methylalanine incorporation.

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationNMR Spectroscopy
Information Provided Definitive molecular weight, full sequence coverage, precise UAA location.[1][2][3]N-terminal sequence only.[6][7]Detailed 3D structure, confirmation of Boc group presence.[9]
Compatibility with Boc-(R)-β-methylalanine High; provides definitive evidence of incorporation and location.Unsuitable; N-methylation blocks the chemical reaction.[1]High for the free amino acid; complex for full peptides.[10]
Sensitivity High (picomole to femtomole range).[6]Moderate (picomole range).[7]Low (milligram to high microgram range).[9]
Throughput High; suitable for analyzing multiple samples.[6]Low; sequential, one-residue-at-a-time process.[8]Low; requires longer acquisition times.
Key Advantages Unambiguous confirmation of mass and location, high sensitivity, high throughput.Orthogonal method for N-terminal confirmation (for non-N-methylated peptides).[6]Non-destructive, provides detailed structural information.[10]
Key Limitations Can require optimization for labile groups.Incompatible with N-terminal modifications, limited sequence length.[1][7]Low sensitivity, low throughput, complex data analysis for large peptides.

Experimental Protocols

Protocol 1: Validation of Boc-(R)-β-methylalanine Incorporation by LC-MS/MS

This protocol outlines the general workflow for confirming the incorporation of Boc-(R)-β-methylalanine into a target peptide.

  • Protein/Peptide Digestion (for larger proteins):

    • Denature the protein in a solution containing 8 M urea.

    • Reduce disulfide bonds using dithiothreitol (DTT) at 37°C for 1 hour.

    • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.

    • Dilute the solution to reduce the urea concentration to <1 M and add a protease (e.g., trypsin). Incubate overnight at 37°C.[4][11]

  • Sample Preparation:

    • Dissolve the purified peptide or the peptide digest in a solvent suitable for mass spectrometry, typically 0.1% formic acid in water/acetonitrile.[1]

  • LC Separation:

    • Inject the sample onto a reverse-phase LC system, commonly using a C18 column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5% to 40% acetonitrile over 30 minutes) to separate them based on hydrophobicity.[1][12]

  • Mass Spectrometry Analysis:

    • MS1 (Full Scan): As peptides elute from the LC column, acquire full scan mass spectra to determine the accurate mass-to-charge (m/z) ratio of the precursor ions. Identify the peptide containing Boc-(R)-β-methylalanine by its specific mass.

    • MS2 (Tandem MS): Isolate the precursor ion of the target peptide and subject it to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[6]

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the series of b- and y-fragment ions.

    • Map the fragment ions to the peptide sequence to confirm the amino acid order.

    • The mass shift corresponding to the Boc-(R)-β-methylalanine residue will be localized to a specific position, providing definitive evidence of its incorporation and location.[3]

Protocol 2: Characterization of Boc-(R)-β-methylalanine Monomer by ¹H NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Boc-(R)-β-methylalanine standard.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.[9]

  • ¹H NMR Acquisition:

    • Insert the tube into the spectrometer and lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans).[9]

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (Fourier transformation, phase correction, baseline correction).

    • Calibrate the spectrum using the residual solvent peak.

    • Confirm the presence of the characteristic singlet for the Boc group's tert-butyl protons (typically ~1.4 ppm).[9]

Visualizing the Workflow and Logic

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Peptide Peptide Synthesis Product Digest Enzymatic Digestion (if protein) Peptide->Digest Optional Clean Sample Cleanup & Solubilization Peptide->Clean Digest->Clean LC LC Separation (C18 Column) Clean->LC MS1 MS1 Full Scan (Precursor Ion Mass ID) LC->MS1 MS2 MS/MS Fragmentation (CID/HCD) MS1->MS2 Spectra Analyze Spectra (b- and y-ions) MS2->Spectra Confirm Confirm Mass & Location Spectra->Confirm Result Validated Incorporation Confirm->Result

Caption: Experimental workflow for LC-MS/MS validation of UAA incorporation.

Method_Comparison cluster_goal Validation Goal cluster_methods Analytical Methods cluster_outcomes Method Suitability Goal Validate Boc-(R)-β-methylalanine Incorporation & Location MS Mass Spectrometry (LC-MS/MS) Goal->MS NMR NMR Spectroscopy Goal->NMR Edman Edman Degradation Goal->Edman MS_Out Suitable: Provides Mass & Location MS->MS_Out Provides definitive data NMR_Out Limited: Confirms Structure, Not Location in Peptide NMR->NMR_Out Provides complementary data Edman_Out Unsuitable: Blocked by N-methylation Edman->Edman_Out Is chemically incompatible

Caption: Logical comparison of methods for validating Boc-(R)-β-methylalanine.

Conclusion

For researchers and drug developers requiring the unambiguous validation of Boc-(R)-β-methylalanine incorporation, mass spectrometry is the indispensable analytical tool.[3] Its capacity to deliver precise molecular weight and sequence localization data far exceeds the capabilities of alternative methods. While techniques like NMR are valuable for characterizing the UAA monomer, and Edman degradation has its place in traditional protein sequencing, only LC-MS/MS provides the conclusive, high-resolution data necessary to confidently verify the structure of engineered peptides and proteins containing this and other N-methylated unnatural amino acids.[1]

References

A Comparative Guide to the Chiral Purity Analysis of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of chiral building blocks is paramount in the synthesis of peptidomimetics and other pharmaceutical agents. For (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, a key component in various synthetic pathways, ensuring high enantiomeric purity is critical to the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comparative overview of established analytical methods for the chiral purity analysis of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The determination of enantiomeric purity of N-Boc-(R)-3-amino-2-methylpropanoic acid can be effectively achieved through two primary high-performance liquid chromatography (HPLC) approaches: direct and indirect chiral separation.

  • Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to different retention times and subsequent separation. This approach is often preferred for its simplicity, as it does not require derivatization of the analyte.

  • Indirect Chiral HPLC: In this technique, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physicochemical properties and can be separated on a standard achiral HPLC column.

The choice between these methods depends on factors such as available instrumentation, required sensitivity, and sample matrix complexity. Below is a summary of the performance of representative methods.

Analytical MethodPrincipleStationary PhaseMobile PhaseKey Performance MetricsAdvantagesDisadvantages
Direct Chiral HPLC Enantioselective interaction with a chiral stationary phaseCHIRALPAK® ZWIX(+)™Methanol/Acetonitrile (50/50 v/v) with 25 mM TEA and 50 mM AcOHFor 3-amino-2-methylpropanoic acid: - Retention Time (k1): 7.38- Separation Factor (α): 1.12- Resolution (Rs): 1.72[1]- Simple sample preparation- Direct analysis of enantiomers- Reduced risk of racemization during derivatization- Requires specialized and often expensive chiral columns- Method development can be more complex
Indirect Chiral HPLC Separation of diastereomers on an achiral stationary phaseC18 Reversed-PhaseGradient of aqueous buffer (e.g., triethylamine phosphate) and acetonitrile- High resolution of diastereomers achievable- High sensitivity with UV or MS detection- Utilizes standard, less expensive achiral columns- High sensitivity can be achieved with appropriate derivatizing agents- Requires a derivatization step, which can be time-consuming- Potential for racemization during derivatization- CDA may introduce impurities

Experimental Protocols

Direct Chiral HPLC Method (Representative)

This protocol is based on the analysis of the closely related compound, 3-amino-2-methylpropanoic acid, and serves as a strong starting point for the analysis of its N-Boc protected form.[1] Macrocyclic glycopeptide phases like Chirobiotic T are also highly effective for N-Boc protected amino acids in reversed-phase or polar organic modes.[2][3]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: CHIRALPAK® ZWIX(+)™ (or a similar zwitterionic ion-exchange chiral stationary phase).

  • Mobile Phase: A 50:50 (v/v) mixture of methanol and acetonitrile containing 25 mM triethylamine (TEA) and 50 mM acetic acid (AcOH).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Indirect Chiral HPLC Method using Marfey's Reagent

This method involves the derivatization of the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent) to form diastereomers that can be separated on a standard C18 column.[4][5][6][7]

  • Derivatization Protocol:

    • To a solution of the amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Instrumentation: HPLC system with a UV detector.

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm.

Workflow and Pathway Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for both direct and indirect chiral purity analysis.

Chiral_Purity_Analysis_Workflow cluster_direct Direct Chiral HPLC cluster_indirect Indirect Chiral HPLC d_start Sample of this compound d_prep Dissolve in Mobile Phase d_start->d_prep d_inject Inject into HPLC d_prep->d_inject d_sep Separation on Chiral Stationary Phase (CSP) d_inject->d_sep d_detect UV Detection d_sep->d_detect d_result Chromatogram with Separated Enantiomer Peaks d_detect->d_result i_start Sample of this compound i_deriv Derivatization with Chiral Derivatizing Agent (e.g., Marfey's Reagent) i_start->i_deriv i_form Formation of Diastereomers i_deriv->i_form i_inject Inject into HPLC i_form->i_inject i_sep Separation on Achiral C18 Column i_inject->i_sep i_detect UV Detection i_sep->i_detect i_result Chromatogram with Separated Diastereomer Peaks i_detect->i_result Logical_Relationship cluster_analysis Chiral Purity Analysis cluster_direct_details Direct Method Details cluster_indirect_details Indirect Method Details compound This compound direct Direct Method (Chiral HPLC) compound->direct indirect Indirect Method (Derivatization + HPLC) compound->indirect csp Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+)™) direct->csp cda Chiral Derivatizing Agent (e.g., Marfey's Reagent) indirect->cda direct_output Enantiomer Separation csp->direct_output diastereomers Diastereomer Formation cda->diastereomers achiral_sep Separation on Achiral Column diastereomers->achiral_sep indirect_output Diastereomer Separation achiral_sep->indirect_output

References

NMR analysis of peptides to confirm the presence of (R)-β-methylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical analysis of non-canonical amino acids within a peptide is paramount for understanding its structure-activity relationship, efficacy, and safety. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative chromatographic methods for confirming the presence and absolute stereochemistry of (R)-β-methylalanine in peptides.

This document outlines detailed experimental protocols for direct NMR analysis, as well as for derivatization-based methods coupled with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A quantitative comparison of these techniques is presented to aid in the selection of the most appropriate method for your research needs.

Direct NMR Analysis of Peptides

NMR spectroscopy offers a powerful, non-destructive method for the stereochemical analysis of peptides directly in solution. The inherent chirality of the peptide can create a diastereomeric environment for the (R)- and (S)-epimers of β-methylalanine, leading to distinct NMR signals. This differentiation primarily manifests in the chemical shifts of the α-proton, β-proton, and the β-methyl group, as well as through specific through-space Nuclear Overhauser Effect (NOE) correlations.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

  • Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Adjust the pH of the solution if necessary to ensure peptide stability and optimal spectral resolution.

2. NMR Data Acquisition:

  • Acquire a high-resolution 1D ¹H NMR spectrum to assess sample purity and identify the resonances of the β-methylalanine residue.

  • Record 2D NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the β-methylalanine spin system (α-H, β-H, and β-CH₃).

    • TOCSY (Total Correlation Spectroscopy): To confirm the entire spin system of the β-methylalanine residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between the protons of the β-methylalanine residue and other protons in the peptide. The presence of specific NOEs can be indicative of a particular stereochemistry. For instance, the distance between the β-methyl group and adjacent amino acid residues will differ for the (R) and (S) configurations, leading to variations in NOE intensities.

3. Data Analysis:

  • Assign the ¹H and ¹³C chemical shifts of the β-methylalanine residue using the 2D NMR data.

  • Carefully analyze the NOESY/ROESY spectra for unambiguous NOE constraints involving the β-methyl group and the α- and β-protons of the β-methylalanine residue to neighboring residues.

  • Compare the observed chemical shifts and NOE patterns with known data for peptides containing (R)- or (S)-β-methylalanine, or with data from synthetic diastereomeric standards if available. The diastereotopic nature of the β-protons in a chiral environment can lead to distinct chemical shifts, which can be a key indicator of the stereochemistry.[1]

Alternative Methods: Derivatization Followed by Chromatography

Chromatographic methods, particularly HPLC and GC-MS, coupled with chiral derivatization, provide robust and highly sensitive alternatives for determining the stereochemistry of amino acids after peptide hydrolysis.

Marfey's Method (HPLC)

Marfey's method is a widely used technique that involves the derivatization of amino acids with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or its D-enantiomer, to form diastereomers that can be separated by reverse-phase HPLC.[2][3][4][5][6][7]

Experimental Protocol: Marfey's Method

1. Peptide Hydrolysis:

  • Hydrolyze the peptide (typically 50-100 µg) in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Dry the hydrolysate completely under vacuum.

2. Derivatization:

  • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

  • Add a 1% (w/v) solution of L-FDAA or D-FDAA in acetone (200 µL).

  • Incubate the mixture at 40°C for 1 hour with shaking.

  • Quench the reaction by adding 100 µL of 2 M HCl.

  • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Separate the diastereomeric derivatives on a C18 column using a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Detect the derivatives by UV absorbance at 340 nm.

  • Compare the retention times of the derivatized amino acids from the peptide hydrolysate with those of derivatized (R)- and (S)-β-methylalanine standards.

Chiral GC-MS Analysis

Gas chromatography-mass spectrometry on a chiral stationary phase is another highly sensitive method for the enantiomeric separation of amino acids after appropriate derivatization to increase their volatility.[8][9][10]

Experimental Protocol: Chiral GC-MS

1. Peptide Hydrolysis:

  • Follow the same hydrolysis procedure as for Marfey's method.

2. Derivatization:

  • A common derivatization procedure involves a two-step reaction:

    • Esterification: React the dried hydrolysate with an acidified alcohol (e.g., 3 M HCl in isopropanol) at 100°C for 1 hour.

    • Acylation: Acylate the resulting amino acid esters with a fluorinated anhydride (e.g., trifluoroacetic anhydride, TFAA) at 100°C for 15 minutes.

  • Evaporate the excess reagents under a stream of nitrogen.

  • Redissolve the derivatized amino acids in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. GC-MS Analysis:

  • Inject the sample onto a chiral capillary column (e.g., Chirasil-Val).

  • Use a temperature gradient to separate the derivatized amino acids.

  • Detect the eluted compounds by mass spectrometry.

  • Compare the retention times of the derivatized β-methylalanine from the peptide with those of derivatized (R)- and (S)-β-methylalanine standards.

Quantitative Performance Comparison

The choice of method often depends on factors such as the amount of sample available, the required sensitivity, and the instrumentation at hand. The following table summarizes the key performance characteristics of each technique.

FeatureDirect NMR AnalysisMarfey's Method (HPLC)Chiral GC-MS
Sample Requirement 1-5 mg of intact peptide50-100 µg of peptide10-50 µg of peptide
Analysis Time Hours to days (including 2D experiments)~1-2 hours per sample (post-hydrolysis)~30-60 minutes per sample (post-hydrolysis)
Sensitivity (LOD/LOQ) Micromolar to millimolar rangePicomole to nanomole rangeFemtomole to picomole range
Specificity High (provides structural context)High (relies on retention time matching)Very high (mass fragmentation pattern)
Sample Destruction NoYes (hydrolysis)Yes (hydrolysis)
Need for Standards Ideally, yes (for confirmation)Yes (mandatory)Yes (mandatory)
Key Advantage Non-destructive, provides 3D structural informationWidely accessible, robustHighest sensitivity
Key Disadvantage Lower sensitivity, complex data analysisDestructive, potential for racemization during hydrolysisDestructive, derivatization can be complex

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

NMR_Workflow cluster_NMR NMR Analysis Workflow Peptide Peptide Sample (1-5 mg) Dissolve Dissolve in Deuterated Solvent Peptide->Dissolve NMR_Acquisition 1D & 2D NMR (COSY, TOCSY, NOESY) Dissolve->NMR_Acquisition Data_Analysis Assign Resonances & Analyze NOEs NMR_Acquisition->Data_Analysis Stereochem Determine Stereochemistry Data_Analysis->Stereochem

NMR Analysis Workflow Diagram

Derivatization_Workflows cluster_HPLC Marfey's Method (HPLC) cluster_GCMS Chiral GC-MS Peptide Peptide Sample (10-100 µg) Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Peptide->Hydrolysis Deriv_HPLC Derivatize with FDAA Hydrolysis->Deriv_HPLC Deriv_GCMS Esterification & Acylation Hydrolysis->Deriv_GCMS HPLC RP-HPLC Separation Deriv_HPLC->HPLC Detect_HPLC UV Detection (340 nm) HPLC->Detect_HPLC GCMS Chiral GC-MS Separation Deriv_GCMS->GCMS Detect_GCMS Mass Spectrometry Detection GCMS->Detect_GCMS

Derivatization-Based Analysis Workflows

Logical Comparison of Methods

The selection of an appropriate analytical technique involves a trade-off between sensitivity, sample integrity, and the level of structural information required.

Method_Comparison cluster_logic Method Selection Logic Start Need to determine (R)-β-methylalanine stereochemistry? Need_3D_Info Is 3D structural information needed? Start->Need_3D_Info Yes Sample_Limited Is sample amount very limited (<50 µg)? High_Sensitivity Is highest sensitivity required? Sample_Limited->High_Sensitivity No GCMS Chiral GC-MS Sample_Limited->GCMS Yes NMR Direct NMR Analysis Need_3D_Info->NMR Yes HPLC Marfey's Method (HPLC) High_Sensitivity->HPLC No High_Sensitivity->GCMS Yes Need_3D_Infon No Need_3D_Infon->Sample_Limited

Decision-Making Flowchart for Method Selection

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Peptides with β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptides has emerged as a key strategy in drug development, conferring enhanced proteolytic stability and unique conformational properties. Understanding the fragmentation behavior of these modified peptides in mass spectrometry is crucial for their structural characterization and sequencing. This guide provides a comparative analysis of the fragmentation patterns of peptides containing β-amino acids versus their natural α-peptide counterparts, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Fragmentation

Fragmentation Methodα-PeptidesPeptides with β-Amino Acids
Collision-Induced Dissociation (CID) Predominantly cleaves the peptide bond, producing b and y ions.Exhibits characteristic fragment ions, including imine loss from N-terminal β-amino acids and the formation of lactam ions . The relative abundances of b and y ions can also be altered.
Electron-Transfer Dissociation (ETD) Cleaves the N-Cα bond in the peptide backbone, generating c and z ions.Shows a significant departure from α-peptide fragmentation. Cleavage of the N-Cβ and Cα-Cβ bonds is rare. Instead, abundant a• and y fragments are often observed.

Delving Deeper: Fragmentation Behavior Explained

The structural differences between α- and β-amino acids, specifically the additional methylene group in the backbone of β-amino acids, fundamentally influence how they fragment under different mass spectrometry conditions.

Collision-Induced Dissociation (CID)

CID is the most common fragmentation technique used in proteomics. In α-peptides, energy is transferred to the precursor ion, leading to cleavage of the amide bonds and the generation of a series of b and y ions that can be used to deduce the peptide sequence.

For peptides containing β-amino acids, the fragmentation pathways are more diverse. Studies on isomeric dipeptides containing α- and β-alanine have revealed distinct fragmentation patterns that allow for their differentiation[1].

  • Diagnostic Fragment Ions: A key diagnostic feature for a peptide with an N-terminal β-alanine is the neutral loss of an imine. Additionally, the formation of lactam ions at m/z 72 has been identified as a unique marker for the presence of a β-alanine residue[1].

  • Altered b and y Ion Series: The presence of a β-amino acid can influence the relative stability of the resulting fragment ions, leading to changes in the observed intensities of the b and y ion series compared to the corresponding α-peptide.

CID_Fragmentation cluster_alpha α-Peptide Fragmentation (CID) cluster_beta β-Peptide Fragmentation (CID) α-Peptide α-Peptide b-ions b-ions α-Peptide->b-ions Amide Bond Cleavage y-ions y-ions α-Peptide->y-ions Amide Bond Cleavage β-Peptide β-Peptide Diagnostic_Fragments Diagnostic Fragments (e.g., Imine Loss, Lactam Ions) β-Peptide->Diagnostic_Fragments Altered_b_y Altered b/y Ion Series β-Peptide->Altered_b_y

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that is particularly useful for preserving labile post-translational modifications. In α-peptides, ETD induces cleavage of the N-Cα bond, resulting in c and z• ions.

The fragmentation of β-peptides under ETD is markedly different. Due to the altered backbone structure, the typical c and z• fragment ions are not readily formed. Instead, an alternative fragmentation pathway is often initiated, leading to the formation of a• and y ions[2]. This unusual pattern is a strong indicator of the presence of a β-amino acid. The rarity of N-Cβ and Cα-Cβ bond cleavages is attributed to the instability of the Cβ radical that would be formed[2].

ETD_Fragmentation cluster_alpha_etd α-Peptide Fragmentation (ETD) cluster_beta_etd β-Peptide Fragmentation (ETD) α-Peptide_ETD α-Peptide c_z_ions c and z ions α-Peptide_ETD->c_z_ions N-Cα Bond Cleavage β-Peptide_ETD β-Peptide a_y_ions a• and y ions β-Peptide_ETD->a_y_ions Alternative Pathway

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing β-Amino Acids

The synthesis of peptides containing β-amino acids can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with some considerations for the specific β-amino acid being incorporated. The widely used Fmoc/tBu strategy is generally applicable.

Materials:

  • Fmoc-protected α-amino acids

  • Fmoc-protected β-amino acids

  • Rink Amide resin (for C-terminal amides) or other suitable resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Ether (for precipitation)

General Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (α or β) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Coupling times for sterically hindered β-amino acids may need to be extended.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (α or β) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat All Residues Coupled? Wash2->Repeat Repeat->Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Mass Spectrometry Analysis

Instrumentation:

  • An electrospray ionization (ESI) mass spectrometer equipped with CID and/or ETD fragmentation capabilities (e.g., Orbitrap, Q-TOF).

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 pmol/µL.

Data Acquisition:

  • MS1 Scan: Acquire a full MS scan to determine the precursor ion m/z and charge state.

  • MS/MS Scan (CID): Select the precursor ion of interest and subject it to CID. Optimize the collision energy to achieve a good distribution of fragment ions.

  • MS/MS Scan (ETD): If available, select the precursor ion and perform ETD. Optimize the reaction time for efficient electron transfer.

  • Data Analysis: Analyze the resulting MS/MS spectra to identify the fragment ions and deduce the peptide sequence. Compare the fragmentation patterns of the β-peptide with its α-peptide analogue.

Concluding Remarks

The inclusion of β-amino acids in peptide sequences introduces unique and diagnostic fragmentation patterns in mass spectrometry. While CID spectra can provide characteristic fragment ions for identifying the presence and location of β-amino acids, ETD offers a more distinct differentiation due to the prevalence of an alternative fragmentation pathway. The methodologies and comparative data presented in this guide provide a framework for researchers to confidently characterize and sequence novel β-peptides, aiding in the advancement of peptide-based therapeutics.

References

A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of Peptides with Non-Natural Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides has become a cornerstone of modern drug discovery and chemical biology, offering avenues to enhance stability, modulate bioactivity, and introduce novel functionalities. Determining the three-dimensional structure of these modified peptides is crucial for understanding their mechanism of action and for rational design. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of these complex biomolecules. This guide provides a comparative overview of the key 2D NMR techniques employed for the structural analysis of peptides containing non-natural residues, complete with experimental considerations and data presentation.

Comparison of Key 2D NMR Techniques

The selection of 2D NMR experiments is dictated by the specific structural questions being addressed, the size of the peptide, and the nature of the non-natural residues. The following table summarizes the primary applications and typical experimental parameters for the most common homonuclear and heteronuclear 2D NMR techniques.

Technique Primary Information Typical Resolution Relative Sensitivity Typical Experiment Time (for a ~15-residue peptide)
COSY (Correlation Spectroscopy)Through-bond J-coupling between protons on adjacent carbons (2-3 bonds). Identifies spin systems of individual residues.MediumHigh10 - 30 minutes
TOCSY (Total Correlation Spectroscopy)Through-bond J-coupling correlations throughout an entire spin system. Connects all protons within a single amino acid residue.MediumHigh20 minutes - 2 hours
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space correlations between protons that are close in space (< 5 Å), irrespective of covalent bonds. Provides distance restraints for 3D structure calculation.HighMedium2 - 12 hours
ROESY (Rotating-frame Overhauser Effect Spectroscopy)Through-space correlations, similar to NOESY. Particularly useful for medium-sized molecules where the NOE is close to zero.HighMedium2 - 12 hours
HSQC (Heteronuclear Single Quantum Coherence)One-bond correlations between protons and directly attached heteronuclei (e.g., ¹³C or ¹⁵N). Excellent for resolving spectral overlap.Very HighLow (at natural abundance)30 minutes - 4 hours (with isotopic labeling)
HMBC (Heteronuclear Multiple Bond Correlation)Long-range (2-4 bond) correlations between protons and heteronuclei. Crucial for connecting spin systems across peptide bonds and for characterizing non-natural side chains.HighLow2 - 16 hours

Experimental Protocols and Considerations

The successful application of 2D NMR for peptide structure determination relies on careful sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Concentration: Peptide concentrations should typically be in the range of 1-5 mM.[1]

  • Solvent: For observing exchangeable amide protons, which are crucial for sequential assignment, the peptide should be dissolved in a 90% H₂O/10% D₂O mixture.[2] For non-exchangeable protons or when amide proton exchange is too fast, a fully deuterated solvent like D₂O can be used.

  • Buffer: A suitable buffer system (e.g., phosphate or acetate) should be used to maintain a stable pH, typically between 4 and 6, to slow down amide proton exchange.

  • Internal Standard: A reference compound such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid) is added for chemical shift referencing.

Key Experimental Methodologies

1. COSY (Correlation Spectroscopy):

  • Objective: To identify scalar-coupled protons within a few bonds of each other, which helps in the initial identification of amino acid spin systems.

  • Methodology: A simple pulse sequence consisting of two 90° pulses separated by an evolution time (t₁). Magnetization is transferred between J-coupled protons.

  • Key Parameters:

    • Spectral Width: Set to encompass all proton resonances.

    • Number of Increments (t₁): Typically 128-512 complex points.

    • Number of Scans: 4-16 per increment.

2. TOCSY (Total Correlation Spectroscopy):

  • Objective: To identify all protons belonging to a single amino acid spin system.

  • Methodology: A pulse sequence that includes a spin-lock period (mixing time) during which magnetization is transferred throughout a coupled spin network.

  • Key Parameters:

    • Mixing Time: A crucial parameter. Short mixing times (10-30 ms) show correlations similar to COSY, while longer mixing times (60-100 ms) reveal correlations between all protons in the spin system.[2]

    • Spin-lock Sequence: Common sequences include MLEV-17 or DIPSI-2.

3. NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Objective: To identify protons that are close in space (< 5 Å), providing the primary source of distance restraints for 3D structure calculation.

  • Methodology: A three-pulse sequence where the mixing time (τₘ) allows for cross-relaxation (NOE) to occur between spatially proximate protons.

  • Key Parameters:

    • Mixing Time (τₘ): This is highly dependent on the molecular weight of the peptide. For small peptides (<1 kDa), longer mixing times (300-800 ms) are used. For larger peptides, shorter mixing times (50-200 ms) are necessary to avoid spin diffusion.

    • Phase Cycling: Essential to suppress artifacts.

4. ROESY (Rotating-frame Overhauser Effect Spectroscopy):

  • Objective: Similar to NOESY, but particularly effective for molecules in the intermediate size range (around 1-2 kDa) where the conventional NOE may be zero or very weak.

  • Methodology: Utilizes a spin-lock field during the mixing time to induce cross-relaxation.

  • Key Parameters:

    • Spin-lock Time: Analogous to the NOESY mixing time, typically 100-300 ms.

    • Spin-lock Field Strength: Must be carefully calibrated.

5. HSQC (Heteronuclear Single Quantum Coherence):

  • Objective: To obtain a 2D correlation map of protons and their directly attached heteronuclei (¹³C or ¹⁵N), greatly enhancing spectral resolution.

  • Methodology: A pulse sequence that transfers magnetization from the sensitive proton nucleus to the less sensitive heteronucleus and back. Requires isotopic labeling (¹³C, ¹⁵N) for reasonable acquisition times.

  • Key Parameters:

    • ¹J Coupling Constant: The pulse sequence is optimized for the one-bond J-coupling between the proton and the heteronucleus (e.g., ~90 Hz for ¹H-¹⁵N, ~140 Hz for ¹H-¹³C).

6. HMBC (Heteronuclear Multiple Bond Correlation):

  • Objective: To identify long-range correlations (2-4 bonds) between protons and heteronuclei, which is invaluable for connecting different spin systems and characterizing the connectivity within non-natural residues.

  • Methodology: A pulse sequence that allows for the evolution of magnetization based on long-range J-couplings.

  • Key Parameters:

    • Long-Range Coupling Constant: The experiment is optimized for a range of long-range couplings, typically 4-10 Hz.

The Impact of Non-Natural Residues on 2D NMR Spectra

The introduction of non-natural residues can present both challenges and opportunities for NMR-based structure determination.

  • Altered Chemical Shifts and Coupling Constants: Non-natural residues can significantly perturb the local electronic environment, leading to unusual chemical shifts for both the non-natural residue and its neighbors. Coupling constants can also be affected, providing valuable conformational information.

  • Unique Spin Systems: Many non-natural amino acids introduce unique spin systems that can be readily identified in COSY and TOCSY spectra. For example, β-amino acids will have a distinct backbone spin system compared to α-amino acids.

  • Side Chain Characterization: HSQC and HMBC experiments are particularly powerful for assigning the resonances of non-natural side chains. Long-range ¹H-¹³C correlations from HMBC can be used to piece together the carbon skeleton of the side chain.

  • D-Amino Acids: The presence of D-amino acids can be identified by characteristic sequential NOEs. For instance, a strong NOE between the α-proton of residue i and the amide proton of residue i+1 is indicative of a turn structure, and the specific pattern of NOEs can help differentiate between L- and D-configurations within the peptide backbone.[3]

  • Fluorinated Amino Acids: The incorporation of fluorinated amino acids allows for the use of ¹⁹F NMR.[4][5] ¹⁹F has a large chemical shift dispersion and is highly sensitive to the local environment, making it an excellent probe for conformational changes and ligand binding. ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can provide distance information between protons and fluorine atoms.[4]

Workflow for Structure Determination

The process of determining the 3D structure of a peptide with non-natural residues using 2D NMR follows a systematic workflow.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Calculation & Refinement cluster_3 Final Structure A Sample Preparation B 1D ¹H NMR A->B C 2D NMR Experiments (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) B->C D Resonance Assignment (Identify spin systems and sequential connections) C->D E NOE/ROE Assignment & Integration D->E F Dihedral Angle Restraints (from J-couplings) D->F G Generate Distance & Angle Restraints E->G F->G H Structure Calculation (e.g., using CYANA, XPLOR-NIH) G->H I Structure Refinement & Validation H->I J Ensemble of Structures I->J

Figure 1. A generalized workflow for peptide structure determination using 2D NMR.

Logical Relationships of 2D NMR Techniques in Structure Elucidation

The different 2D NMR experiments provide complementary information that is pieced together to solve the peptide structure.

G COSY COSY (Adjacent Protons) SpinSystems Identify Amino Acid Spin Systems COSY->SpinSystems TOCSY TOCSY (Intra-residue Protons) TOCSY->SpinSystems NOESY_ROESY NOESY / ROESY (Through-space Protons) Sequential Sequential Assignment (dαN(i, i+1), dNN(i, i+1)) NOESY_ROESY->Sequential Structure 3D Structure Calculation (Distance & Dihedral Restraints) NOESY_ROESY->Structure HSQC HSQC (¹H-X Direct Correlation) SideChain Assign Side Chain & Non-Natural Residue Protons/Carbons HSQC->SideChain HMBC HMBC (¹H-X Long-range Correlation) HMBC->SideChain SpinSystems->Sequential SpinSystems->SideChain Sequential->Structure SideChain->Structure

References

Safety Operating Guide

Proper Disposal of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, a compound commonly used in synthetic chemistry and drug discovery. While this substance is generally not classified as hazardous, it is imperative to follow rigorous disposal protocols to mitigate any potential risks.[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is essential to handle this compound with appropriate safety measures. Always operate in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[2][3]

Personal Protective Equipment (PPE): A comprehensive list of recommended PPE for handling this compound is detailed in the table below.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.To protect eyes from potential splashes.[2]
Hand Protection Nitrile or other suitable chemical-resistant gloves.To prevent direct skin contact.[2]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.[2]
Respiratory Generally not required under normal handling conditions with adequate ventilation. Use a respirator if creating aerosols or dust.[2]To prevent inhalation of airborne particles.[2]

In the event of accidental contact, immediately wash the affected skin area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials should be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][5] Do not dispose of this chemical in the regular trash or down the drain. [2][5][6]

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and weighing papers.[2]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[2] Incompatible chemicals must be segregated to prevent dangerous reactions.[7] For instance, acids should be stored separately from bases.[8]

2. Waste Collection and Labeling:

  • Collect the waste in a chemically compatible, leak-proof container with a secure lid.[2] Ideally, use the original container if it is in good condition.[8]

  • Clearly label the container with the words "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound," and the date accumulation started.[7] This ensures all personnel are aware of the container's contents and associated hazards.

3. Storage of Chemical Waste:

  • Store the chemical waste in a designated Satellite Accumulation Area (SAA).[5][8]

  • This area must be at or near the point of generation and inspected weekly for any signs of leakage.[5][8]

  • Keep the waste container securely closed at all times, except when adding waste.[8][9]

4. Arrange for Professional Disposal:

  • Once the waste container is full, or if it has been in storage for up to 12 months, contact your institution's EHS department or a licensed chemical waste disposal service to arrange for pickup.[5]

  • These services will ensure the waste is managed in a safe and environmentally sound manner, complying with all federal, state, and local regulations.[5]

5. Decontamination of Empty Containers:

  • Once the original container of this compound is empty, it must be properly decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent (e.g., water or ethanol).[2][9]

  • The rinsate should be collected and treated as chemical waste, and added to the designated waste container for this compound.[2][9]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your laboratory's procedures for non-hazardous glass or plastic waste.[2][9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the chemical disposal process for this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Professional Disposal Start Start: Chemical Handling PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Use Use Chemical in Experiment PPE->Use WasteGen Generate Waste: (Unused chemical, contaminated items) Use->WasteGen EmptyContainer Empty Original Container Use->EmptyContainer Segregate Segregate Waste into Designated Container WasteGen->Segregate Label Label Waste Container: 'Hazardous Waste' Full Chemical Name Date Segregate->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Waste Pickup Store->EHS Pickup Waste Pickup by Authorized Personnel EHS->Pickup TripleRinse Triple-Rinse Container with Suitable Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Chemical Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container as Non-Hazardous Waste TripleRinse->DisposeContainer CollectRinsate->Segregate Transport Transport to Licensed Waste Facility Pickup->Transport FinalDisposal Final Disposal (e.g., Incineration) Transport->FinalDisposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.